molecular formula C6H6BrN3O B1603131 5-Bromopyridine-2-carbohydrazide CAS No. 848952-82-9

5-Bromopyridine-2-carbohydrazide

Cat. No.: B1603131
CAS No.: 848952-82-9
M. Wt: 216.04 g/mol
InChI Key: ILFSNCKFUDLHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C6H6BrN3O and its molecular weight is 216.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSNCKFUDLHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634439
Record name 5-Bromopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848952-82-9
Record name 5-Bromopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromopyridine-2-carbohydrazide

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, pyridine derivatives hold a privileged position due to their prevalence in a wide array of biologically active compounds and functional materials.[1] this compound is a particularly valuable bifunctional reagent. The pyridine ring provides a rigid, aromatic core susceptible to further functionalization, while the bromo-substituent serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of molecular complexity.[2][3] The carbohydrazide moiety is a key pharmacophore, known to form essential hydrogen bonds with biological targets and act as a precursor for synthesizing a variety of other heterocyclic systems like triazoles, oxadiazoles, and pyrazoles.[4][5]

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of the synthesis and rigorous characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and well-understood experimental workflow.

Part 1: Synthesis Strategy & Rationale

The most direct and efficient route to this compound is the nucleophilic acyl substitution of a corresponding ester, typically Methyl 5-bromopyridine-2-carboxylate, with hydrazine hydrate. This method, known as hydrazinolysis, is widely employed for the synthesis of carbohydrazides for several compelling reasons:

  • High Atom Economy: The reaction is an addition-elimination process where the primary byproduct is a simple alcohol (methanol), which is easily removed.

  • Favorable Kinetics & Thermodynamics: Hydrazine is a potent nucleophile (an "alpha effect" nucleophile), which readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture to reflux, in accordance with Le Châtelier's principle.

  • Readily Available Starting Materials: Methyl 5-bromopyridine-2-carboxylate is a commercially available and stable starting material.[6] Hydrazine hydrate is also a common and accessible laboratory reagent.

The overall synthetic transformation is illustrated below.

Caption: Synthetic pathway from the ester precursor to the target carbohydrazide.

Part 2: Detailed Experimental Protocol (Synthesis)

This protocol describes the synthesis of this compound on a standard laboratory scale.

Materials & Equipment:

  • Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (~80% solution, 5.0 eq)

  • Ethanol (absolute)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq). Add absolute ethanol as the solvent (approx. 10 mL per gram of ester).

    • Rationale: Ethanol is an excellent solvent for both the starting ester and the hydrazine hydrate, creating a homogeneous reaction mixture. It also has a suitable boiling point for reflux conditions.

  • Addition of Reagent: While stirring, carefully add hydrazine hydrate (5.0 eq) to the solution.

    • Rationale: A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize potential side reactions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic substitution reaction. Refluxing prevents the loss of solvent and reagent.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a mobile phase such as 50% ethyl acetate in hexanes. The reaction is complete when the starting ester spot (visualized under UV light at 254 nm) is no longer visible.

    • Rationale: TLC provides a quick and effective way to determine if the starting material has been consumed, preventing premature or unnecessarily long reaction times.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate of the product will typically form.

  • Precipitation: Slowly add the reaction mixture to a beaker of cold deionized water with stirring. This will cause the product to fully precipitate out of the solution.

    • Rationale: The product, this compound, has low solubility in water, while any unreacted hydrazine hydrate and the methanol byproduct are highly soluble. This step effectively purifies the product via precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Part 3: Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_char Structural Validation Workflow product Synthesized Compound (this compound) nmr NMR Spectroscopy(¹H, ¹³C)Provides carbon-hydrogen framework and connectivity. product->nmr ir IR SpectroscopyIdentifies key functional groups (C=O, N-H). product->ir ms Mass SpectrometryConfirms molecular weight and isotopic pattern of Bromine. product->ms

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Unique Heterocyclic Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on 5-Bromopyridine-2-carbohydrazide. While direct and extensive experimental data on this specific molecule remains somewhat niche in publicly accessible literature, this document endeavors to provide a robust and scientifically grounded overview. By synthesizing information from closely related analogues, established synthetic methodologies, and the well-documented biological significance of its constituent moieties—the brominated pyridine ring and the carbohydrazide functional group—we can construct a detailed profile of this compound. This guide is designed not as a mere recitation of facts, but as a practical tool to inform experimental design, anticipate chemical behavior, and inspire new avenues of research. We will delve into the causality behind experimental choices and provide self-validating protocols, empowering you to confidently explore the potential of this compound in your own laboratories.

Molecular Architecture and Foundational Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This unique arrangement of functional groups imparts a specific set of electronic and steric properties that are of significant interest in medicinal chemistry and materials science.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The introduction of a bromine atom, a halogen, significantly influences the electronic nature of the pyridine ring through its inductive and resonance effects, potentially enhancing binding affinities and modulating metabolic stability. The carbohydrazide moiety is a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various bioactive molecules.

Predicted Physicochemical Data
PropertyPredicted Value/InformationSource/Basis of Estimation
Molecular Formula C₆H₆BrN₃OBased on chemical structure
Molecular Weight 216.04 g/mol Calculated from molecular formula
CAS Number Not definitively assigned; 140193-78-2 has been associated with this structure in some contexts, but requires verification.
Appearance Expected to be a solid at room temperature.General property of similar small organic molecules.
Melting Point Estimated to be in the range of 150-200 °C.Inferred from related pyridine and pyrimidine carbohydrazides.
Solubility Predicted to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF.Based on the properties of pyridine carbohydrazide derivatives.[1]
pKa The pyridine nitrogen is expected to have a pKa around 2-3, while the hydrazide moiety will have both acidic and basic character.Estimated from pKa values of substituted pyridines and hydrazides.
LogP A positive LogP value is anticipated, suggesting a degree of lipophilicity.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be reliably achieved through a well-established two-step process starting from the corresponding ester, methyl 5-bromopyridine-2-carboxylate. This method is widely used for the preparation of carbohydrazides from their ester precursors due to its efficiency and operational simplicity.

Synthetic Workflow

The overall synthetic strategy involves the hydrazinolysis of the methyl ester of 5-bromopicolinic acid.

SynthesisWorkflow Start Methyl 5-bromopyridine-2-carboxylate Process Reflux Start->Process 1. Dissolve Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reagent->Process 2. Add Product This compound Process->Product 3. Reaction Purification Recrystallization Product->Purification 4. Isolate Crude Product Final_Product Pure this compound Purification->Final_Product 5. Purify

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 5-bromopyridine-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromopyridine-2-carboxylate (1.0 equivalent) in a suitable volume of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR will show distinct signals for the carbon atoms of the pyridine ring and the carbonyl carbon of the carbohydrazide group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine and amide groups in the hydrazide moiety (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and the C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

  • Melting Point Analysis: A sharp melting point range for the purified product is an indicator of its purity.

Potential Applications and Biological Significance

The unique structural features of this compound suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.

Role as a Synthetic Intermediate

This compound is an excellent scaffold for the synthesis of more complex molecules. The bromine atom can be readily functionalized via various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents.[2] The carbohydrazide moiety can be derivatized to form hydrazones, thiadiazoles, oxadiazoles, and other heterocyclic systems, which are known to possess a wide range of biological activities.

Applications Core This compound Sub_A Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Sub_A Sub_B Hydrazone Formation Core->Sub_B Sub_C Heterocycle Synthesis (e.g., Oxadiazoles, Triazoles) Core->Sub_C App_A Novel Kinase Inhibitors Sub_A->App_A App_B Antimicrobial Agents Sub_B->App_B App_C Anticancer Therapeutics Sub_C->App_C

Caption: Potential synthetic applications of this compound.

Anticipated Biological Activities

The combination of the brominated pyridine ring and the carbohydrazide moiety suggests that derivatives of this compound may exhibit a range of biological activities.

  • Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. The carbohydrazide group can also contribute to antimicrobial activity. Therefore, compounds derived from this compound are promising candidates for the development of new antimicrobial agents.[3]

  • Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs. Bromination can enhance the cytotoxic effects of certain compounds. The ability to further derivatize the carbohydrazide group allows for the exploration of structure-activity relationships to optimize anticancer potency.

  • Kinase Inhibition: Pyridine-based structures are common in kinase inhibitors due to the ability of the pyridine nitrogen to form hydrogen bonds in the ATP-binding pocket of kinases. The 5-bromo substituent provides a vector for modification to enhance selectivity and potency against specific kinase targets.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The anticipated physicochemical properties and biological activities, extrapolated from related compounds, strongly suggest its potential in the development of novel therapeutics.

Future research should focus on the full experimental characterization of this compound to provide a complete and validated physicochemical profile. Furthermore, the synthesis and screening of derivative libraries will be crucial in uncovering its full potential in various therapeutic areas. This guide provides the foundational knowledge and practical protocols to embark on this exciting area of research.

References

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Auctores Online. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The use of bromopyridazinedione derivatives in chemical biology. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(N'-Acetylhydrazino)-5-bromopyridine, min 97%, 1 gram. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromofuran-2-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2007). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Synthesis, 2007(17), 2656-2658. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • National Center for Biotechnology Information. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2021). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Turkish Journal of Pharmaceutical Sciences, 18(4), 433-440. Retrieved from [Link]

  • MDPI. (2021). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Inorganics, 9(10), 76. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • ResearchGate. (2013). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Russian Journal of General Chemistry, 83, 1373-1376. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(10), 11836-11846. Retrieved from [Link]

  • MDPI. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(8), 6439-6448. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromopyridine-2-carbohydrazide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Core Compound Identity and Structure

While a specific CAS number for 5-Bromopyridine-2-carbohydrazide is not prominently listed in major chemical databases, its molecular structure is unambiguous. It features a pyridine ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This unique arrangement of a halogen, an aromatic heterocycle, and a reactive hydrazide moiety makes it a valuable scaffold for the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

Strategic Synthesis Pathway

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 5-Bromopyridine-2-carboxylic acid. This pathway is advantageous due to the relatively mild conditions required and the high yields typically achieved in similar preparations.

A 5-Bromopyridine-2-carboxylic Acid B Esterification A->B Methanol, H₂SO₄ (cat.) C Methyl 5-bromopyridine-2-carboxylate B->C D Hydrazinolysis C->D Hydrazine hydrate E This compound D->E A 5-Bromopyridine-2-carbonitrile B Hydrolysis A->B H₂O₂, NaOH C 5-Bromopyridine-2-carboxamide B->C D Hofmann Rearrangement C->D Br₂, NaOH E This compound D->E

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5-Bromopyridine-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural features of this molecule are elucidated through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridine-based carbohydrazide derivatives.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This unique arrangement of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Molecular Formula: C₆H₆BrN₃O

Molecular Weight: 216.04 g/mol

CAS Number: 112193-41-6[1]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet1HH6
~8.1Doublet of Doublets1HH4
~7.9Doublet1HH3
~9.8Singlet1H-CONH-
~4.6Singlet (broad)2H-NH₂

Interpretation:

  • The three aromatic protons on the pyridine ring appear as distinct signals due to their different electronic environments. The proton at the 6-position (H6) is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the carbohydrazide group.

  • The proton at the 4-position (H4) will likely appear as a doublet of doublets due to coupling with both H3 and H6.

  • The proton at the 3-position (H3) is expected to be a doublet, coupling with H4.

  • The amide proton of the carbohydrazide group is expected to be a singlet, and its chemical shift can be concentration and solvent dependent.

  • The two protons of the terminal amine group of the carbohydrazide will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~165C=O
~150C2
~148C6
~141C4
~122C5
~120C3

Interpretation:

  • The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal in the spectrum.

  • The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon attached to the carbohydrazide group (C2) and the carbon adjacent to the nitrogen (C6) are expected to be the most deshielded among the ring carbons.

  • The carbon bearing the bromine atom (C5) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (amide and amine)
~3100MediumC-H stretching (aromatic)
~1680StrongC=O stretching (amide I)
~1600, ~1470MediumC=C and C=N stretching (pyridine ring)
~1540MediumN-H bending (amide II)
~1100MediumC-N stretching
~830StrongC-H out-of-plane bending (aromatic)
~600MediumC-Br stretching

Interpretation:

  • The broad band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the amide and the primary amine groups of the carbohydrazide moiety.

  • The strong absorption around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide group (Amide I band).

  • The absorptions in the 1470-1600 cm⁻¹ range are typical for the stretching vibrations of the pyridine ring.

  • The N-H bending vibration of the amide (Amide II band) is expected around 1540 cm⁻¹.

  • The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion Peak:

The mass spectrum is expected to show a pair of molecular ion peaks [M]⁺ and [M+2]⁺ of approximately equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • m/z for C₆H₆⁷⁹BrN₃O⁺: ~215

  • m/z for C₆H₆⁸¹BrN₃O⁺: ~217

Predicted Fragmentation Pathway:

M [C₆H₆BrN₃O]⁺˙ m/z = 215/217 F1 [C₅H₄BrN]⁺˙ m/z = 157/159 M->F1 - CONHNH₂ F2 [C₆H₅BrN₂O]⁺ m/z = 200/202 M->F2 - NH₂ F3 [BrC₅H₄CO]⁺ m/z = 185/187 M->F3 - NHNH₂

Figure 2: Predicted mass fragmentation of this compound.

Interpretation of Fragmentation:

  • Loss of the carbohydrazide side chain as a neutral species (CONHNH₂) would lead to the formation of the 5-bromopyridine radical cation.

  • Cleavage of the N-N bond could result in the loss of an amino radical (•NH₂) or a hydrazinyl radical (•NHNH₂), leading to characteristic fragment ions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural characterization. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural confirmation of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for researchers working with this and related compounds. Adherence to rigorous experimental and analytical practices is essential for obtaining reliable and reproducible spectroscopic results.

References

  • Matrix Fine Chemicals. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6. [Link]

Sources

Navigating the Physicochemical Landscape of 5-Bromopyridine-2-carbohydrazide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – An in-depth technical guide has been released, offering crucial insights into the solubility and stability of 5-Bromopyridine-2-carbohydrazide, a key building block in modern drug discovery and development. This whitepaper is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle this important heterocyclic compound.

While specific quantitative solubility and stability data for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework based on established chemical principles, data from analogous structures, and standardized analytical protocols. Understanding these physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and designing effective drug delivery systems.

Understanding the Molecular Architecture: A Predictor of Behavior

This compound possesses a unique combination of functional groups that dictate its solubility and stability profile. The pyridine ring, a heterocyclic aromatic amine, introduces a degree of polarity and potential for hydrogen bonding. The bromo substituent adds to the molecular weight and introduces a lipophilic element. Crucially, the carbohydrazide moiety (-CONHNH2) is capable of acting as both a hydrogen bond donor and acceptor, significantly influencing its interaction with various solvents.

Based on this structure, a qualitative solubility profile can be inferred:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carbohydrazide group suggests potential for solubility in these solvents through hydrogen bonding. However, the overall molecule's aromaticity and the presence of bromine may limit high solubility in water. In a study involving the synthesis of a related compound, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, ethanol was used as a solvent, indicating at least moderate solubility of the carbohydrazide precursor in this medium.[1][2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for dissolving a wide range of organic molecules, and it is anticipated that this compound would exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO).

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridine and carbohydrazide functionalities, the compound is expected to have low solubility in nonpolar solvents.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSparingly Soluble to SolubleHydrogen bonding potential of the carbohydrazide and pyridine nitrogen is offset by the aromatic ring and bromo substituent.
Polar AproticDMSO, DMF, AcetonitrileSoluble to Highly SolubleStrong dipole-dipole interactions and ability to accept hydrogen bonds favor dissolution.
NonpolarHexane, Toluene, DichloromethaneInsoluble to Sparingly SolubleLack of favorable intermolecular interactions.

Experimental Determination of Solubility: A Practical Framework

For precise applications in drug development and process chemistry, experimental determination of solubility is indispensable. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[4]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol provides a standardized procedure for quantifying the solubility of this compound in a chosen solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of analytical grade

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.[5][6]

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Sedimentation of excess solid B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify using HPLC or UV-Vis E->F G Calculate solubility F->G

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability of this compound: Potential Degradation Pathways and Assessment

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and potential for generating impurities.[8] The carbohydrazide and pyridine moieties in this compound are the most likely sites for degradation.

Potential Degradation Pathways:

  • Hydrolysis: The hydrazide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 5-bromopicolinic acid and hydrazine. The presence of moisture and elevated temperatures can accelerate this process.[8]

  • Oxidation: The hydrazine moiety can be susceptible to oxidation. Forced degradation studies on similar compounds have shown oxidation as a significant degradation pathway.[9]

  • Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation. A study on 2-chloropyridine demonstrated that it undergoes photodegradation in aqueous solutions, forming various intermediates.[10]

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[11][12]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Heat) G Withdraw samples at time points A->G B Basic Hydrolysis (NaOH, Heat) B->G C Oxidation (H2O2) C->G D Thermal Degradation (Heat) D->G E Photodegradation (Light) E->G F Prepare Stock Solution of This compound H Analyze by Stability-Indicating HPLC G->H I Identify Degradants (e.g., LC-MS) H->I

Figure 2: Forced Degradation Study Workflow.

Conclusion: A Roadmap for Successful Application

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined here offer a robust starting point for researchers and developers. By systematically applying these methodologies, scientists can generate the critical data needed to de-risk and accelerate the progression of drug candidates and fine chemical syntheses involving this versatile building block. The development of a validated, stability-indicating analytical method is a cornerstone of this process, ensuring the quality, safety, and efficacy of the final product.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Wimmer, E., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. Retrieved from [Link]

  • Aijijiyah, N. P., et al. (2024). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

  • Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 141-147. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Reddy, G. V., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

  • Reddy, G. V., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromopyridine-2-carbohydrazide: From Sourcing to Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Strategic Sourcing: The Precursor Approach

A thorough market survey reveals that 5-Bromopyridine-2-carbohydrazide is primarily accessed via synthesis rather than direct purchase. The most common and stable precursor is the corresponding acid or its ethyl ester, which are widely available. The strategic choice for researchers is therefore to procure a high-purity precursor to simplify the subsequent synthesis and purification steps.

The most direct precursor, 5-Bromopyridine-2-carboxylic acid (CAS: 30766-11-1) , serves as the ideal starting point. It is a stable, crystalline solid offered by numerous fine chemical producers.

Table 1: Commercial Suppliers of the Key Precursor, 5-Bromopyridine-2-carboxylic acid

SupplierCAS NumberTypical PurityNotes
Sigma-Aldrich30766-11-1≥98%Available in various quantities for research and development.
Thermo Scientific30766-11-198%Often listed under the legacy Alfa Aesar brand.[1]
CymitQuimica30766-11-196%Offers a range of pack sizes.[2]
Frontier Specialty Chemicals30766-11-1CustomProvides options for bulk and custom synthesis.

In-House Synthesis: A Validated Protocol

The conversion of a pyridine carboxylate ester to its corresponding carbohydrazide is a robust and high-yielding reaction. The process first involves the esterification of the commercially available carboxylic acid, followed by reaction with hydrazine hydrate.

Part A: Esterification of 5-Bromopyridine-2-carboxylic acid

This preliminary step converts the carboxylic acid into its more reactive ethyl ester, facilitating the subsequent hydrazinolysis.

Methodology:

  • Suspend 5-Bromopyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Ethyl 5-bromopyridine-2-carboxylate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

This procedure is adapted from standard methodologies for preparing carbohydrazide derivatives from esters.[3]

Methodology:

  • Dissolve Ethyl 5-bromopyridine-2-carboxylate (1.0 eq) in absolute ethanol (15-20 mL per gram of ester).

  • To this solution, add hydrazine hydrate (N₂H₄·H₂O, 3.0 to 5.0 eq) dropwise at room temperature. An excess of hydrazine is used to drive the reaction to completion.

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate as a white solid.

  • If precipitation occurs, collect the solid by vacuum filtration and wash it with cold ethanol or diethyl ether to remove residual hydrazine.

  • If the product remains in solution, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to achieve high purity.

Rigorous Quality Control for Synthesized Batches

The validation of identity and purity for the newly synthesized this compound is non-negotiable for its use in sensitive applications like drug development. A multi-pronged analytical approach is required.

Overview of Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[4] A well-developed reversed-phase method can separate the final product from the starting ester and other potential impurities, allowing for accurate quantification of purity by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be unambiguous and match the expected chemical shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Quality Control Workflow Diagram

The following diagram outlines the logical flow for the quality control and release of a newly synthesized batch of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_decision Batch Disposition synthesis Synthesize 5-Bromopyridine- 2-carbohydrazide purify Purify via Recrystallization synthesis->purify sample Prepare Analytical Sample (e.g., 1 mg/mL in Diluent) purify->sample hplc Purity Check by HPLC (Target >98%) sample->hplc nmr Identity Check by ¹H NMR sample->nmr ms Identity Check by MS sample->ms decision Purity & Identity Confirmed? hplc->decision nmr->decision ms->decision pass Release for R&D Use decision->pass Yes fail Repurify or Re-synthesize decision->fail No

Caption: Quality Control workflow for synthesized this compound.

Field-Proven Experimental Protocol: HPLC Purity Determination

This protocol is adapted from established methods for analyzing brominated pyridine derivatives and offers high resolution and reproducibility.[4]

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, column oven, and a quaternary or binary pump.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Prepare a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • System Suitability:

    • Inject the sample solution five times consecutively.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the prepared sample. Calculate purity using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Understanding and Mitigating Common Impurities

The quality of the final product is directly dependent on understanding and controlling the formation of impurities during synthesis.

  • Unreacted Starting Material (Ethyl 5-bromopyridine-2-carboxylate): This is the most common impurity. Its presence indicates an incomplete reaction.

    • Causality: Insufficient reaction time, inadequate temperature, or a suboptimal ratio of hydrazine hydrate.

    • Mitigation: Ensure the reaction is monitored to completion by TLC or HPLC. Purification via recrystallization is highly effective at removing the less polar ester from the more polar carbohydrazide product.

  • Residual Hydrazine Hydrate: As a highly reactive and toxic reagent, its removal is critical.

    • Causality: Use of a large excess during synthesis.

    • Mitigation: Thoroughly washing the filtered product with a non-polar solvent like diethyl ether or performing a robust recrystallization will effectively remove residual hydrazine.

  • Bromination-Related Impurities: Impurities from the synthesis of the precursor, such as 3,5-dibromopyridine derivatives, can carry through.

    • Causality: Over-bromination during the synthesis of the starting material.

    • Mitigation: Sourcing high-purity starting materials (≥98%) is the most effective preventative measure. These impurities can often be separated by the recommended HPLC method or careful column chromatography if necessary.

Conclusion

This compound remains a valuable yet commercially elusive intermediate. This guide demonstrates that its acquisition is most practically achieved through a well-controlled, in-house synthesis from readily available precursors. The key to success lies not only in the synthesis itself but in the subsequent rigorous analytical validation. By implementing a robust QC workflow centered around HPLC, NMR, and MS, researchers can confidently produce high-purity this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

  • LookChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]

  • AbacipharmTech. 5-Bromopyrimidine-2-carbohydrazide. Available at: [Link]

  • IndiaMART. 2-Amino-5-Bromopyridine. Available at: [Link]

  • Gund et al. (2015). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC, NIH. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of 5-Bromopyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the pyridine nucleus and the carbohydrazide moiety in a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. This technical guide delves into the synthetic strategies and potential biological activities of 5-bromopyridine-2-carbohydrazide derivatives. Drawing upon established principles in medicinal chemistry and extrapolating from structurally related compounds, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the rationale behind the design of these compounds, propose detailed synthetic protocols, and discuss their potential as antimicrobial, anticancer, and anti-inflammatory agents, complete with proposed mechanisms of action and methodologies for their evaluation.

Introduction: The Strategic Combination of Pyridine and Carbohydrazide Scaffolds

The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets. Its presence often imparts favorable pharmacokinetic properties. The carbohydrazide functional group (-CONHNH2) is a versatile pharmacophore known for its chelating properties and its role as a key building block in the synthesis of various bioactive molecules, particularly Schiff bases. The combination of these two entities in this compound offers a unique template for drug design, with the bromine atom at the 5-position providing a site for further structural modification and potentially enhancing lipophilicity and target engagement.

Derivatives of carbohydrazides, especially their Schiff bases (N'-benzylidene derivatives), have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2] The imine linkage (-N=CH-) in Schiff bases is often crucial for their biological activity. This guide will focus on the potential of Schiff base derivatives of this compound as a promising area for therapeutic discovery.

Proposed Synthesis of this compound and its Schiff Base Derivatives

The synthesis of this compound and its subsequent derivatization into Schiff bases can be approached through a logical and well-established synthetic pathway. The following protocols are proposed based on standard organic chemistry methodologies and successful syntheses of analogous compounds.[3][4][5]

Synthesis of this compound (3)

The parent carbohydrazide can be synthesized in a two-step process starting from 5-bromopyridine-2-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 5-bromopyridine-2-carboxylic acid (1) 5-bromopyridine-2-carboxylic acid (1) Methyl 5-bromopyridine-2-carboxylate (2) Methyl 5-bromopyridine-2-carboxylate (2) 5-bromopyridine-2-carboxylic acid (1)->Methyl 5-bromopyridine-2-carboxylate (2) SOCl2, Methanol, Reflux This compound (3) This compound (3) Methyl 5-bromopyridine-2-carboxylate (2)->this compound (3) Hydrazine hydrate, Ethanol, Reflux G This compound (3) This compound (3) N'-Benzylidene-5-bromopyridine-2-carbohydrazide (4) N'-Benzylidene-5-bromopyridine-2-carbohydrazide (4) This compound (3)->N'-Benzylidene-5-bromopyridine-2-carbohydrazide (4) Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->N'-Benzylidene-5-bromopyridine-2-carbohydrazide (4) Ethanol, Glacial Acetic Acid (cat.), Reflux G cluster_0 Anticancer Evaluation Workflow Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Sources

5-Bromopyridine-2-carbohydrazide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its unique electronic properties and ability to engage in a multitude of chemical transformations have rendered it a privileged structure in drug discovery. Within this class of compounds, 5-Bromopyridine-2-carbohydrazide emerges as a particularly valuable and versatile building block. The strategic placement of a bromine atom at the 5-position and a carbohydrazide moiety at the 2-position offers a dual functionality that can be orthogonally exploited to construct complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. It is intended to serve as a practical resource for researchers at the forefront of organic synthesis, offering insights into the rational design of experiments and the strategic utilization of this powerful synthetic intermediate.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures.

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₆H₆BrN₃O-
Molecular Weight 216.04 g/mol -
Appearance Likely a white to off-white solidAnalogy with similar carbohydrazides
Melting Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.General solubility of carbohydrazides
CAS Number 242699-92-7Public chemical databases

Safety and Handling:

No specific safety data sheet (SDS) for this compound is readily available. However, based on the known hazards of its precursors and related compounds, such as 2-amino-5-bromopyridine and other hydrazide derivatives, the following precautions are recommended:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).

  • Irritation: May cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. Therefore, the synthesis of this compound can be logically approached from methyl 5-bromopyridine-2-carboxylate.

Workflow for the Synthesis of this compound

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 5-Bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine 2-Amino-5-bromopyridine->5-Bromo-2-cyanopyridine Sandmeyer Reaction (NaNO₂, H₂SO₄, CuCN) Methyl 5-bromopyridine-2-carboxylate Methyl 5-bromopyridine-2-carboxylate 5-Bromo-2-cyanopyridine->Methyl 5-bromopyridine-2-carboxylate 1. Acid Hydrolysis (H₂SO₄) 2. Esterification (MeOH, H₂SO₄) This compound This compound Methyl 5-bromopyridine-2-carboxylate->this compound Hydrazinolysis (N₂H₄·H₂O, EtOH, reflux)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-cyanopyridine (General Procedure)

This protocol is adapted from established methods for the Sandmeyer reaction on aminopyridines.

  • Diazotization: To a stirred solution of 2-amino-5-bromopyridine (1 equiv.) in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Add the cold diazonium salt solution to this cyanide solution at a controlled rate, allowing for gas evolution to subside.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour. Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Methyl 5-bromopyridine-2-carboxylate (General Procedure)

  • Hydrolysis: Reflux the 5-bromo-2-cyanopyridine (1 equiv.) in a mixture of concentrated sulfuric acid and water until the reaction is complete (monitored by TLC).

  • Esterification: Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium carbonate) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. Suspend the crude 5-bromopyridine-2-carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until the esterification is complete.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to afford the desired ester.

Step 3: Synthesis of this compound (General Procedure)

This protocol is based on the general synthesis of carbohydrazides from esters.

  • Reaction: Dissolve methyl 5-bromopyridine-2-carboxylate (1 equiv.) in ethanol. Add hydrazine hydrate (2-3 equiv.) and reflux the mixture for 3-6 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Applications in Organic Synthesis: A Gateway to Diverse Heterocycles

The true synthetic utility of this compound lies in its ability to serve as a scaffold for the construction of a wide array of more complex molecules, particularly five-membered heterocycles. The carbohydrazide moiety is a versatile precursor for the synthesis of oxadiazoles, triazoles, and pyrazoles, while the bromo-substituent provides a handle for further functionalization via cross-coupling reactions.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common and efficient method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which are readily prepared from the condensation of carbohydrazides with aldehydes.

G This compound This compound N-Acylhydrazone Intermediate N-Acylhydrazone Intermediate This compound->N-Acylhydrazone Intermediate Condensation (R-CHO, EtOH, cat. H⁺) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->N-Acylhydrazone Intermediate 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative N-Acylhydrazone Intermediate->1,3,4-Oxadiazole Derivative Oxidative Cyclization (e.g., I₂, K₂CO₃ or CAN)

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.

General Protocol for the Synthesis of 2-(5-Bromopyridin-2-yl)-5-aryl-1,3,4-oxadiazoles:

  • Hydrazone Formation: To a solution of this compound (1 equiv.) in ethanol, add the desired aromatic aldehyde (1 equiv.) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. The resulting N-acylhydrazone often precipitates upon cooling and can be isolated by filtration.

  • Oxidative Cyclization: The isolated hydrazone (1 equiv.) is then subjected to oxidative cyclization. A variety of reagents can be used, such as iodine in the presence of a base (e.g., potassium carbonate) or ceric ammonium nitrate (CAN). The reaction is typically stirred at room temperature or gently heated until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Other Heterocycles

The versatile carbohydrazide moiety can also be utilized to synthesize other important heterocyclic systems:

  • 1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide intermediate.

  • Pyrazoles: Condensation with 1,3-dicarbonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a prime site for derivatization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, dramatically increasing the molecular diversity accessible from this building block.

G This compound Derivative This compound Derivative 5-Arylpyridine-2-carbohydrazide Derivative 5-Arylpyridine-2-carbohydrazide Derivative This compound Derivative->5-Arylpyridine-2-carbohydrazide Derivative Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Arylpyridine-2-carbohydrazide Derivative Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->5-Arylpyridine-2-carbohydrazide Derivative Suzuki Coupling

Caption: Suzuki-Miyaura cross-coupling of a 5-bromopyridine derivative.

This powerful combination of reactions—heterocycle formation from the carbohydrazide and C-C bond formation at the bromine position—allows for a modular and highly efficient approach to building complex libraries of compounds for screening in drug discovery and materials science.

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically designed and highly valuable building block for organic synthesis. Its dual functionality provides a versatile platform for the construction of a wide range of heterocyclic compounds and for the introduction of molecular diversity through cross-coupling reactions. While detailed experimental data for this specific compound is emerging, the well-established chemistry of its constituent functional groups provides a solid foundation for its application in the laboratory. This guide has outlined the probable synthetic routes and key applications, aiming to empower researchers to harness the full potential of this promising intermediate in their synthetic endeavors.

References

  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromopyridine. (2014).
  • Sigma-Aldrich. Safety Data Sheet: 5-Bromopyridine-2-carbonitrile. (2024).
  • Fisher Scientific. Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde. (2009).
  • Wen, J., Fang, W., & Hu, J. A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Chemical Reagents, (2009).
  • Markevitch, D. Y. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1941 (2024).
  • Google Patents.
  • ResearchGate. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024).
  • PubChem. 2-Amino-5-bromopyridine.
  • TCI Chemicals.
  • Al-Ghorbani, M., et al.
  • Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205 (2017).
  • Al-Amiery, A. A., et al. Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-toluenesulfonamide Moiety. Baghdad Science Journal, 18(1), 18-28 (2021).
  • ResearchGate.
  • University of the West Indies at Mona. Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.
  • Redox.
  • Wang, X., et al. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder Adducts. The Journal of Organic Chemistry, 82(4), 2057-2065 (2017).
  • Patsnap. Preparation method for 2-cyano-5-bromopyridine. CN109761026A.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. (2025).
  • Hassan, A. S., et al. New Access to Pyrazole, Oxa(thia)diazole and Oxadiazine Derivatives.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. (2025).
  • Ghorab, M. M., et al. Synthesis of triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindolin-2-one derivatives: part I. Journal of the Chinese Chemical Society, 61(1), 77-87 (2014).
  • Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy.
  • El-Ghanam, A. M. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225 (2010).
  • Gałęzowska, J., & Olejnik, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419 (2022).
  • PubChem. 5-Bromopyridine-2-carbaldehyde.
  • Benchchem. Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.
  • Szymański, P., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 358 (2020).
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

Introduction: The Strategic Importance of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Hydrazide Group in 5-Bromopyridine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule featuring a bromine-substituted pyridine ring and a carbohydrazide group. This unique arrangement provides a powerful platform for synthesizing a diverse array of complex organic structures. The pyridine ring, an electron-withdrawing system, modulates the reactivity of the adjacent carbohydrazide. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino substituents.[1][2]

The hydrazide group (-CONHNH₂) is the primary focus of this guide. It is a derivative of carboxylic acid and hydrazine, possessing two nucleophilic nitrogen atoms and an adjacent carbonyl group. This functionality is a cornerstone for the synthesis of a multitude of heterocyclic compounds, making this compound a valuable intermediate in the development of novel pharmaceutical agents, particularly in the realms of anticancer and anti-inflammatory drugs.[3]

Core Reactivity of the Hydrazide Group

The reactivity of the hydrazide group is characterized by the nucleophilicity of the terminal amino nitrogen (-NH₂) and the susceptibility of the carbonyl group to nucleophilic attack, followed by cyclization. The subsequent sections will detail the primary reaction classes.

Condensation Reactions with Carbonyl Compounds: The Gateway to Hydrazones

The most fundamental reaction of the hydrazide group is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration.

  • Mechanistic Insight: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazide then attacks the carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the stable hydrazone product.

  • Significance: Hydrazones derived from this compound are not merely intermediates but often the target molecules themselves, exhibiting a wide range of biological activities.[3] The formation of the C=N bond is a critical step in the synthesis of many bioactive compounds.[4][5][6]

Experimental Protocol: General Synthesis of N'-Benzylidene-5-bromopyridine-2-carbohydrazide

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10-15 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry it under vacuum to obtain the pure N'-benzylidene-5-bromopyridine-2-carbohydrazide.

Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its ability to undergo cyclization reactions to form five- and six-membered heterocyclic rings. These scaffolds are prevalent in a vast number of pharmaceuticals.

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse pharmacological properties. They can be readily synthesized from this compound through cyclodehydration of an N,N'-diacylhydrazine intermediate.

  • Mechanistic Pathway: The hydrazide is first acylated with a carboxylic acid (often in the presence of a coupling agent like POCl₃ or SOCl₂) or an acid chloride to form a diacylhydrazine. This intermediate then undergoes acid-catalyzed intramolecular cyclization with the elimination of water to yield the 1,3,4-oxadiazole ring.

Diagram: Synthesis of 1,3,4-Oxadiazoles

G Hydrazide This compound Diacylhydrazine N,N'-Diacylhydrazine Intermediate Hydrazide->Diacylhydrazine R-COCl or R-COOH/POCl₃ Oxadiazole 2-(5-Bromopyridin-2-yl)-5-R-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (-H₂O)

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles. Their synthesis from this compound often involves reaction with isothiocyanates or carbon disulfide.

  • Reaction with Isothiocyanates: The hydrazide reacts with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate, upon treatment with a base (e.g., NaOH or KOH), undergoes cyclization with the elimination of H₂S to afford the corresponding 1,2,4-triazole-3-thione.

  • Reaction with Carbon Disulfide: In the presence of a base, the hydrazide reacts with carbon disulfide to form a dithiocarbazate salt. Subsequent reaction with hydrazine hydrate leads to the formation of a 4-amino-1,2,4-triazole-5-thione derivative.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the hydrazide group can be readily acylated or sulfonylated.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields N-acyl derivatives. This can be a precursor step for other transformations or a method to introduce specific functionalities.

  • Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride) provides N-sulfonylated hydrazides. These derivatives are of interest in medicinal chemistry for their potential biological activities.

Influence of the 5-Bromo-2-pyridyl Moiety

The electronic properties of the 5-bromo-2-pyridyl ring significantly influence the reactivity of the hydrazide group.

  • Electron-Withdrawing Nature: The pyridine ring is inherently electron-deficient. The presence of the electronegative nitrogen atom and the bromine atom further withdraws electron density from the carbohydrazide moiety. This has two main effects:

    • Decreased Nucleophilicity: The nitrogen atoms of the hydrazide are less nucleophilic compared to those in a simple alkyl or aryl carbohydrazide. This can necessitate slightly harsher reaction conditions (e.g., stronger acid catalysis, higher temperatures) for some reactions.

    • Increased Acidity: The N-H protons of the hydrazide group are more acidic, facilitating deprotonation in base-catalyzed reactions.

  • Steric Effects: The ortho-position of the hydrazide group to the pyridine nitrogen can introduce some steric hindrance, potentially influencing the approach of bulky reagents.

Characterization of this compound and its Derivatives

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and its reaction products.

Technique Key Observables for this compound Changes Upon Derivatization (e.g., Hydrazone Formation)
¹H NMR Signals for the pyridine ring protons, a broad singlet for the -NH- proton, and a broad singlet for the terminal -NH₂ protons.Disappearance of the -NH₂ signal and the appearance of a new signal for the azomethine proton (-N=CH-). Shifts in the aromatic proton signals.
¹³C NMR Resonances for the carbonyl carbon and the carbons of the pyridine ring.Appearance of a new resonance for the imine carbon (-N=C-).
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=N stretching of the pyridine ring.Disappearance of the N-H stretching of the primary amine. Appearance of a C=N stretching band for the imine group (around 1600-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.A molecular ion peak corresponding to the molecular weight of the derivative.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its hydrazide group, particularly in condensation and cyclization reactions, provides a reliable and efficient route to a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. Understanding the electronic and steric influences of the bromopyridine core is crucial for optimizing reaction conditions and designing novel synthetic pathways. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new molecules with unique and valuable properties.

References

  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Available at: [Link]

  • Hassan, A. A., & Shawky, A. M. (2010). Chemistry and heterocyclization of carbohydrazides. Journal of Heterocyclic Chemistry, 47(4), 745–763. Available at: [Link]

  • Afrasiabi, Z., et al. (2018). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH. Available at: [Link]

  • Aijijiyah, N. P., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • University of the West Indies at Mona. Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Available at: [Link]

  • Ali, M. A., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.26, No.4, pp.709-716.
  • El-Gaby, M. S. A., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 7(5), 430-441. Available at: [Link]

Sources

The Pivotal Role of the Bromine Atom in the Reactivity and Application of 5-Bromopyridine-2-carbohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromopyridine-2-carbohydrazide is a versatile heterocyclic compound that has garnered significant attention in various fields of chemical research, particularly in medicinal and materials science. Its structure, featuring a pyridine ring substituted with both a bromine atom and a carbohydrazide group, imparts a unique combination of reactivity and functionality. The bromine atom, in particular, is not a mere spectator in chemical transformations but plays a pivotal role in directing reaction pathways, modulating biological activity, and influencing supramolecular assembly. This guide provides an in-depth technical exploration of the multifaceted role of the bromine atom in the reactions of this compound, offering insights for researchers, scientists, and professionals in drug development.

The Bromine Atom as a Modulator of Electronic Properties and Reactivity

The presence of a bromine atom at the 5-position of the pyridine ring significantly influences the electron density distribution of the molecule. Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the pyridine ring. This effect enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility as a synthetic intermediate.

Facilitating Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the bromine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the bromine atom itself a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the 5-position, a key strategy in the synthesis of diverse molecular scaffolds.

Directing Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic substitution, the bromine atom can influence the regioselectivity of such reactions when they do occur. The interplay between the directing effects of the existing substituents (the bromine atom and the carbohydrazide group) and the nitrogen atom of the pyridine ring dictates the position of incoming electrophiles.

The Role of the Bromine Atom in Halogen Bonding

A fascinating and increasingly recognized aspect of the bromine atom's influence is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[1] This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond.[1][2]

The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen, nitrogen, or sulfur in other molecules.[2] This directional and specific interaction plays a crucial role in:

  • Crystal Engineering: Directing the self-assembly of molecules in the solid state to form well-defined supramolecular architectures.[3][4]

  • Molecular Recognition: Mediating the binding of the molecule to biological targets such as proteins and enzymes.

  • Catalysis: Influencing the transition state of reactions by stabilizing specific conformations.[5]

The strength of these halogen bonds can be substantial, ranging from weak to moderate interactions that can significantly impact the physical and chemical properties of the resulting assemblies.[2][3]

The Carbohydrazide Moiety: A Hub of Reactivity

The carbohydrazide group (-CONHNH2) is a versatile functional group that serves as a precursor for the synthesis of a wide variety of heterocyclic compounds.[6][7] Its reactivity is often exploited in condensation reactions with aldehydes, ketones, and other carbonyl-containing compounds to form hydrazones, which can then be cyclized to generate diverse five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazines.[6][8]

Synthesis of Bioactive Heterocycles

The combination of the reactive carbohydrazide moiety and the strategically positioned bromine atom makes this compound a valuable building block in medicinal chemistry.[9] The bromine atom can be retained in the final molecule to enhance biological activity or can be displaced in later synthetic steps to introduce further diversity.

Experimental Protocol: Synthesis of N'-substituted Hydrazones from this compound

This protocol outlines a general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add 1.05 equivalents of the substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure N'-substituted hydrazone.

Self-Validation:

  • The purity of the product can be confirmed by measuring its melting point and by spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

  • The appearance of a characteristic imine (-N=CH-) proton signal in the 1H NMR spectrum and the disappearance of the aldehyde proton signal confirm the formation of the hydrazone.

The Bromine Atom in Coordination Chemistry

The pyridine nitrogen and the carbohydrazide group in this compound can act as ligands, coordinating to metal ions to form a variety of coordination complexes and polymers.[10][11][12] The bromine atom in these complexes can exert several influences:

  • Modulating Ligand Field Strength: The electronic effect of the bromine atom can subtly alter the electron-donating ability of the pyridine nitrogen, thereby influencing the ligand field strength and the resulting magnetic and electronic properties of the metal complex.

  • Steric Effects: The size of the bromine atom can introduce steric hindrance, influencing the coordination geometry around the metal center.

  • Intermolecular Interactions: The bromine atom can participate in halogen bonding with other ligands or solvent molecules within the coordination sphere, contributing to the overall stability and packing of the crystal lattice.[3]

These metal complexes have potential applications in catalysis, materials science (e.g., as luminescent materials), and as therapeutic agents.[13][14]

The Bromine Atom as a Handle for Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to cleavage and formation of new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. This is a powerful synthetic strategy for elaborating the molecular structure and is widely used in the synthesis of complex organic molecules.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide access to a vast chemical space, enabling the synthesis of libraries of compounds for drug discovery and other applications.

Experimental Workflow: Palladium-Catalyzed Suzuki Coupling

The following diagram illustrates a typical workflow for a Suzuki coupling reaction involving this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reactants: - this compound - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/Water) setup Combine reactants in a Schlenk flask under inert atmosphere (N2 or Ar). reagents->setup heating Heat the reaction mixture (e.g., 80-100 °C) with stirring. setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify characterize Characterize the pure product (NMR, MS, etc.). purify->characterize

A generalized workflow for a Suzuki cross-coupling reaction.

The Bromine Atom's Impact on Pharmacological Properties

In the context of drug development, the inclusion of a bromine atom in a molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties.[5]

Pharmacokinetic Influences:

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The C-Br bond can be a site for metabolic transformation, but in many cases, it enhances the metabolic stability of the compound.

Pharmacodynamic Influences:

  • Binding Affinity: The bromine atom can engage in favorable interactions, including halogen bonding, with amino acid residues in the binding pocket of a target protein, thereby increasing the binding affinity and potency of the drug candidate.[2]

  • Selectivity: The specific and directional nature of halogen bonds can contribute to the selective binding of a drug to its intended target over off-targets.

The synthesis of various derivatives of this compound has led to the discovery of compounds with a range of biological activities, including anticancer and anti-inflammatory properties.[9][15][16]

Conclusion

The bromine atom in this compound is far from being a passive substituent. It is a key player that actively dictates the molecule's electronic properties, reactivity, and intermolecular interactions. Its ability to act as a leaving group, a director in electrophilic substitution, a halogen bond donor, and a handle for cross-coupling reactions makes this compound a highly valuable and versatile building block in synthetic chemistry. For researchers in drug discovery and materials science, a thorough understanding of the multifaceted roles of the bromine atom is essential for the rational design of novel molecules with desired properties and functions. The continued exploration of the chemistry of this compound is poised to yield further innovations in these and other scientific fields.

References

  • ResearchGate. (n.d.). Halogen bonding of pyridyl bromine of CuCl2(NH3)(NC5H4Br-3) with seve. Retrieved from [Link]

  • PubMed Central. (n.d.). A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. Retrieved from [Link]

  • ResearchGate. (2019). Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine – 1,4-diiodotetrafluorobenzene (2/1), C26H14Br2F4I2N4. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • eScholarship.org. (n.d.). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. Retrieved from [Link]

  • Sci-Hub. (2010). Chemistry and heterocyclization of carbohydrazides. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]

  • MDPI. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Retrieved from [Link]

  • ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry. Retrieved from [Link]

  • University of Regensburg. (2020). Coordination Chemistry with the P2 Ligand Complex [Cp2Mo2(CO)4(μ,ɳ2:2‐P2)], Ag. Retrieved from [Link]

  • MDPI. (n.d.). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Complexes with biologically active ligands. Part 5 Zn(II) and Cd(II) coordination compounds of hydrazine and heterocyclic sulfonamides as inhibitors of the zinc enzyme carbonic anhydrase. Retrieved from [Link]

Sources

Methodological & Application

Protocol for synthesizing derivatives from 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Bioactive Heterocyclic Derivatives from 5-Bromopyridine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic placement of a nucleophilic carbohydrazide group and a versatile bromine atom on the pyridine scaffold allows for the synthesis of a diverse array of complex molecules with significant therapeutic potential.[1] This guide provides an in-depth exploration of the synthetic utility of this reagent, presenting detailed, field-proven protocols for the preparation of key derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The narrative emphasizes the chemical rationale behind each synthetic step, ensuring that researchers can not only replicate the procedures but also adapt them for novel molecular designs.

The Strategic Value of this compound

The utility of this compound stems from its two distinct and orthogonally reactive functional groups. This bifunctionality is the cornerstone of its role as a versatile starting material in drug discovery programs.

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is a potent nucleophile, primarily due to the terminal -NH₂ group. It readily participates in condensation reactions with various electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone (Schiff base) linkages.[2][3] This reaction is often the first step in multi-step syntheses, providing a robust intermediate that can be further cyclized into various five-membered heterocycles.[4][5]

  • The 5-Bromo Position: The bromine atom on the pyridine ring is a critical handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[6][7] Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, allow for the precise installation of a wide range of aryl and heteroaryl substituents, which is essential for exploring the structure-activity relationships (SAR) of a potential drug candidate.[6]

G cluster_0 This compound Core Structure cluster_1 Key Reactive Pathways struct This compound Carbohydrazide Moiety (-CONHNH₂) 5-Bromo Group (-Br) path1 Condensation & Cyclization struct:f1->path1 Nucleophilic Attack (Forms Schiff Bases, Oxadiazoles, etc.) path2 Palladium Cross-Coupling struct:f2->path2 C-C Bond Formation (e.g., Suzuki Coupling)

Caption: Core reactive sites of this compound.

Protocol I: Synthesis of Schiff Base (Hydrazone) Derivatives

The condensation of a hydrazide with an aldehyde to form a hydrazone, a type of Schiff base, is one of the most fundamental and reliable reactions in medicinal chemistry.[8][9] These derivatives are not only biologically active in their own right but also serve as crucial precursors for subsequent heterocyclization reactions.[3] The reaction proceeds via nucleophilic attack of the terminal amine of the carbohydrazide on the aldehyde's carbonyl carbon, followed by dehydration.[10]

Experimental Workflow: Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff base derivatives.

Detailed Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: To this stirring solution, add the desired substituted aromatic aldehyde (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry).

Data Presentation: Reagents and Conditions
ReagentMolar Eq.SolventCatalystTime (h)Temperature (°C)
This compound1.0Absolute EthanolGlacial Acetic Acid2-4~78 (Reflux)
Substituted Aromatic Aldehyde1.0----

Protocol II: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazoles are a prominent class of five-membered heterocycles known for their metabolic stability and wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] A common and efficient method for their synthesis is the oxidative cyclization of N'-benzylidene-carbohydrazide intermediates (the Schiff bases prepared in Protocol I).[13] Various oxidizing agents can be employed for this transformation.

Experimental Workflow: 1,3,4-Oxadiazole Synthesis

Caption: Workflow for the oxidative cyclization to 1,3,4-oxadiazoles.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask, suspend the Schiff base derivative (1.0 eq, synthesized in Protocol I) in dimethylformamide (DMF).

  • Reagent Addition: To the stirred suspension, add yellow mercuric oxide (HgO, 2.0 eq) and iodine (I₂, 1.5 eq) under anhydrous conditions.[11]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction's completion via TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the mercury salts. Pour the filtrate onto crushed ice with vigorous stirring.

  • Isolation: The solid product that separates out is collected by vacuum filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent system, such as a DMF/ethanol mixture, to yield the purified 1,3,4-oxadiazole derivative.[11]

  • Characterization: Confirm the structure of the final compound by spectroscopic analysis.

Data Presentation: Reagents and Conditions
ReagentMolar Eq.SolventOxidizing SystemTime (h)Temperature
Schiff Base Intermediate1.0DMFIodine (I₂) / HgO24-48Room Temp.
Iodine (I₂)1.5----
Yellow Mercuric Oxide (HgO)2.0----

Protocol III: Synthesis of Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs like Celecoxib.[14] Pyrazoles are typically synthesized via the cyclocondensation reaction between a hydrazine-containing compound and a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound.[15][16] This reaction provides a direct and efficient route to highly functionalized pyrazole systems.

Experimental Workflow: Pyrazole Synthesis

Caption: Workflow for the cyclocondensation to form pyrazoles.

Detailed Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heating: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Isolation: Pour the concentrated residue into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

  • Characterization: Verify the structure of the resulting pyrazole derivative using standard spectroscopic techniques.

Data Presentation: Reagents and Conditions
ReagentMolar Eq.SolventCatalystTime (h)Temperature (°C)
This compound1.0EthanolGlacial Acetic Acid6-8~78 (Reflux)
1,3-Dicarbonyl Compound1.0----

Advanced Derivatization: Post-Modification via Cross-Coupling

A key advantage of retaining the 5-bromo substituent during the initial heterocycle formation is the potential for late-stage functionalization. Once the desired heterocyclic core (e.g., oxadiazole or pyrazole) is synthesized, the bromine atom can be used in a Suzuki-Miyaura cross-coupling reaction to introduce new aryl or heteroaryl groups. This strategy is highly effective for rapidly building a library of analogues for SAR studies.[6]

G node_start 5-Bromopyridine- 2-carbohydrazide node_inter Step 1: Heterocyclization (e.g., Oxadiazole formation) node_start->node_inter node_bromo 5-Bromo-2-(heterocycle)pyridine Intermediate node_inter->node_bromo node_final Step 2: Suzuki Coupling with R-B(OH)₂ node_bromo->node_final node_product Final Derivative: 5-Aryl-2-(heterocycle)pyridine node_final->node_product

Caption: Sequential synthesis strategy for advanced derivatives.

Conclusion

This compound is an exceptionally versatile and valuable reagent for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide for preparing Schiff bases, 1,3,4-oxadiazoles, and pyrazoles represent robust and reproducible methods for generating compound libraries for drug discovery and development. The inherent bifunctionality of the starting material, allowing for both heterocycle formation and subsequent cross-coupling reactions, provides researchers with a powerful and flexible platform for creating novel chemical entities with significant therapeutic potential.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Othman, A. A., & Muthanna, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7332. [Link]

  • Gomha, S. M., & Khalil, K. D. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Heterocyclic Chemistry, 49(5), 1013-1020. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. [Link]

  • Fassihi, A., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 12(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Elguero, J. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(2), 194-205. [Link]

  • Luxembourg Bio Technologies. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(3), 1158-1163. [Link]

  • Rajanarendar, E., Nagi Reddy, M., & Rama Krishna, P. (2004). Synthesis of some new 2,5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 43B, 1243-1247. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [Link]

  • Google Patents. (n.d.). CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method.
  • MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

  • National Institutes of Health. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. [Link]

  • Zenodo. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. [Link]

  • ResearchGate. (n.d.). Synthesis and Study of Schiff base Ligands. [Link]

  • SciSpace. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde. [Link]

Sources

The Strategic Utility of 5-Bromopyridine-2-carbohydrazide in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. This comprehensive guide details the strategic application of 5-Bromopyridine-2-carbohydrazide as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the inherent chemical reactivity of this building block and provide detailed, field-proven protocols for its elaboration into complex heterocyclic scaffolds known to interact with the ATP-binding site of various kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this readily accessible synthon in their kinase inhibitor discovery programs.

Introduction: The Privileged Pyridine Scaffold and the Versatility of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions within the hinge region of the kinase active site makes it an ideal anchor for inhibitor design. The strategic placement of substituents on the pyridine ring is paramount for achieving high potency and selectivity.[2]

This compound emerges as a particularly valuable building block for several key reasons:

  • The Bromine Handle: The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, which can be used to probe the solvent-exposed regions of the kinase active site and fine-tune the inhibitor's pharmacokinetic properties.

  • The Carbohydrazide Moiety: The carbohydrazide functional group is a reactive precursor for the formation of various five- and six-membered heterocycles, such as oxadiazoles, pyrazoles, and triazoles. These heterocyclic rings can act as bioisosteric replacements for other functional groups and can engage in additional hydrogen bonding or hydrophobic interactions within the kinase active site.

  • Combined Reactivity: The orthogonal reactivity of the bromine and carbohydrazide functionalities allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of complex and diverse chemical libraries.

This guide will focus on a practical, multi-step synthesis of a novel class of kinase inhibitors based on a fused pyrazolopyridine core, starting from this compound.

Synthetic Strategy: From this compound to a Fused Pyrazolopyridine Core

Our synthetic strategy is designed to be robust and modular, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The overall workflow is depicted below:

G A This compound B Step 1: Condensation with a β-ketoester A->B R-CO-CH2-COOR' C Intermediate: Hydrazone B->C D Step 2: Intramolecular Cyclization C->D Heat, Acid catalyst E Intermediate: Pyrazolopyridinone D->E F Step 3: Chlorination E->F POCl3 G Intermediate: Chloro-pyrazolopyridine F->G H Step 4: Suzuki-Miyaura Cross-Coupling G->H Ar-B(OH)2, Pd catalyst, Base I Final Product: Aryl-substituted Pyrazolopyridine Kinase Inhibitor H->I

Caption: Synthetic workflow from this compound to a final kinase inhibitor.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of the Hydrazone Intermediate

This initial step involves the condensation of this compound with a β-ketoester to form the corresponding hydrazone.

  • Materials:

    • This compound (1.0 eq)

    • Ethyl 2-acetylacetate (or other desired β-ketoester) (1.1 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol.

    • Stir the mixture until the starting material is fully dissolved.

    • Add the β-ketoester and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the hydrazone intermediate.

Protocol 2: Intramolecular Cyclization to the Pyrazolopyridinone Core

This step involves an acid-catalyzed intramolecular cyclization to form the fused pyrazolopyridinone ring system.

  • Materials:

    • Hydrazone intermediate from Protocol 1 (1.0 eq)

    • Dowtherm A (or other high-boiling point solvent)

    • p-Toluenesulfonic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add the hydrazone intermediate and Dowtherm A.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to a high temperature (e.g., 250 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a non-polar solvent (e.g., hexanes) to precipitate the product.

    • Collect the solid by filtration, wash with hexanes, and dry under vacuum.

    • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Chlorination of the Pyrazolopyridinone

This step activates the pyridinone for subsequent cross-coupling by converting the hydroxyl group to a chlorine.

  • Materials:

    • Pyrazolopyridinone intermediate from Protocol 2 (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Carefully add the pyrazolopyridinone intermediate to a round-bottom flask containing an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloro-pyrazolopyridine intermediate.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This final step introduces a diverse range of aryl or heteroaryl groups at the bromine position.

  • Materials:

    • Chloro-pyrazolopyridine intermediate from Protocol 3 (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., sodium carbonate) (2.0 eq)

    • Solvent mixture (e.g., 1,4-dioxane and water)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add the chloro-pyrazolopyridine intermediate, arylboronic acid, palladium catalyst, and base.

    • Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the degassed solvent to the reaction flask.

    • Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights and Target Kinase Families

The synthetic route outlined above allows for systematic modification at two key positions:

  • The Pyrazole Ring: By varying the β-ketoester used in Protocol 1, different substituents can be introduced on the pyrazole ring, which can influence interactions with the gatekeeper residue of the kinase.

  • The Aryl Substituent: The choice of arylboronic acid in Protocol 4 is critical for modulating the inhibitor's properties. This substituent extends into the solvent-exposed region and can be tailored to enhance potency, selectivity, and pharmacokinetic parameters.

The resulting pyrazolopyridine scaffold is a known hinge-binding motif present in inhibitors of various kinase families, including:

  • Tyrosine Kinases: Such as SRC, ABL, and EGFR.

  • Serine/Threonine Kinases: Such as CDKs and Aurora kinases.

The specific kinase profile of the synthesized compounds would need to be determined through biological screening.

Representative Kinase Signaling Pathway: The SRC Family Kinases

The SRC family of non-receptor tyrosine kinases are key regulators of various cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is implicated in many cancers.

G A Growth Factor Receptor B SRC Kinase A->B Activation C Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) B->C Phosphorylation D Cell Proliferation, Survival, Migration C->D E Synthesized Pyrazolopyridine Inhibitor E->B Inhibition

Caption: Inhibition of the SRC kinase signaling pathway by a synthesized inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactivity allows for the construction of complex heterocyclic scaffolds through a modular and efficient synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this building block in their drug discovery efforts.

References

  • Wu, S., Zhu, W., & Thompson, P. (2021).
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s).

Sources

The Versatile Scaffold: Application Notes and Protocols for 5-Bromopyridine-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, prized for its presence in numerous approved therapeutic agents and its ability to engage in critical interactions with biological targets. When functionalized with a bromine atom and a carbohydrazide moiety at the 2- and 5-positions, respectively, we arrive at 5-Bromopyridine-2-carbohydrazide – a molecule of significant strategic value in medicinal chemistry. The bromine atom not only influences the electronic properties of the pyridine ring but also serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. Concurrently, the carbohydrazide group is a key pharmacophoric element and a reactive intermediate, enabling the construction of a wide array of derivative classes, including Schiff bases and various five-membered heterocycles. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Synthesis Pathway: From Precursor to Key Intermediate

The journey to harnessing the potential of this compound begins with its synthesis. A robust and scalable synthetic route is paramount for its widespread application. The following two-step process, commencing from the readily available 2-amino-5-bromopyridine, is a well-established pathway.

Protocol 1: Synthesis of Ethyl 5-bromopyridine-2-carboxylate

This initial step involves a Sandmeyer-type reaction to convert the amino group into a nitrile, which is then hydrolyzed and esterified.

Rationale: The diazotization of 2-amino-5-bromopyridine followed by cyanation is a classic and effective method for introducing a carbon-based functional group at the 2-position. The subsequent acid-catalyzed esterification in ethanol provides the stable ester precursor in good yield.

Step-by-Step Procedure:

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-bromopyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄), add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Add the freshly prepared diazonium salt solution to the cyanide solution at a controlled temperature.

  • Hydrolysis and Esterification: The resulting 5-bromopyridine-2-carbonitrile is then subjected to acidic hydrolysis (e.g., refluxing in a mixture of sulfuric acid and ethanol) to yield ethyl 5-bromopyridine-2-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

The conversion of the ethyl ester to the desired carbohydrazide is a straightforward hydrazinolysis reaction.

Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide. This reaction is typically high-yielding and clean.[1]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve ethyl 5-bromopyridine-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a white or off-white solid.

G cluster_synthesis Synthesis Workflow 2-amino-5-bromopyridine 2-amino-5-bromopyridine Ethyl_5_bromopyridine_2_carboxylate Ethyl 5-bromopyridine- 2-carboxylate 2-amino-5-bromopyridine->Ethyl_5_bromopyridine_2_carboxylate 1. NaNO₂, H₂SO₄ 2. CuCN, NaCN 3. EtOH, H₂SO₄, Reflux 5_Bromopyridine_2_carbohydrazide 5-Bromopyridine- 2-carbohydrazide Ethyl_5_bromopyridine_2_carboxylate->5_Bromopyridine_2_carbohydrazide Hydrazine Hydrate, EtOH, Reflux

Fig. 1: Synthetic route to this compound.

Application in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a versatile building block for a variety of biologically active compounds.

Schiff Bases: A Gateway to Antimicrobial and Anticancer Agents

The carbohydrazide moiety readily condenses with aldehydes and ketones to form Schiff bases (hydrazones). This class of compounds has demonstrated a broad spectrum of biological activities.[2][3][4]

Rationale: The formation of the azomethine (-C=N-) bond in Schiff bases is crucial for their biological activity. This group, along with the 5-bromopyridine scaffold, can participate in hydrogen bonding and hydrophobic interactions within the active sites of target enzymes or receptors. The diverse range of available aldehydes allows for fine-tuning of the steric and electronic properties of the final compounds, enabling structure-activity relationship (SAR) studies.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aromatic or heteroaromatic aldehyde.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Isolation: After completion, cool the reaction mixture. The resulting solid product is typically collected by filtration, washed with a small amount of cold solvent, and recrystallized to afford the pure Schiff base.

Table 1: Representative Antimicrobial Activity of Analogous Schiff Bases

Compound TypeTest OrganismMIC (µg/mL)Reference
N'-(4-fluorobenzylidene)-5-chlorosalicylhydrazideE. coli1.6[2]
N'-(4-fluorobenzylidene)-5-chlorosalicylhydrazideS. aureus3.4[2]
N'-(4-fluorobenzylidene)-5-chlorosalicylhydrazideA. niger47.5[2]
Isoniazid-derived Schiff base (L1)C. albicans0.037 mM[5]
Isoniazid-derived Schiff base (L4)E. coli1.55 mM[5]
1,3,4-Oxadiazoles: Core Scaffolds in Drug Design

The carbohydrazide functionality is an excellent precursor for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles known for a wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[5][6][7][8]

Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is metabolically stable. Its synthesis from carbohydrazides typically involves a cyclodehydration reaction. The resulting oxadiazole can act as a rigid linker or a pharmacophore itself, participating in various non-covalent interactions with biological targets.

Step-by-Step Procedure:

  • Acylation (Intermediate Formation): React this compound (1 equivalent) with an appropriate acyl chloride or carboxylic acid (1 equivalent) in a suitable solvent like pyridine or DMF to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: To the crude diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

  • Reaction: Gently heat the reaction mixture. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, carefully pour the mixture onto crushed ice. The precipitated solid is filtered, washed with water to remove any acid, and then washed with a dilute sodium bicarbonate solution. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,3,4-oxadiazole derivative.

G cluster_derivatization Derivatization Pathways 5_Bromopyridine_2_carbohydrazide 5-Bromopyridine- 2-carbohydrazide Schiff_Base Schiff Base Derivative 5_Bromopyridine_2_carbohydrazide->Schiff_Base R-CHO, EtOH, H⁺ (cat.) Oxadiazole 1,3,4-Oxadiazole Derivative 5_Bromopyridine_2_carbohydrazide->Oxadiazole 1. R-COCl 2. POCl₃, Heat

Fig. 2: Key derivatization reactions of this compound.
Application in Kinase Inhibitor Design

The 5-bromopyridine scaffold is a recognized "privileged structure" in the design of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The bromine at the 5-position can be exploited for further derivatization via Suzuki or other cross-coupling reactions to access deeper pockets of the kinase active site or to enhance selectivity.

Mechanistic Insight: Many kinase inhibitors derived from related scaffolds, such as 5-phenoxy-2-aminopyridine derivatives targeting Bruton's tyrosine kinase (BTK), function as irreversible inhibitors by forming a covalent bond with a cysteine residue in the active site.[9] While the carbohydrazide itself is not a covalent warhead, it serves as a versatile linker to which an electrophilic group (e.g., an acrylamide) can be attached. Furthermore, the carbohydrazide moiety can form crucial hydrogen bonds with the kinase hinge region, contributing to the overall binding affinity.[10][11]

G cluster_kinase Kinase Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Inhibitor This compound Derivative Inhibitor->Kinase Blocks ATP Binding Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds

Fig. 3: General mechanism of competitive kinase inhibition.

Table 2: Representative Kinase Inhibitory Activity of Related Pyridine/Hydrazide Scaffolds

Compound TypeTarget KinaseIC₅₀Reference
5-Phenoxy-2-aminopyridine Derivative (18g)BTK1.9 nM[9]
5-Oxopyrrolidine-3-carbohydrazide Derivative (12)BRAFHigh Binding Affinity[12]
5-Oxopyrrolidine-3-carbohydrazide Derivative (12)SRCHigh Binding Affinity[12]
Pyrazine-pyrimidin-2-yl Derivative (Radotinib)BCR-ABL-134 nM[13]
*Binding affinity reported from molecular docking studies (-11.471 kcal/mol for BRAF, -11.174 kcal/mol for SRC).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbohydrazide group provide a robust platform for the generation of diverse chemical libraries. The demonstrated antimicrobial, anti-inflammatory, and potential anticancer activities of its derivatives underscore the importance of this scaffold in the development of novel therapeutic agents. Future work in this area could focus on exploiting the bromine atom for late-stage functionalization via cross-coupling reactions to create more complex and potent molecules. Furthermore, the synthesis of derivatives bearing covalent warheads linked through the carbohydrazide moiety could lead to the discovery of potent and selective irreversible enzyme inhibitors. The continued exploration of this privileged scaffold is certain to yield promising new candidates for drug discovery pipelines.

References

  • Aijijiyah, N. P., Fadlan, A., Ningsih, S., & Santoso, M. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

  • Luo, Y., et al. (2010). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Organic Process Research & Development, 14(4), 932-934. [Link]

  • Joshi, S. D., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 3(4), 856-864. [Link]

  • Kairytė, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Tyrosine Kinase Inhibitors with In Vitro Anticancer and VEGFR-2 Inhibitory Effects. ChemistrySelect, 7(35), e202202681. [Link]

  • Pan, L., et al. (2010). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 45(10), 4630-4636. [Link]

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (ii) and nickel (ii) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219. [Link]

  • Kairytė, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 22, 2026, from [Link]

  • Khoshneviszadeh, M., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 12(1), 1-13. [Link]

  • Bajan, K., & Bajan, B. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (ii) and nickel (ii) complexes. Sci-Space. [Link]

  • Bhalekar, S. M., et al. (2025). Synthesis, Molecular Docking and Swiss ADME Studies of Some Pyrazole, Thiazole, Pyridine and Pyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(10), 1058-1068. [Link]

  • Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5029. [Link]

  • Musa, A., Ibrahim, S. A., & Garba, A. A. (2023). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and its Cobalt (II) and Nickel (II) Complexes. African Journal of Pure and Applied Sciences, 3(1), 1-8. [Link]

  • Galić, N., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1726. [Link]

  • Kairytė, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Zhang, Y., et al. (2014). A Review of the Synthesis of 1,3,4-Oxadiazole Derivatives. Journal of Chemistry, 2014, 1-10. [Link]

  • Alam, M. S., et al. (2007). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Molecules, 12(9), 2184-2192. [Link]

  • Thorat, B. R., et al. (2016). Synthesis, Molecular Docking, SAR Study and Antituberculosis Activity of 5-Bromo-1-benzofuran-2-carbohydrazide. ResearchGate. [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Wang, H., et al. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Al-Ostoot, F. H., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321481. [Link]

Sources

Application Notes & Protocols: 5-Bromopyridine-2-carbohydrazide in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine-Hydrazide Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1] When functionalized with a carbohydrazide moiety, the resulting structure becomes a versatile building block for creating novel compounds with significant pharmacological potential, including anticancer activities.[2] The hydrazide-hydrazone linkage (-CO-NH-N=CH-) in particular has been identified as a key pharmacophore in a variety of compounds exhibiting antiproliferative, pro-apoptotic, and kinase inhibitory effects.[3][4]

5-Bromopyridine-2-carbohydrazide emerges as a particularly strategic starting material for the synthesis of potential anti-cancer agents. The bromine atom at the 5-position offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carbohydrazide at the 2-position is readily condensed with various aldehydes and ketones to form Schiff bases (hydrazones), a class of compounds extensively studied for their anti-cancer properties.[5] This document provides a comprehensive guide for researchers on the synthesis, evaluation, and potential mechanisms of action of anti-cancer agents derived from this compound, with a focus on Schiff base derivatives.

Mechanism of Action: Targeting Key Cancer Pathways

While direct mechanistic studies on derivatives of this compound are emerging, the broader class of pyridine-based hydrazones has been shown to exert anti-cancer effects through several key mechanisms:

  • Kinase Inhibition: Many pyridine-containing compounds act as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6][7] For instance, derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide, structurally similar to derivatives of the topic compound, have been investigated as potential inhibitors of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a tyrosine kinase implicated in various cancers.[6][8] Inhibition of such kinases can disrupt downstream signaling pathways like the RAS/MAPK and PI3K/Akt pathways, leading to reduced tumor growth.[6]

  • Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Hydrazone derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases central to the apoptotic cascade.[4][8] Cell cycle analysis of cancer cells treated with related compounds has demonstrated an increase in the sub-G1 population, indicative of apoptotic DNA fragmentation.[8]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, anti-cancer agents can halt the uncontrolled proliferation of cancer cells. Some pyridine carbohydrazide derivatives have been observed to cause cell cycle arrest at the G0/G1 or S phases, preventing cells from entering mitosis and replicating their DNA.[8]

The following diagram illustrates a potential mechanism of action for a this compound-derived Schiff base targeting a receptor tyrosine kinase.

Kinase_Inhibition_Pathway Potential Mechanism: Kinase Inhibition by a Pyridine-Hydrazone Derivative cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., PDGFRA) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Ligand Growth Factor Ligand->RTK Activation Drug This compound Schiff Base Derivative Drug->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition

Caption: Kinase inhibition by a pyridine-hydrazone derivative.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro anti-cancer activity of various hydrazone derivatives structurally related to those synthesized from this compound. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented. This data provides a benchmark for the potential efficacy of novel derivatives.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Imidazopyridine CarbohydrazideN'-(4-bromobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (7d)MCF-7 (Breast)22.6[8]
Imidazopyridine CarbohydrazideN'-(4-bromobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (7d)HT-29 (Colon)13.4[8]
Furan CarbohydrazideDerivative 3eA549 (Lung)43.38[9]
5-Oxopyrrolidine Carbohydrazide2-hydroxynaphthalenylmethylene derivative (12)IGR39 (Melanoma)2.2[4]
5-Oxopyrrolidine Carbohydrazide2-hydroxynaphthalenylmethylene derivative (12)MDA-MB-231 (Breast)2.1[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base (Hydrazone) from this compound

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde). The reaction proceeds via an acid-catalyzed condensation.

Causality: The carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial addition. Subsequent dehydration yields the stable imine (hydrazone) product.

Synthesis_Workflow Synthesis Workflow for a this compound Schiff Base Start Start Dissolve Dissolve this compound and Aldehyde in Ethanol Start->Dissolve Add_Catalyst Add Glacial Acetic Acid (2-3 drops) Dissolve->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Collect Precipitate by Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize from a Suitable Solvent (e.g., Ethanol) Wash->Purify Characterize Characterize by FTIR, ¹H NMR, ¹³C NMR, Mass Spec. Purify->Characterize End End Characterize->End

Caption: Workflow for Schiff base synthesis and characterization.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration apparatus

  • Recrystallization glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL). To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).[5]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[5]

  • Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The formation of a new, less polar spot and the disappearance of the starting materials indicate reaction progression.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.[5]

  • Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[10]

  • Characterization: Dry the purified product in a vacuum oven. Confirm the structure of the synthesized Schiff base by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on a panel of human cancer cell lines (e.g., MCF-7, HT-29).[2][6]

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, i.e., cytotoxicity.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel anti-cancer agents. The synthetic accessibility of its Schiff base derivatives, coupled with the potent and diverse biological activities observed in structurally related compounds, underscores its potential in oncology drug discovery. The protocols detailed herein provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the chemical diversity of derivatives through modifications at the bromine position and by utilizing a wider range of aldehydes and ketones. Furthermore, in-depth mechanistic studies, including specific kinase profiling and apoptosis pathway analysis, will be crucial to elucidate the precise molecular targets and optimize the therapeutic potential of this promising class of compounds.

References

  • Temma AS, Ali ON, Al-Asadi RH, Mohammed MK. Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Trop J Nat Prod Res. 2025; 9(3): 967 – 972. Available from: [Link]

  • Faramarzi S, et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chem. 2024;18(1):6. Available from: [Link]

  • Çavuşoğlu, B. K., & Osmaniye, D. Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Marmara Pharmaceutical Journal. 2019; 23(2), 266-281. Available from: [Link]

  • Shawky, A. M., & Abd El-Gazzar, M. G. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. 2007; 12(11), 2429-2443. Available from: [Link]

  • Al-Amiery, A. A., et al. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. Frontiers in Chemistry. 2024; 12, 1365155. Available from: [Link]

  • Tok F, Kaya Tilki E, Dikmen M, Kaymakçıoğlu B. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. 2025; 26(1): 13–19. Available from: [Link]

  • Faramarzi S, et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chem. 2024;18(1):6. Available from: [Link]

  • S. P. Singh, et al. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. 2022; 38(3). Available from: [Link]

  • CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method. Google Patents.
  • Figure 1: Synthesis protocol of the Schiff base ligand (HL). ResearchGate. Available from: [Link]

  • Rudavath, D., et al. Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry. 2018; 30(5), 1083-1087. Available from: [Link]

  • Ghorab, M. M., et al. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules. 2023; 28(1), 423. Available from: [Link]

  • Petrikaite, V., et al. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences. 2025; 26(7), 3162. Available from: [Link]

  • Petrikaite, V., et al. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. International Journal of Molecular Sciences. 2025; 26(7), 3162. Available from: [Link]

  • Petrikaite, V., et al. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. 2025. Available from: [Link]

  • Isobe, T., et al. Development of specific Rho-kinase inhibitors and their clinical application. Cornea. 2001; 20(3), 302-308. Available from: [Link]

  • van den Heuvel, E. J., et al. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. 2010; 53(21), 7857-7866. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of novel heterocyclic compounds utilizing 5-Bromopyridine-2-carbohydrazide as a versatile starting material. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. We will explore the synthesis of biologically significant scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic explanations are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The strategic incorporation of a bromine atom at the 5-position and a carbohydrazide moiety at the 2-position of the pyridine ring creates a highly versatile and reactive building block: this compound.

The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse compound libraries. The carbohydrazide group (-CONHNH2) is a key pharmacophore in its own right and a reactive intermediate for the construction of a wide array of five-membered heterocyclic rings.[5][6] These heterocycles, such as oxadiazoles, triazoles, and pyrazoles, are prevalent in pharmaceuticals due to their metabolic stability and broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10]

This guide will provide a detailed exploration of the synthetic pathways to harness the potential of this compound for the generation of novel heterocyclic entities with therapeutic potential.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be efficiently prepared from commercially available precursors. A common and effective method involves the hydrazinolysis of the corresponding methyl ester, methyl 5-bromopicolinate.

Protocol: Synthesis of this compound from Methyl 5-Bromopicolinate

This protocol details the conversion of methyl 5-bromopicolinate to this compound via hydrazinolysis.

Materials:

  • Methyl 5-bromopicolinate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromopicolinate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of this compound will form.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain pure this compound as a white solid.

Expected Yield: >90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability.[7] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carbohydrazides can be achieved through various cyclization methods. A common approach involves the reaction with a carboxylic acid followed by dehydrative cyclization.

General Protocol: Synthesis of 2-(5-Bromopyridin-2-yl)-5-aryl-1,3,4-oxadiazoles

This protocol outlines a general procedure for the synthesis of 1,3,4-oxadiazole derivatives from this compound and various aromatic carboxylic acids.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, p-toluic acid)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, create a homogenous mixture of this compound (1.0 eq) and the desired aromatic carboxylic acid (1.1 eq).

  • Cyclization: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (5.0 eq) dropwise with vigorous stirring. POCl₃ acts as both a solvent and a dehydrating agent.

  • Heating: After the addition is complete, heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. A solid precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualization of Synthetic Workflow:

Synthesis_Workflow_Oxadiazole start This compound + Aromatic Carboxylic Acid step1 Mix and cool in ice bath start->step1 step2 Add POCl3 (dropwise) step1->step2 step3 Heat at 80-90°C step2->step3 step4 Pour onto crushed ice step3->step4 step5 Neutralize with NaHCO3 step4->step5 step6 Filter and purify step5->step6 end_product 2-(5-Bromopyridin-2-yl)-5-aryl-1,3,4-oxadiazole step6->end_product

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with a wide range of pharmacological applications.[11] A common synthetic route involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

General Protocol: Synthesis of 5-(5-Bromopyridin-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols

This two-step protocol describes the synthesis of 1,2,4-triazole-3-thiol derivatives.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Büchner funnel and filter paper

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Isothiocyanate: Add the aryl isothiocyanate (1.0 eq) to the solution and reflux the mixture for 3-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to the 1,2,4-Triazole-3-thiol

  • Reaction Setup: Suspend the thiosemicarbazide intermediate (1.0 eq) in a 2 M aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.

  • Work-up: Cool the reaction mixture and filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath. The 1,2,4-triazole-3-thiol will precipitate.

  • Isolation and Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Visualization of Synthetic Pathway:

Triazole_Synthesis start This compound reagent1 Aryl Isothiocyanate Ethanol, Reflux start->reagent1 Step 1 intermediate Thiosemicarbazide Intermediate reagent1->intermediate reagent2 2M NaOH, Reflux then HCl intermediate->reagent2 Step 2 product 5-(5-Bromopyridin-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol reagent2->product

Caption: Synthetic pathway to 1,2,4-triazole-3-thiols.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities. A common method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Protocol: Synthesis of 1-(5-Bromopyridine-2-carbonyl)-3,5-disubstituted-1H-pyrazoles

This protocol outlines the synthesis of pyrazole derivatives from this compound and a β-dicarbonyl compound.

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Tabulated Data

Table 1: Representative Synthesized Heterocyclic Compounds

Compound ClassR-Group (Example)Molecular FormulaMolecular Weight ( g/mol )
1,3,4-OxadiazolePhenylC₁₃H₈BrN₄O316.14
1,2,4-TriazolePhenylC₁₃H₉BrN₅S362.21
PyrazoleCH₃, CH₃C₁₀H₉BrN₄O281.11

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The presence of the bromo-substituent opens avenues for further diversification, making this scaffold particularly attractive for the development of new therapeutic agents. The provided methodologies are robust and can be adapted to a variety of substrates, enabling the generation of extensive compound libraries for biological screening.

References

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]

  • PubMed. (2022). A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). [Link]

  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. [Link]

  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • PubMed. (2018). Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. [Link]

  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

Sources

Application Notes and Protocols: 5-Bromopyridine-2-carbohydrazide as a Versatile Precursor for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromopyridine-2-carbohydrazide as a key building block for the synthesis of novel anti-inflammatory agents. We detail the synthesis of the precursor, its derivatization into therapeutically relevant N-acylhydrazones, and robust protocols for evaluating their biological activity. The causality behind experimental choices is explained, emphasizing the established role of the hydrazone motif and the pyridine scaffold in targeting key inflammatory mediators. This document serves as a practical guide for laboratories seeking to explore this promising chemical space for next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for this compound in Anti-Inflammatory Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including anti-inflammatory agents like piroxicam and etoricoxib.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and enhances the solubility and bioavailability of molecules. The carbohydrazide functional group (-CONHNH₂) is a versatile chemical handle that readily reacts with aldehydes and ketones to form N-acylhydrazones (R-CONH-N=CHR'). The resulting hydrazone moiety is a key pharmacophore known to possess a wide spectrum of biological activities, including potent anti-inflammatory effects.[3][4]

The strategic combination of these two motifs in This compound creates a precursor of significant value. The bromine atom at the 5-position serves as a crucial site for further chemical modification, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) extensively.[5] This guide focuses on the initial derivatization of the carbohydrazide group to generate libraries of hydrazones for subsequent screening.

Synthetic Workflow: From Precursor to Bioactive Candidate

The overall strategy involves a two-step process: first, the synthesis of the this compound precursor, and second, its condensation with various aromatic or heteroaromatic aldehydes to generate a library of candidate molecules.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Derivative Synthesis cluster_2 Part 3: Biological Screening A Ethyl 5-bromopyridine-2-carboxylate C This compound (Precursor) A->C Reflux in Ethanol B Hydrazine Hydrate B->C E N-Acylhydrazone Derivative (Bioactive Candidate) C->E Reflux, Cat. Acid D Aromatic Aldehyde (R-CHO) D->E F In Vitro Enzyme Assays (COX-1/2, 5-LOX) E->F G Cell-Based Assays (TNF-α, IL-6, NO) E->G H In Vivo Models (Paw Edema) F->H G->H

Caption: Overall workflow from precursor synthesis to biological evaluation.

Experimental Protocols

Protocol 3.1: Synthesis of this compound (Precursor)

This protocol describes the synthesis of the title precursor from its corresponding ester via hydrazinolysis. The high nucleophilicity of hydrazine hydrate facilitates the displacement of the ethoxy group from the ester to form the stable hydrazide.

Materials:

  • Ethyl 5-bromopyridine-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O), ~80% solution

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add ethyl 5-bromopyridine-2-carboxylate (e.g., 5 mmol, 1.0 eq).

  • Add absolute ethanol (25 mL) to dissolve the ester with stirring.

  • Carefully add an excess of hydrazine hydrate (e.g., 25 mmol, 5.0 eq) dropwise to the solution at room temperature.[6] (CAUTION: Hydrazine hydrate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexane). The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold water (2 x 10 mL) to remove excess hydrazine hydrate.

  • Dry the product under vacuum to yield this compound as a white or off-white solid. Characterization via ¹H NMR, ¹³C NMR, and MS is recommended to confirm identity and purity.

Protocol 3.2: Synthesis of N'-Arylmethylidene-5-bromopyridine-2-carbohydrazide Derivatives

This protocol details the acid-catalyzed condensation of the precursor hydrazide with an aldehyde to form the N-acylhydrazone linkage.[7][8] This reaction is a cornerstone for building a library of potential inhibitors.

Materials:

  • This compound (from Protocol 3.1)

  • Substituted aromatic or heteroaromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 2-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Add the selected aldehyde (1.0 mmol, 1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced in vacuo.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the purified N'-arylmethylidene-5-bromopyridine-2-carbohydrazide derivative. The structure should be confirmed by spectroscopic methods (NMR, IR, MS).

Biological Evaluation: Screening for Anti-Inflammatory Activity

The synthesized hydrazone derivatives can be screened for their anti-inflammatory potential through a tiered approach, starting with in vitro enzyme and cell-based assays before proceeding to more complex in vivo models.

Key Inflammatory Pathways and Targets

The arachidonic acid (AA) cascade is a primary target for anti-inflammatory drugs. Key enzymes in this pathway are Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX). Additionally, inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators like nitric oxide (NO) are validated strategies.

G membrane Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs iNOS iNOS NO Nitric Oxide (NO) (Vasodilation, Inflammation) iNOS->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB NF-κB Activation NFkB->COX Induces COX-2 NFkB->iNOS NFkB->Cytokines Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NFkB Inhibitor Hydrazone Derivative Inhibitor->COX Inhibitor->LOX Inhibitor->iNOS Inhibitor->NFkB Inhibition

Caption: Key targets in the inflammatory cascade for drug screening.

Protocol 4.2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a colorimetric or ELISA-based method to determine the IC₅₀ values of test compounds against COX-1 and COX-2, allowing for assessment of potency and selectivity.[3][9][10]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD) or Prostaglandin E₂ (PGE₂) ELISA kit

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Diclofenac, Celecoxib)

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations in DMSO.

  • In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2) to appropriate wells.

  • Add 1-2 µL of the test compound/reference inhibitor solution to the wells. Include wells for "100% activity" (DMSO vehicle) and "background" (no enzyme).

  • Incubate the plate for 5-10 minutes at 25°C to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • For Colorimetric Assay: Immediately after adding the substrate, add the colorimetric solution (e.g., TMPD) and monitor the absorbance change at 590-620 nm over time.

  • For ELISA Assay: Allow the enzymatic reaction to proceed for a set time (e.g., 10 minutes), then stop it. Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.[3]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the formation of hydroperoxides from linoleic or arachidonic acid by 5-LOX.[11][12]

Materials:

  • Soybean or human recombinant 5-Lipoxygenase enzyme

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid)

  • UV-compatible 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare serial dilutions of test compounds and the reference inhibitor in DMSO.

  • In the wells of a UV-plate or cuvettes, add the borate buffer and the enzyme solution.

  • Add the test compound solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes. This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxide product.

  • Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value as described in Protocol 4.2.

Protocol 4.4: Cell-Based Nitric Oxide (NO) Inhibition Assay

This assay uses lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) to measure the inhibition of inducible nitric oxide synthase (iNOS) activity. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate and microplate reader (540 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Leave some wells unstimulated as a negative control.

  • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.

  • Add 100 µL of Griess Reagent Part B and incubate for another 10 minutes. A purple/magenta color will develop.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization of the this compound scaffold allows for the exploration of SAR. By condensing the precursor with a variety of aldehydes, one can probe the effects of different electronic and steric properties on anti-inflammatory activity.

Table 1: Representative Anti-Inflammatory Activity of Structurally Related Hydrazone Derivatives

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-hydrazone (4a)COX-15.648.41[11]
COX-2 0.67
5-LOX1.92
Pyrazole-hydrazone (4b)COX-16.1210.55[11]
COX-2 0.58
5-LOX2.31
Celecoxib (Reference)COX-17.78.85[11]
COX-2 0.87
Zileuton (Reference)5-LOX2.43N/A[11]
Pyrrolo-pyridine (A)COX-10.090.69
COX-20.13
Pyrrolo-pyridine (E)COX-10.151.36
COX-2 0.11
Meloxicam (Reference)COX-10.240.89
COX-20.27

Note: The data above is for structurally related heterocyclic hydrazones to provide a benchmark for expected potencies. The actual activity of derivatives from this compound must be determined experimentally.

Initial SAR Insights:

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aryl ring of the hydrazone can significantly modulate activity. For instance, substitutions on the phenyl ring have been shown to enhance COX-2 selectivity.[4]

  • Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of target enzymes.

  • Hydrogen Bonding: The hydrazone linker (-CO-NH-N=CH-) is a critical hydrogen bonding domain, interacting with key amino acid residues in the enzyme active site.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel anti-inflammatory agents. Its straightforward synthesis and the facile conversion of the carbohydrazide moiety into the biologically active hydrazone pharmacophore provide a robust platform for medicinal chemistry campaigns. The protocols outlined in this guide offer a clear and experimentally grounded pathway for synthesizing and evaluating new chemical entities targeting key nodes of the inflammatory cascade. The systematic application of these methods will enable the rapid identification of lead compounds with potent and potentially selective anti-inflammatory profiles.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Ghaffar, T., Mohamed, H. A., & Omar, A. M. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 233-243. Available at: [Link]

  • Szafrański, K., Wróbel, R., & Struga-Krajewska, M. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 23(11), 2947. Available at: [Link]

  • Singh, P., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19431–19488. Available at: [Link]

  • Khan, I., et al. (2025). Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. Available at: [Link]

  • Chan, C. C., et al. (1999). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]

  • Aijijiyah, N. P., Fadlan, A., Ningsih, S., & Santoso, M. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

  • Khatri, V., & Veerasamy, R. (2020). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Chemistry, 2020, 1-15. Available at: [Link]

  • Rauf, A., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 29(5), 1089. Available at: [Link]

  • de Oliveira, G. V. M., et al. (2021). IC 50 values for the inhibition of lipoxygenase-1. ResearchGate. Available at: [Link]

  • Szałaj, N., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 27(19), 6245. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate. Available at: [Link]

  • Lima, P. C., et al. (2018). Examples of anti-inflammatory lead-candidates presenting the privileged N-acylhydrazone structure. ResearchGate. Available at: [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

  • Mashayekhi, V., et al. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • Zhang, W., et al. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. Available at: [Link]

  • Yamamoto, S., et al. (1988). IC50 values of various inhibitors on lipoxygenase and. ResearchGate. Available at: [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts Chemistry. Available at: [Link]

  • Wang, Y., & Xian, M. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0219940. Available at: [Link]

  • Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10804-10813. Available at: [Link]

  • Wang, L., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International, 2022, 6383893. Available at: [Link]

  • Sut, S., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5340. Available at: [Link]

  • El-Faham, A., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals, 16(10), 1386. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed. Available at: [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • Yoshinari, D., et al. (2007). Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. Hypertension, 50(1), 156-163. Available at: [Link]

  • Kim, S. O., & Park, S. K. (2021). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Molecules, 26(11), 3169. Available at: [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available at: [Link]

  • Rane, R. A., et al. (2016). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 9, S109-S115. Available at: [Link]

  • Mohammadi, M., et al. (2025). A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Pyridine core containing drugs with their biological activities. ResearchGate. Available at: [Link]

  • International Journal of Scientific Development and Research. (n.d.). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. Available at: [Link]

  • Zhang, W., et al. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. Available at: [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Benadiba, C., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(10), 2320. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29285-29304. Available at: [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Al-Ostoot, F. H., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 5-Bromopyridine-2-carbohydrazide Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 5-Bromopyridine-2-carbohydrazide Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Pyridine carbohydrazide derivatives have emerged as a promising class of compounds due to their wide spectrum of biological activities. The core structure, featuring a pyridine ring linked to a hydrazide moiety, serves as a versatile pharmacophore. The introduction of a bromine atom at the 5-position of the pyridine ring is a strategic chemical modification intended to enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement in microbial and fungal pathogens.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound derivatives for their antimicrobial and antifungal applications. The protocols detailed herein are based on established methodologies and are designed to be a self-validating system, ensuring scientific integrity and reproducibility.

PART 1: Synthesis Protocols

The synthesis of this compound derivatives is a two-step process. First, the core intermediate, this compound, is synthesized from its corresponding ester. Subsequently, this intermediate is reacted with a variety of aromatic aldehydes to generate a library of Schiff base derivatives.

Protocol 1.1: Synthesis of this compound (Intermediate 1)

This protocol describes the synthesis of the key intermediate, this compound, from commercially available methyl 5-bromopyridine-2-carboxylate. The reaction involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine.

Causality behind Experimental Choices:

  • Starting Material: Methyl 5-bromopyridine-2-carboxylate is a readily available and stable starting material.

  • Reagent: Hydrazine hydrate is a potent nucleophile that efficiently displaces the methoxy group of the ester to form the more stable hydrazide. An excess of hydrazine hydrate is used to drive the reaction to completion.

  • Solvent: Ethanol is an effective solvent for both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction mixture to provide the necessary activation energy.

  • Reaction Condition: Refluxing ensures the reaction proceeds at a reasonable rate to completion.

  • Purification: The product is expected to precipitate upon cooling, and washing with cold water removes any remaining hydrazine hydrate and other water-soluble impurities.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-bromopyridine-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water and then with cold ethanol to remove impurities.

  • Drying: Dry the purified this compound product under vacuum to a constant weight.

  • Characterization: Confirm the structure of the synthesized intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Diagram of Synthesis Workflow for Intermediate 1:

G start Start: Methyl 5-bromopyridine-2-carboxylate step1 Dissolve in Ethanol start->step1 step2 Add Hydrazine Hydrate step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Cool and Precipitate step3->step4 step5 Filter and Wash step4->step5 step6 Dry under Vacuum step5->step6 end_product End Product: this compound step6->end_product

Caption: Workflow for the synthesis of this compound.

Protocol 1.2: Synthesis of this compound Schiff Base Derivatives

This protocol outlines the synthesis of the final Schiff base derivatives through the condensation reaction of this compound with various substituted aromatic aldehydes.

Causality behind Experimental Choices:

  • Reaction Type: The formation of a Schiff base (hydrazone) is a classic condensation reaction between a primary amine (in the hydrazide) and a carbonyl group (of the aldehyde).

  • Catalyst: A few drops of glacial acetic acid act as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Solvent and Reaction Condition: Refluxing in ethanol provides the necessary energy for the dehydration step of the reaction, leading to the formation of the stable C=N double bond of the Schiff base.

  • Purification: The derivatives often precipitate upon cooling and can be further purified by recrystallization from a suitable solvent like ethanol to obtain high-purity compounds for biological testing.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per gram).

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature. The solid product will often precipitate out.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified Schiff base derivative.

  • Drying and Characterization: Dry the final product under vacuum and characterize it by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram of Schiff Base Synthesis Workflow:

G start Start: this compound step1 Dissolve in Ethanol start->step1 step2 Add Aromatic Aldehyde and Glacial Acetic Acid step1->step2 step3 Reflux for 3-5 hours step2->step3 step4 Cool and Precipitate step3->step4 step5 Filter and Recrystallize step4->step5 end_product End Product: Schiff Base Derivative step5->end_product

Caption: General workflow for the synthesis of Schiff base derivatives.

PART 2: Antimicrobial and Antifungal Screening Protocols

A two-tiered approach is recommended for evaluating the antimicrobial and antifungal properties of the synthesized derivatives. The first tier involves a qualitative screening using the agar disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

Protocol 2.1: Agar Disk Diffusion Method (Qualitative Screening)

This method provides a preliminary assessment of the antimicrobial and antifungal activity of the synthesized compounds.

Causality behind Experimental Choices:

  • Principle: This method is based on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with the test microorganism. The formation of a clear zone of inhibition around the disk indicates antimicrobial activity.

  • Media: Mueller-Hinton Agar (MHA) is the standard medium for routine antibacterial susceptibility testing, while Sabouraud Dextrose Agar (SDA) is commonly used for fungi.

  • Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard to ensure a reproducible lawn of growth.

  • Controls: Positive controls (standard antibiotics) validate the susceptibility of the microorganisms, while negative controls (solvent) ensure that the solvent has no inhibitory effect.

Step-by-Step Methodology:

  • Media Preparation: Prepare MHA or SDA plates as per the manufacturer's instructions.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the standardized suspension and streak it evenly across the entire surface of the agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) on the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) onto a disk. Apply the same volume of solvent to the negative control disk and place the positive control antibiotic disk.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Causality behind Experimental Choices:

  • Principle: This method involves challenging the microorganism with a range of concentrations of the test compound in a liquid medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Media: Mueller-Hinton Broth (MHB) is used for bacteria, and RPMI-1640 medium is recommended for fungi.

  • Serial Dilution: A two-fold serial dilution allows for the precise determination of the MIC value over a defined concentration range.

  • Controls: A growth control (inoculum without compound), a sterility control (broth only), and a positive control (standard antibiotic) are essential for validating the assay.

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth (MHB or RPMI-1640) to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Controls: Prepare a positive control well (broth + inoculum + standard antibiotic), a growth control well (broth + inoculum + solvent), and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Diagram of MIC Determination Workflow:

G start Start: 96-well plate with broth step1 Perform 2-fold serial dilution of test compound start->step1 step2 Prepare and add standardized microbial inoculum step1->step2 step3 Add controls (growth, sterility, positive) step2->step3 step4 Incubate at appropriate temperature and time step3->step4 step5 Visually or spectrophotometrically assess growth step4->step5 end_product Determine MIC: Lowest concentration with no visible growth step5->end_product

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

PART 3: Data Presentation and Interpretation

Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison of the antimicrobial and antifungal efficacy of the synthesized derivatives.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Pyridine Carbohydrazide Derivatives

Compound IDR-group on Schiff BaseMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
Derivative 1 4-chlorophenyl81616
Derivative 2 4-hydroxyphenyl163232
Derivative 3 4-nitrophenyl488
Derivative 4 2,4-dichlorophenyl484
Ampicillin (Positive Control)2>128N/A
Fluconazole (Positive Control)N/AN/A8

Note: The data presented in this table are representative values for functionally substituted pyridine carbohydrazides and are intended for illustrative purposes. Actual MIC values for this compound derivatives must be determined experimentally.[1]

PART 4: Mechanistic Insights and Rationale

The antimicrobial and antifungal activity of this compound derivatives is believed to be multifactorial, stemming from the unique combination of the pyridine ring, the hydrazone linkage, and the bromo-substituent.

The Role of the Hydrazone Moiety: The azomethine group (-C=N-) in the hydrazone linkage is a key pharmacophore. It is thought to contribute to the biological activity through several mechanisms, including:

  • Chelation with Metal Ions: The nitrogen and oxygen atoms in the hydrazone backbone can chelate with essential metal ions in microbial cells, disrupting enzymatic functions.

  • Interaction with Cellular Targets: The planarity and electronic properties of the hydrazone moiety may facilitate binding to the active sites of microbial enzymes or intercalate with DNA, thereby inhibiting cellular processes.

The Influence of the 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is expected to enhance the antimicrobial and antifungal potential through:

  • Increased Lipophilicity: The bromo group increases the overall lipophilicity of the molecule, which can facilitate its transport across the lipid-rich cell membranes of bacteria and fungi.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electronic distribution within the pyridine ring, potentially enhancing its interaction with target molecules.

Potential Mechanisms of Action: While the precise mechanisms of action for these specific derivatives require further investigation, related hydrazide compounds have been shown to exert their effects through:

  • Inhibition of Mycolic Acid Synthesis: This is a well-established mechanism for the antitubercular drug isoniazid, a pyridine hydrazide derivative.

  • DNA Gyrase Inhibition: Some hydrazones have been shown to inhibit this essential bacterial enzyme involved in DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds can lead to the disruption of the microbial cell membrane, causing leakage of cellular contents and cell death.

Diagram of Potential Mechanistic Pathways:

G compound This compound Derivative membrane Microbial Cell Membrane compound->membrane Increased Permeability (Lipophilicity) dna_gyrase DNA Gyrase compound->dna_gyrase Enzyme Inhibition mycolic_acid Mycolic Acid Synthesis compound->mycolic_acid Enzyme Inhibition disruption Membrane Disruption & Leakage membrane->disruption inhibition1 Inhibition of DNA Replication dna_gyrase->inhibition1 inhibition2 Inhibition of Cell Wall Formation mycolic_acid->inhibition2 cell_death Cell Death disruption->cell_death inhibition1->cell_death inhibition2->cell_death

Sources

Application Note & Protocol: Synthesis of Bio-active Hydrazones via Condensation Reaction with 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Bromopyridine-2-carbohydrazide is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring functionalized with a reactive carbohydrazide group and a bromine atom, offers multiple avenues for synthetic elaboration.[1][2] The carbohydrazide moiety is a precursor for the synthesis of hydrazones, a class of Schiff bases formed through a condensation reaction with aldehydes or ketones.[3][4][5] This reaction is a cornerstone of combinatorial chemistry, enabling the generation of diverse molecular libraries.

Hydrazones incorporating the 5-bromopyridine scaffold are of significant interest due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[4][6][7] The formation of the azomethine group (-C=N-NH-C=O) creates a robust and versatile pharmacophore.[5] The bromine atom further enhances the molecule's utility, serving as a synthetic handle for subsequent cross-coupling reactions to build greater molecular complexity.[2][8]

This document provides a comprehensive experimental protocol for the synthesis of hydrazones from this compound. It details the underlying reaction mechanism, step-by-step procedures, characterization techniques, and critical insights for troubleshooting and optimization, aimed at researchers and professionals in synthetic chemistry and drug development.

The Chemistry: Mechanism of Hydrazone Formation

The condensation of a carbohydrazide with an aldehyde or ketone to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction.[9][10] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic.[11]

The mechanism proceeds through two primary stages:

  • Nucleophilic Addition: The terminal nitrogen atom (-NH2) of the this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.[12][13]

  • Elimination (Dehydration): The carbinolamine intermediate is then protonated under acidic conditions. This protonation converts the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation results in the formation of a stable C=N double bond, yielding the final hydrazone product.[9][14]

This entire process is reversible, but the reaction can often be driven to completion by removing the water formed, or by the precipitation of the insoluble hydrazone product from the reaction medium.[9][15]

Hydrazone Formation Mechanism Figure 1: Mechanism of Acid-Catalyzed Hydrazone Formation R1 This compound Tetrahedral_Intermediate Carbinolamine Intermediate R1->Tetrahedral_Intermediate Nucleophilic Attack R2 Aldehyde/Ketone Activated_Carbonyl Protonated Carbonyl R2->Activated_Carbonyl Protonation H_plus H⁺ (Catalyst) Activated_Carbonyl->Tetrahedral_Intermediate Protonated_Intermediate Protonated Carbinolamine Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Hydrazone_Product Hydrazone Product Protonated_Intermediate->Hydrazone_Product - H₂O, - H⁺ Water H₂O Protonated_Intermediate->Water Experimental Workflow Figure 2: Workflow for Hydrazone Synthesis A 1. Dissolve 5-Bromopyridine- 2-carbohydrazide in Ethanol B 2. Add Ethanolic Solution of Aldehyde A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux Reaction Mixture (2-4 hrs) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temp (Precipitation) E->F G 7. Filter Solid Product F->G H 8. Wash with Cold Ethanol G->H I 9. Dry and Recrystallize H->I J 10. Characterize Final Product I->J

Sources

Application Notes and Protocols: Harnessing the Reactivity of 5-Bromopyridine-2-carbohydrazide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its presence can enhance drug permeability, modulate biochemical potency, and improve metabolic stability.[3][4] Within this privileged class of heterocycles, 5-Bromopyridine-2-carbohydrazide emerges as a particularly valuable and versatile building block. This molecule offers two distinct points for chemical elaboration: a reactive bromine atom at the 5-position, primed for palladium-catalyzed cross-coupling, and a nucleophilic carbohydrazide moiety at the 2-position, a versatile handle for constructing a variety of bioactive pharmacophores.[3]

This guide provides an in-depth exploration of the cross-coupling potential of the C5-bromine atom on this scaffold. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four key transformations: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods empower researchers to forge new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of novel, complex pyridine derivatives with significant therapeutic potential.

Core Principles & Causality in Cross-Coupling

The success of any palladium-catalyzed cross-coupling reaction hinges on the careful orchestration of several key components.[5] Understanding the "why" behind each choice is critical for troubleshooting and optimization.

  • The Palladium Pre-catalyst & The Ligand's Role: The reaction is driven by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) pre-catalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[5] The ligand, typically an electron-rich phosphine (e.g., PPh₃, XPhos, SPhos) or an N-heterocyclic carbene (NHC), is not a passive spectator. It stabilizes the palladium center, prevents the formation of inactive palladium black, and critically, modulates its reactivity to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6]

  • The Function of the Base: The base plays a distinct, mechanism-dependent role. In the Suzuki-Miyaura reaction, it activates the organoboron species to facilitate transmetalation.[7] In the Heck and Sonogashira reactions, its primary role is to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[8][9] For Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine coupling partner.[10]

  • Solvent and Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, reactions are almost always performed under an inert atmosphere (Nitrogen or Argon) using degassed, anhydrous solvents (e.g., DMF, 1,4-dioxane, THF, toluene) to ensure catalyst longevity and reproducibility.[11]

  • A Note on the Carbohydrazide Moiety: A key consideration for this specific substrate is the potential for the carbohydrazide group (-CONHNH₂) to act as a bidentate ligand, chelating the palladium catalyst and inhibiting its activity. This can often be overcome by the use of bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald-type ligands) or bidentate ligands with a wide bite angle (e.g., Xantphos), which are less likely to be displaced by the substrate's functional group.[5][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Add Pd Pre-catalyst, Ligand, and Base to Dry Schlenk Flask B Purge Flask with Inert Gas (N₂ or Ar) A->B C Add Anhydrous, Degassed Solvent B->C D Add this compound & Coupling Partner C->D E Heat Reaction Mixture to Desired Temperature D->E F Monitor Progress by TLC or LC-MS E->F G Cool to Room Temp & Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[7][13] It is highly valued for its tolerance of a wide range of functional groups and the generally low toxicity of the boron-containing reagents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of other functionalized bromopyridines.[14]

  • Reaction Setup: To a dry Schlenk flask, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system.

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heating: Heat the reaction mixture to 85–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yields
Pd(PPh₃)₄ (5%)-K₃PO₄1,4-Dioxane/H₂O95Moderate to Good[14]
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100Good to Excellent
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃DMF/H₂O90Moderate to Good

Caption: Suzuki-Miyaura coupling of this compound.

Mizoroki-Heck Reaction: Vinylation of the Pyridine Core

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a powerful route to substituted styrenes and acrylates.[8] The reaction typically favors the formation of the trans olefin product.

Protocol 2: Mizoroki-Heck Reaction

This protocol is based on general conditions for the Heck coupling of bromopyridines.[15]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and a suitable ligand (e.g., PPh₃, 2-4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent & Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (1.5 equiv.) and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).

  • Heating: Heat the reaction mixture to 80–130 °C. For more challenging couplings, microwave irradiation can be effective.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture, filter off any solids, and dilute the filtrate with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Mizoroki-Heck Reaction Parameters
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yields
Pd(OAc)₂ (1%)PPh₃ (2%)Et₃NDMF100Good
Pd(OAc)₂ (2%)P(o-tol)₃ (4%)K₂CO₃DMF/H₂O120Moderate to Good
Herrmann's Cat. (1%)-NaOAcNMP130Good

Caption: Mizoroki-Heck reaction with this compound.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[9] This reaction uniquely employs a dual catalytic system, typically involving both palladium and a copper(I) co-catalyst.[9][16]

Protocol 3: Sonogashira Coupling

This protocol is adapted from procedures for the alkynylation of functionalized bromopyridines.[11][17]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent & Reagent Addition: Add an anhydrous solvent (e.g., a mixture of THF and Et₃N, 2:1). Degas the solution with a stream of argon for 10-15 minutes. Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid (2-16 hours).

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Sonogashira Reaction Parameters
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yields
Pd(PPh₃)₄ (5%)CuI (5%)Et₃NTHF25-50Good to Excellent[17]
PdCl₂(PPh₃)₂ (3%)CuI (5%)i-Pr₂NHDMF60Good
Pd(OAc)₂ (2%) / PPh₃ (4%)CuI (4%)Et₃NAcetonitrile80Good

Caption: Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for coupling aryl halides with a vast array of primary and secondary amines.[10][18] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency.

Protocol 4: Buchwald-Hartwig Amination

This protocol is based on conditions developed for the amination of 2-bromopyridines, which can be challenging due to catalyst inhibition.[12][19]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos or a Buchwald-type ligand like XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry Schlenk tube or sealed tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heating: Seal the tube and heat the reaction mixture to 80–110 °C. For volatile amines, using a sealed tube is essential to prevent their escape.[12]

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yields
Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃Toluene110Good
Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄t-Amyl alcohol100Good to Excellent
Pd(OAc)₂ (5%)dppp (10%)NaOt-BuToluene80Good[12]

Caption: Buchwald-Hartwig amination of this compound.

Conclusion and Outlook

This compound is a potent synthetic intermediate, offering reliable access to a diverse array of substituted pyridines through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined herein provide a robust starting point for researchers aiming to leverage this building block in their synthetic campaigns. The true synthetic power of this molecule is realized in the subsequent step: the products of these cross-coupling reactions retain the versatile carbohydrazide handle, which can be readily transformed into other valuable heterocyclic motifs such as oxadiazoles, triazoles, and pyrazoles, or derivatized into Schiff bases, further expanding the accessible chemical space for drug discovery and development.[3][20]

References

  • Hassan, A. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(x), 208-225. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Hu, T., & Li, C. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(22), 8559–8561. [Link]

  • Santschi, N., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters, 24(47), 8711–8715. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Saeed, A., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Pharmaceuticals, 16(5), 738. [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1875. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Request PDF. Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. [Link]

  • Habala, L., et al. (2020). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. ResearchGate. [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

  • ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • American Chemical Society. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

  • Santschi, N., et al. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Escayola, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Auctores Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 11, 23377. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Request PDF. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Elnagdi, M. H., et al. (1983). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. HETEROCYCLES, 20(12). [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Jose, B., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13516–13528. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Strategies for 5-Bromopyridine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

The 5-bromopyridine-2-carbohydrazide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Derivatives of both pyridine and carbohydrazide are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a biological target's activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for the evaluation of this compound derivative libraries. We will explore both biochemical and cell-based assay platforms, emphasizing the rationale behind technical choices to ensure the generation of high-quality, reproducible data.

Foundational Strategy: Target-Focused vs. Phenotypic Screening

The initial strategic decision in any screening campaign is the choice between a target-focused and a phenotypic approach. The chemical nature of this compound derivatives, with their potential for diverse biological interactions, makes them suitable for both strategies.

  • Target-Focused Screening: This is the most common approach, where assays are designed to measure the interaction of compounds with a specific, isolated biological target, such as an enzyme or receptor.[3] This strategy is advantageous when a validated target is known. For example, if a specific kinase is implicated in a disease, an assay would be developed to find inhibitors of that kinase. Fluorescence-based assays are the most common readout method in these campaigns.[5][6]

  • Phenotypic Screening: This approach involves testing compounds in complex biological systems, like living cells, to identify agents that produce a desired change in phenotype (e.g., inducing cancer cell death) without a priori knowledge of the specific molecular target.[7] Cell-based assays are the foundation of this strategy and represent about half of all HTS campaigns.[8][9]

This guide will provide protocols applicable to both approaches, allowing research teams to select the most appropriate strategy based on their specific program goals.

The HTS Assay Development & Validation Workflow

A successful HTS campaign is built on a meticulously developed and validated assay. The process is iterative and focused on creating a robust, reproducible, and cost-effective screen. The primary goal is to establish an assay with a sufficient signal window and statistical confidence to reliably distinguish active compounds ("hits") from inactive ones.

HTS_Workflow Miniaturization Miniaturization Robustness Robustness Miniaturization->Robustness Validate Ref_Cmpd Ref_Cmpd Primary_Screen Primary_Screen Ref_Cmpd->Primary_Screen Execute Hit_Confirm Hit_Confirm Primary_Screen->Hit_Confirm Dose_Response Dose_Response Hit_Confirm->Dose_Response Secondary_Assay Secondary_Assay Dose_Response->Secondary_Assay

Key Assay Validation Parameters:

ParameterDescriptionAcceptance CriteriaRationale
Z'-Factor A statistical measure of assay quality, reflecting the dynamic range and data variation.[5]Z' ≥ 0.5Ensures that the separation between positive and negative controls is large enough to confidently identify hits. A score ≥ 0.5 is considered an excellent assay.
Signal-to-Background (S/B) The ratio of the signal from a positive control to the signal from a negative (background) control.S/B ≥ 3A higher ratio indicates a clearer distinction between signal and noise, improving hit-picking accuracy.
Signal-to-Noise (S/N) The ratio of the mean signal to the standard deviation of the signal.S/N ≥ 10Indicates the precision and reproducibility of the signal measurement itself.
DMSO Tolerance The maximum concentration of Dimethyl Sulfoxide (DMSO), the standard solvent for compound libraries, that the assay can tolerate without significant loss of performance.Assay performance maintained at ≤1% DMSOCompounds are stored in DMSO, and its final concentration in the assay must not interfere with the biological system or detection chemistry.

Biochemical HTS Assay Platforms

Biochemical assays are performed in a cell-free environment using purified components like enzymes and receptors.[10][11] They are essential for target-based screening.

Fluorescence Polarization (FP) for Binding Interactions

FP is a powerful, homogeneous technique ideal for monitoring the binding of a small molecule to a larger protein.[12] The principle relies on the change in the rotational speed of a fluorescently labeled small molecule (a "tracer") upon binding to a larger protein.[13]

  • Principle: A small, fluorescent tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low FP signal. When bound to a large protein, the complex tumbles much more slowly, and the emitted light remains highly polarized.[14][15] A test compound that inhibits this interaction will displace the tracer, causing a decrease in the FP signal.

FP_Principle Inhibitor 5-Bromopyridine-2- carbohydrazide Derivative (Inhibitor) Complex Complex Inhibitor->Complex Tracer Tracer Complex->Tracer Displacement

Protocol: Competitive FP Assay for a Protein-Ligand Interaction

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures protein stability and minimizes non-specific binding (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Optimization is critical.[13]

    • Target Protein: Dilute the purified target protein to 2X the final concentration in assay buffer. The optimal concentration should be determined empirically, often near the Kd of the tracer.

    • Fluorescent Tracer: Dilute the tracer to 2X the final concentration. The concentration should be low (typically 1-10 nM) to maximize the signal window.

    • Test Compounds: Prepare a dilution series of the this compound derivatives in 100% DMSO. Then, create an intermediate dilution in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 100 nL of test compound from the DMSO plate using a pintool or acoustic dispenser.

    • Add 5 µL of the 2X Target Protein solution to all wells except the "no protein" controls.

    • Add 5 µL of the 2X Fluorescent Tracer solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light. Incubation time should be sufficient to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The reader will calculate the millipolarization (mP) values.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing protein, tracer, and DMSO only (defines the high FP signal).

    • Positive Control (100% Inhibition): Wells containing tracer and a known, potent unlabeled inhibitor (or no protein) to define the low FP signal.

Proximity-Based Assays: HTRF® and AlphaLISA®

HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive, no-wash technologies used to study biomolecular interactions.[16][17]

  • HTRF® Principle: HTRF combines FRET with time-resolved fluorescence detection.[18] Energy is transferred from a long-lifetime lanthanide donor (e.g., Europium cryptate) to an acceptor (e.g., d2) when they are in close proximity (<10 nm).[19][20] Measuring the signal after a time delay eliminates short-lived background fluorescence, resulting in high sensitivity.[17]

  • AlphaLISA® Principle: This is a bead-based assay.[21] A "Donor" bead, when excited at 680 nm, generates singlet oxygen. If an "Acceptor" bead is within proximity (~200 nm), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which emits light.[22] This large proximity distance makes the technology very versatile.[16]

Protocol: Generic AlphaLISA® Immunoassay for Target Engagement

This protocol describes a competitive assay where the test compound disrupts the binding of a biotinylated small molecule probe to an antibody-tagged target protein.

  • Reagent Preparation:

    • Target Protein: A target protein tagged with a specific epitope (e.g., 6xHis or FLAG).

    • Biotinylated Probe: A biotinylated small molecule or peptide that binds to the target protein.

    • AlphaLISA® Reagents: Anti-tag AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads. Dilute beads in the manufacturer-recommended AlphaLISA® buffer immediately before use, under subdued light.[16]

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (384-well ProxiPlate):

    • Add 2.5 µL of 4X test compound or control to the wells.

    • Add 2.5 µL of a 4X mix of the tagged Target Protein and the Biotinylated Probe.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of a 2X mix of the Anti-tag Acceptor beads and Streptavidin Donor beads.[23]

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

Cell-Based HTS Assay Platforms

Cell-based assays provide a more physiologically relevant context by evaluating compounds in a living system.[9][24] They are critical for phenotypic screening and for validating hits from biochemical assays.[3] However, they are also more complex and subject to higher variability.[7]

Reporter Gene Assays for Pathway Modulation

Reporter assays are used to monitor the activation or inhibition of a specific signaling pathway. A common format involves fusing a pathway-responsive promoter to a reporter gene like firefly luciferase.

Protocol: Luciferase Reporter Assay for a Transcription Factor Pathway

  • Cell Line Preparation: Use a stable cell line expressing the luciferase reporter construct. Maintain cells under standard tissue culture conditions, ensuring consistent passage number and confluency to minimize variability.[7]

  • Assay Procedure (384-well, white, solid-bottom plates):

    • Seed cells (e.g., 5,000 cells/well in 20 µL of culture medium) and incubate for 18-24 hours to allow for attachment.

    • Add 50 nL of test compound via an appropriate liquid handler.

    • Add 5 µL of the pathway-stimulating agonist (for inhibitor screens) or media (for agonist screens).

    • Incubate for the required duration to allow for transcription and translation of the reporter (typically 6-24 hours).

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase detection reagent (e.g., Bright-Glo™, ONE-Glo™). This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5-10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminometer.

GPCR Activation Assays

G-protein coupled receptors (GPCRs) are a major class of drug targets.[25] Several HTS-compatible methods exist to measure their activation. A recent innovation is the IGNiTR (In vitro GPCR split NanoLuc ligand Triggered Reporter) assay, which uses split nanoluciferase reconstitution in cell lysates to detect agonist-induced conformational changes.[26][27]

Principle of Split-Luciferase Complementation for GPCRs: A GPCR is fused to one fragment of a luciferase enzyme (e.g., NanoBiT's LgBiT), and an interacting partner (like β-arrestin or a mini-G protein) is fused to the complementary fragment (e.g., SmBiT).[28] Upon GPCR activation by a ligand, the interacting partner is recruited, bringing the two luciferase fragments into proximity and reconstituting a functional, light-emitting enzyme.[29]

Protocol: β-Arrestin Recruitment NanoBiT® Assay

  • Cell Line Preparation: Use a cell line co-expressing the GPCR-LgBiT fusion and the β-arrestin-SmBiT fusion.

  • Assay Procedure (384-well, white plates):

    • Harvest and resuspend cells in an appropriate buffer (e.g., Opti-MEM).

    • Add 5 µL of the Nano-Glo® Live Cell Substrate, pre-diluted in assay buffer, to the wells.

    • Add 5 µL of the cell suspension to the wells.

    • Perform a baseline luminescence reading to establish the background signal.

    • Add 50 nL of the this compound test compounds.

    • Read the plate kinetically on a luminometer for 30-60 minutes to measure the recruitment of β-arrestin in real-time.

Conclusion

The this compound scaffold offers a rich chemical space for drug discovery. The selection of an appropriate HTS assay is paramount to successfully identifying promising lead compounds. Biochemical assays like FP, HTRF, and AlphaLISA provide robust, high-throughput platforms for target-based discovery, allowing for the precise measurement of molecular interactions.[10][15] Cell-based assays, including reporter gene and GPCR recruitment assays, offer a more complex, physiologically relevant environment essential for phenotypic screening and hit validation.[9] By carefully following the principles of assay development, validation, and execution outlined in this guide, researchers can build a high-quality screening cascade to unlock the therapeutic potential of this important class of molecules.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • SpringerLink. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • NIH National Library of Medicine. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • NIH National Library of Medicine. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • ACS Publications. (n.d.). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • NIH National Library of Medicine. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Berthold Technologies. (n.d.). HTRF®.
  • Revvity. (n.d.). HTRF Principle.
  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • NIH National Library of Medicine. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art.
  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • Evotec. (n.d.). Biochemical Assay Services.
  • PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • bioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Nuvisan. (n.d.). HTS assay development.
  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening.
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • SciSpace. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
  • ResearchGate. (2025). High‐Throughput Fluorescence Assay for Membrane‐Protein Interaction.
  • NCBI Bookshelf. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • Journal of Research in Pharmacy. (n.d.). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives.
  • ChemScene. (n.d.). 5-Bromopyrimidine-2-carbohydrazide.
  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • ResearchGate. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • MDPI. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.
  • BOC Sciences. (n.d.). Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing.
  • ResearchGate. (2024). (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromopyridine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, most commonly achieved through the hydrazinolysis of a corresponding ester such as Methyl 5-bromopicolinate, is a generally robust reaction. However, several factors can lead to suboptimal results. This guide addresses the most frequently encountered issues in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: I have followed the standard protocol of reacting Methyl 5-bromopicolinate with hydrazine hydrate, but my yield is significantly lower than expected, or I have isolated no product at all. What are the potential causes and how can I rectify this?

Answer: A low or non-existent yield in this hydrazinolysis reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Poor Quality of Starting Ester The purity of Methyl 5-bromopicolinate is paramount. Impurities can interfere with the reaction or may not react at all, leading to a lower yield of the desired product.Verify the purity of your starting material using techniques like NMR or melting point analysis. If impurities are detected, purify the ester by recrystallization or column chromatography before proceeding.
Degraded Hydrazine Hydrate Hydrazine hydrate is susceptible to atmospheric oxidation. If it has been stored improperly or for an extended period, its effective concentration may be reduced, leading to an incomplete reaction.Use a fresh, unopened bottle of hydrazine hydrate if possible. If you suspect your current stock is old, you can test its reactivity with a known standard. Always store hydrazine hydrate under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Insufficient Reaction Time or Temperature The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution reaction. Like many reactions, it requires sufficient time and energy (temperature) to proceed to completion.If you are running the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
Inadequate Molar Ratio of Hydrazine Hydrate A stoichiometric or near-stoichiometric amount of hydrazine may not be sufficient to drive the reaction to completion, especially if there is any degradation of the hydrazine. An excess of hydrazine is typically used to ensure the complete consumption of the limiting reagent (the ester).Use a molar excess of hydrazine hydrate, typically in the range of 2 to 5 equivalents relative to the Methyl 5-bromopicolinate. This will favor the formation of the product according to Le Chatelier's principle.
Premature Product Precipitation and Incomplete Reaction In some solvent systems, the product, this compound, may be less soluble than the starting ester and could precipitate out of the solution before the reaction is complete, physically preventing further reaction.Ensure adequate stirring throughout the reaction. If precipitation is observed early on, you may need to add more solvent to maintain a homogenous solution or switch to a solvent in which the product has higher solubility at the reaction temperature.
Issue 2: Presence of Impurities in the Final Product

Question: My NMR spectrum of the final product shows unreacted starting material and/or other unexpected peaks. How can I improve the purity of my this compound?

Answer: The presence of impurities is a common challenge. Identifying the source of the impurity is the first step toward eliminating it.

Potential Impurities & Purification Strategies:

Impurity Identification Cause Prevention & Purification
Unreacted Methyl 5-bromopicolinate Characteristic ester peaks in the NMR spectrum (e.g., a singlet around 3.9 ppm for the methyl group).Incomplete reaction due to reasons mentioned in Issue 1 (insufficient time, temperature, or hydrazine).Ensure the reaction goes to completion by optimizing reaction conditions (see Issue 1). For purification, recrystallization is often effective as the carbohydrazide and the ester have different polarities and solubilities. A suitable solvent system for recrystallization can be determined empirically (e.g., ethanol, methanol, or ethanol/water mixtures).
Side-products from Hydrazine Complex peak patterns in the NMR that do not correspond to the starting material or product.Hydrazine can potentially react with itself or with the pyridine ring under certain conditions, although this is less common under standard hydrazinolysis conditions.Use high-purity hydrazine hydrate and avoid excessively high reaction temperatures. Purification can be achieved through recrystallization or, if necessary, column chromatography using a polar stationary phase like silica gel.
Hydrolyzed Starting Material (5-Bromopicolinic Acid) A broad peak in the NMR corresponding to a carboxylic acid proton.If there is water present in the reaction mixture (e.g., from the solvent or hydrazine hydrate) and the reaction is heated, hydrolysis of the ester to the corresponding carboxylic acid can occur.Use anhydrous solvents if possible, although technical grade solvents are often sufficient. If the carboxylic acid is formed, it can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup. The desired carbohydrazide is generally less acidic and will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most direct and commonly employed method is the reaction of a 5-bromopicolinate ester (e.g., methyl or ethyl ester) with hydrazine hydrate.[1] This is a single-step conversion that is generally high-yielding and straightforward to perform.

Q2: Can I synthesize this compound from 5-bromo-2-cyanopyridine?

Yes, this is a viable alternative route. It would typically involve a two-step process:

  • Hydrolysis of the nitrile: The 5-bromo-2-cyanopyridine would first be hydrolyzed to 5-bromopicolinic acid, usually under acidic or basic conditions.

  • Formation of the carbohydrazide: The resulting carboxylic acid would then need to be converted to the carbohydrazide. This is often done by first converting the acid to a more reactive species like an acid chloride or an ester, followed by reaction with hydrazine.

This route is longer and may result in a lower overall yield compared to starting from the ester.

Q3: My starting material, Methyl 5-bromopicolinate, is not available. How can I synthesize it?

Methyl 5-bromopicolinate can be synthesized from 5-bromopicolinic acid through Fischer esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[2]

Q4: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q5: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (eluent) would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The starting ester will be less polar and have a higher Rf value than the more polar carbohydrazide product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 5-bromopicolinate

This protocol is based on the general procedure for the synthesis of similar carbohydrazides.[1][3]

Materials:

  • Methyl 5-bromopicolinate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or Methanol)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve Methyl 5-bromopicolinate (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of ester).

  • To this stirring solution, add hydrazine hydrate (2.0-5.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 60-80 °C) and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting ester is completely consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as a solid.

  • If a solid has formed, collect the product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.

  • Dry the purified this compound under vacuum.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

The following diagram illustrates the primary synthetic route to this compound and the potential side products that can arise from incomplete reactions or side reactions.

G cluster_0 Primary Synthesis Route cluster_1 Potential Side Products/Impurities Methyl 5-bromopicolinate Methyl 5-bromopicolinate This compound This compound Methyl 5-bromopicolinate->this compound Hydrazinolysis Unreacted Ester Unreacted Ester Methyl 5-bromopicolinate->Unreacted Ester Incomplete Reaction 5-Bromopicolinic Acid 5-Bromopicolinic Acid Methyl 5-bromopicolinate->5-Bromopicolinic Acid Hydrolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Methanol Methanol This compound->Methanol By-product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting low yield issues during the synthesis.

G start Low Yield of Product check_sm Check Purity of Starting Material start->check_sm check_hydrazine Check Quality of Hydrazine Hydrate check_sm->check_hydrazine Pure purify_sm Purify Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions check_hydrazine->check_conditions Fresh use_fresh_hydrazine Use Fresh Hydrazine check_hydrazine->use_fresh_hydrazine Old/Degraded increase_temp_time Increase Temperature/Time check_conditions->increase_temp_time success Improved Yield purify_sm->success use_fresh_hydrazine->success increase_hydrazine_eq Increase Hydrazine Equivalents increase_temp_time->increase_hydrazine_eq increase_hydrazine_eq->success

Caption: Troubleshooting workflow for low product yield.

References

  • Wen, J., et al. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Vertex AI Search.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbohydrazide.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PLoS ONE, 17(3), e0265220.
  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • TCI Chemicals. (n.d.). Methyl 5-Bromopyridine-2-carboxylate.

Sources

Technical Support Center: Purification of 5-Bromopyridine-2-carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromopyridine-2-carbohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity materials for your research needs.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives. Each issue is presented with potential causes and actionable solutions.

Issue 1: Your compound fails to crystallize and remains an oil.

  • Question: I've completed my reaction to synthesize a derivative of this compound, and after work-up and solvent removal, I'm left with a persistent oil instead of a solid. What's going on, and how can I induce crystallization?

  • Answer: The failure of a compound to crystallize is a frequent challenge in organic synthesis. This can be due to the presence of impurities that inhibit the formation of a crystal lattice or because the compound itself has a low melting point or exists as a stable amorphous solid.[1]

    • Troubleshooting Steps:

      • Ensure High Purity: The first step is to confirm the purity of your compound. Even small amounts of impurities can significantly hinder crystallization.[1] It is advisable to use analytical techniques like HPLC or NMR to assess the purity.[2][3][4] If impurities are detected, an initial purification by column chromatography may be necessary before attempting recrystallization.

      • Solvent Screening: A systematic screening of various solvents is crucial.[1][5] For polar compounds like pyridine derivatives, polar solvents are often a good starting point.[5] Create a small-scale solubility test matrix with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes). A good recrystallization solvent will dissolve your compound when hot but have low solubility when cold.

      • Induce Crystallization: If the compound is pure and in a suitable solvent but still fails to crystallize upon cooling, you can try the following techniques:

        • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

        • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. A seed crystal provides a template for further crystal formation.[5]

        • Increase Concentration: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.[5]

Issue 2: You are observing significant peak tailing in your HPLC or column chromatography.

  • Question: When I try to purify my this compound derivative using silica gel column chromatography or analyze it by HPLC, I get broad, tailing peaks. How can I achieve sharper peaks and better separation?

  • Answer: Peak tailing is a common problem when working with basic compounds like pyridine derivatives on silica-based stationary phases.[6] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[6]

    • Troubleshooting Steps:

      • Mobile Phase Modification:

        • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1% v/v), into your mobile phase can help. The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your pyridine compound and improving peak shape.[6]

        • Adjust pH: For reversed-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen. This can sometimes improve peak shape, but care must be taken as hydrazides can be susceptible to hydrolysis under strongly acidic conditions.[7]

      • Choice of Stationary Phase:

        • Deactivated Silica: Use end-capped silica gel for both column chromatography and HPLC. End-capping reduces the number of free silanol groups.

        • Alternative Sorbents: Consider using a more inert stationary phase like alumina or a polymer-based column for your purification.[6]

      • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[6] Try injecting a smaller amount of your sample.

Issue 3: Low recovery of your compound after column chromatography.

  • Question: After performing column chromatography to purify my this compound derivative, my final yield is very low. Where could my compound be going?

  • Answer: Low recovery after chromatographic purification can be due to several factors, including irreversible adsorption of the compound onto the stationary phase or degradation during the purification process.

    • Troubleshooting Steps:

      • Compound Instability: Hydrazides and their derivatives can be sensitive to the acidic nature of standard silica gel.[7][8][9] Your compound might be degrading on the column.

        • Neutralize Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites.[1]

      • Irreversible Adsorption: The polar nature of the carbohydrazide group combined with the basic pyridine ring can lead to strong binding to the silica gel.

        • Increase Mobile Phase Polarity: If your compound is not eluting, you may need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increasing the percentage of ethyl acetate or adding a small amount of methanol can help elute highly polar compounds.

      • Optimize Solvent Evaporation: When concentrating your fractions, use a rotary evaporator at a moderate temperature and pressure to avoid decomposition of potentially thermally sensitive compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing this compound and its derivatives?

A1: Given the polar nature of the pyridine and carbohydrazide moieties, polar protic solvents are often a good starting point for recrystallization. Ethanol and methanol are commonly used for the recrystallization of similar heterocyclic hydrazides.[10][11] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system (e.g., ethanol/water) for your specific derivative.[5]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[3]

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary indication of purity and to monitor the progress of a reaction or chromatographic separation.[4][12]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of your compound and detecting any minor impurities.[3][4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can also be used to detect impurities.[2][4]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound, further confirming its identity.[2]

Q3: Are there any stability concerns I should be aware of when handling and storing this compound derivatives?

A3: Yes, the hydrazide functional group can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[7][8][9] It is advisable to avoid prolonged exposure to strong acids or bases during work-up and purification. For long-term storage, keep the purified compound in a tightly sealed container in a cool, dry, and dark place.

Purification Protocols and Data

Table 1: Solvent Selection Guide for Recrystallization of Polar Heterocyclic Compounds
SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds; often used in combination with a miscible organic solvent.
EthanolHigh78A common choice for many heterocyclic compounds; good dissolving power when hot.[11]
MethanolHigh65Similar to ethanol but more volatile; can be effective for compounds with slightly different solubility profiles.[10]
IsopropanolMedium82Less polar than ethanol and methanol; can be a good alternative.
Ethyl AcetateMedium77A moderately polar solvent; often used in combination with a non-polar solvent like hexanes.
AcetoneMedium56A good solvent for a wide range of organic compounds; its low boiling point allows for easy removal.
Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of a this compound derivative using silica gel column chromatography.

  • Preparation of the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method often results in better separation.

  • Packing the Column:

    • Choose a column of appropriate size for the amount of material you need to purify.

    • Prepare a slurry of silica gel in your starting eluent (a low-polarity solvent mixture, e.g., 9:1 hexanes/ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Use a gentle flow of air or nitrogen to help pack the column.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of your sample to prevent disturbance during the addition of the eluent.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your compounds. For example, you can start with 9:1 hexanes/ethyl acetate and gradually increase the proportion of ethyl acetate.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.[14]

  • Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Visualization of Purification Workflow

Purification_Workflow cluster_troubleshooting Troubleshooting start Crude Product purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Purity > 95%? purity_check->is_pure column_chromatography Column Chromatography is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes recrystallization Recrystallization recrystallization->final_product column_chromatography->recrystallization further_purification Further Purification Needed column_chromatography->further_purification recrystallization_fail Crystallization Fails? - Check purity - Solvent screen - Induce nucleation column_issues Column Issues? (Peak Tailing, Low Recovery) - Modify mobile phase - Change stationary phase

Caption: A decision-making workflow for the purification of this compound derivatives.

References

Sources

Common side reactions in the synthesis of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromopyridine-2-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable heterocyclic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceuticals and functional materials. Its preparation, typically involving the reaction of a 5-bromopicolinate ester or acid chloride with hydrazine, can be accompanied by several side reactions that complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues, grounded in mechanistic principles and practical laboratory experience.

Common Synthetic Pathways

The two primary routes for synthesizing this compound begin with either the corresponding ester or the more reactive acid chloride derivative of 5-bromopicolinic acid.

Synthesis_Pathways Start_Ester Methyl/Ethyl 5-Bromopyridine-2-carboxylate Product This compound Start_Ester:e->Product:w Route A: Hydrazinolysis Start_AcidChloride 5-Bromopyridine-2-carbonyl chloride Start_AcidChloride:e->Product:w Route B: Acylation Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Start_Ester:e Hydrazine->Start_AcidChloride:e Side_Reaction_A Ester 5-Bromopyridine-2-carboxylate (Ester) Product Desired Product (Carbohydrazide) Ester->Product + H₂N-NH₂ (1 eq.) (Desired Path) Hydrazine H₂N-NH₂ Side_Product Side Product (1,2-Diacyl Hydrazine) Product->Side_Product + Ester (1 eq.) (Side Reaction) Protocol_Workflow A 1. Setup Combine Ester, Ethanol, and Hydrazine Hydrate in a flask. B 2. Reaction Reflux the mixture for 3-6 hours. Monitor via TLC. A->B C 3. Isolation Cool mixture to room temp, then in an ice bath to precipitate. B->C D 4. Filtration Collect the crude solid by vacuum filtration. C->D E 5. Purification Recrystallize the solid from hot ethanol. D->E F 6. Drying Dry the pure crystals under vacuum to yield the final product. E->F

Technical Support Center: Overcoming Solubility Issues with 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 5-Bromopyridine-2-carbohydrazide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address solubility challenges encountered during experimental assays. Our goal is to empower you with the technical knowledge and practical solutions needed to ensure the reliability and reproducibility of your results.

Frequently Asked questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

This compound is classified as a compound with limited solubility in aqueous solutions. Its solubility is significantly influenced by the solvent and pH. Generally, it exhibits poor solubility in water but shows improved solubility in organic solvents.

Solubility Profile of this compound

SolventSolubilityObservations
Water Insoluble/Poorly SolubleSimilar pyridine derivatives show poor aqueous solubility.[1][2]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for pyridine derivatives.[3][4]
Methanol SolubleOften used for dissolving similar compounds.[4]
Ethanol SolubleA suitable solvent for reactions involving pyridine and hydrazine reagents.[3]
Q2: I'm observing precipitation of my compound in an aqueous assay buffer. What is the likely cause?

This is a common issue when a compound, initially dissolved in a high-concentration organic stock solution (like DMSO), is diluted into an aqueous buffer. The dramatic change in solvent polarity reduces the compound's solubility, causing it to precipitate. This phenomenon is often referred to as "crashing out."

Q3: How can I increase the solubility of this compound in my aqueous assay?

Several strategies can be employed, often in combination:

  • Co-solvents: Introducing a lower percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into your final assay buffer can help maintain solubility.

  • pH Adjustment: The pyridine and hydrazide moieties of the molecule have ionizable groups. Adjusting the pH of your buffer may increase solubility by favoring the charged (and generally more soluble) form of the compound.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.

  • Excipients: Certain excipients, such as cyclodextrins, can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

Troubleshooting Guide: Step-by-Step Solubility Optimization

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound in your specific assay.

Step 1: Initial Solubility Assessment (The "Shake-Flask" Method)

Before proceeding with complex assays, it is crucial to determine the approximate solubility of your compound in the intended assay buffer.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing your assay buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or your assay temperature) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end is essential.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

This protocol is a standard method for determining thermodynamic equilibrium solubility.[2]

Step 2: Decision Workflow for Solubility Enhancement

Based on the results from your initial assessment, the following workflow can guide your optimization strategy.

Solubility_Workflow A Initial Solubility Assessment B Is solubility sufficient for the assay? A->B C Proceed with Assay B->C Yes D Solubility Enhancement Required B->D No E Try Co-solvent Approach D->E F Test pH Modification D->F G Evaluate Surfactants/Excipients D->G H Re-assess Solubility E->H F->H G->H H->C Yes I Combine Strategies H->I No I->H

Caption: Decision workflow for addressing solubility issues.

Step 3: Detailed Protocols for Solubility Enhancement

Objective: To determine the minimum concentration of an organic co-solvent required to maintain the solubility of this compound in the final assay buffer without significantly impacting the assay performance.

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Create a series of your aqueous assay buffer containing increasing concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Add the stock solution to each buffer to achieve the final desired concentration of the compound.

  • Visually inspect for precipitation immediately and after a period equivalent to your assay incubation time.

  • Important: Run a parallel control experiment to assess the effect of each co-solvent concentration on your assay's performance (e.g., enzyme activity, cell viability).

Objective: To identify a pH range where the solubility of this compound is maximized.

Procedure:

  • Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Perform the "Shake-Flask" method (Step 1) for each pH.

  • Plot solubility as a function of pH to determine the optimal range.

  • Causality: The pyridine nitrogen and the hydrazide group can be protonated or deprotonated depending on the pH. The charged species are generally more soluble in aqueous media. The pKa of the compound will dictate the pH at which these transitions occur.

pH_Ionization cluster_low_pH Low pH (Acidic) R-NH-NH2 Hydrazide (Neutral) R-NH-NH3+ Hydrazide (Protonated) R-NH-NH2->R-NH-NH3+ + H+ R-NH-NH3+->R-NH-NH2 - H+ Pyridine-N Pyridine (Neutral) Pyridine-NH+ Pyridine (Protonated) Pyridine-N->Pyridine-NH+ + H+ Pyridine-NH+->Pyridine-N - H+

Caption: Effect of pH on the ionization state of functional groups.

References

  • Vertex AI Search.
  • ChemicalBook. 5-Bromopyridine-2-carbaldehyde CAS#: 31181-90-5.
  • Guidechem. 2-Hydrazinopyridine 4930-98-7 wiki.
  • BenchChem. Solubility Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide for Researchers.
  • AdipoGen Life Sciences. 2,3-Diamino-5-bromopyridine | 38875-53-5.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromopyridine-2-carbohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Bromopyridine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction to this compound Derivatization

This compound is a versatile building block in medicinal chemistry and materials science. Its pyridine ring offers opportunities for a variety of cross-coupling reactions, while the carbohydrazide functional group is readily derivatized to form a wide range of bioactive scaffolds, most notably N-acylhydrazones. This guide will focus on the optimization of these derivatization reactions, addressing potential challenges and providing robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

The primary and most straightforward derivatization involves the condensation of the hydrazide moiety with aldehydes or ketones to form N-acylhydrazones.[1][2][3][4] This reaction is widely used due to its simplicity and the diverse biological activities of the resulting hydrazone products. Additionally, the bromine atom on the pyridine ring allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.[5][6]

Q2: What are the general reaction conditions for forming N-acylhydrazones from this compound?

Typically, the reaction is carried out by refluxing a solution of this compound and the desired aldehyde or ketone in a protic solvent like ethanol.[1][2] The addition of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is often necessary to facilitate the reaction.[2] Reaction times can vary from minutes to several hours, and progress should be monitored by Thin Layer Chromatography (TLC).[2]

Q3: Can I perform derivatization at the bromine position? What conditions are recommended?

Yes, the bromine atom at the 5-position of the pyridine ring is amenable to various cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a common method to form C-C bonds. This reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₃PO₄ or K₂CO₃), and an arylboronic acid in a solvent system like 1,4-dioxane and water.[5][6] The reaction is usually heated to temperatures between 80-110 °C under an inert atmosphere.[5]

Q4: What are some common solvents for these derivatization reactions?

For N-acylhydrazone formation, ethanol is a widely used and effective solvent.[1][2] Methanol can also be employed. For Suzuki cross-coupling reactions, a mixture of an organic solvent like 1,4-dioxane or DMF with water is common.[6] The choice of solvent can significantly impact reaction rates and yields, so optimization may be necessary for specific substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound and provides actionable solutions.

Problem 1: Low or No Yield of the Desired N-Acylhydrazone Product

Possible Causes & Solutions:

  • Insufficient Catalyst: The condensation reaction is often acid-catalyzed. If the reaction is sluggish, ensure a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄ or HCl) is present in the reaction mixture.[2]

  • Reaction Temperature and Time: While many hydrazone formations proceed smoothly at reflux, some less reactive aldehydes or ketones may require prolonged heating. Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

  • Steric Hindrance: Highly hindered aldehydes or ketones may react slowly. In such cases, increasing the reaction temperature or using a more activating catalyst might be beneficial.

Problem 2: Formation of Multiple Products or Side Reactions

Possible Causes & Solutions:

  • Side Reactions of the Carbonyl Compound: Aldehydes, in particular, can be prone to self-condensation or oxidation. Using fresh, purified aldehydes is crucial.

  • Over-bromination of the Pyridine Ring: While this is more of a concern during the synthesis of the starting material, it's essential to ensure your this compound is not contaminated with di-bromo species, which could lead to a mixture of products in subsequent reactions.[7]

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions. If unexpected byproducts are observed, consider switching to a more inert solvent.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

  • Recrystallization: For many N-acylhydrazone derivatives, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is an effective purification method.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard technique for purifying pyridine derivatives. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the product.

  • Residual Starting Materials: If unreacted starting materials are present, optimizing the reaction stoichiometry or reaction time can minimize their presence in the crude product.

  • Tailing on Silica Gel: Pyridine-containing compounds can sometimes exhibit tailing on silica gel columns due to interactions with acidic silica. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.

Experimental Protocols

General Protocol for the Synthesis of N-Acylhydrazones
  • To a solution of this compound (1.0 mmol) in ethanol (10-15 mL), add the corresponding aldehyde or ketone (1.0-1.2 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Reflux the reaction mixture and monitor its progress by TLC. Reaction times can vary from 15 minutes to 24 hours.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

ParameterRecommended ConditionNotes
Solvent EthanolMethanol can also be used.
Catalyst Conc. H₂SO₄ or HClA few drops are usually sufficient.
Temperature RefluxAdjust as needed based on substrate reactivity.
Monitoring TLCEssential for determining reaction completion.

Table 1: Recommended Reaction Conditions for N-Acylhydrazone Synthesis

Visualizing the Workflow

General Workflow for N-Acylhydrazone Synthesis and Troubleshooting

workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions_yield cluster_solutions_side cluster_solutions_purification start Start: this compound + Aldehyde/Ketone reaction Reaction in Ethanol + Acid Catalyst (Reflux) start->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Cool, Filter/Concentrate monitoring->workup Complete crude Crude Product workup->crude low_yield Low/No Yield? crude->low_yield side_products Side Products? crude->side_products purification_issue Purification Issues? crude->purification_issue end Pure Product crude->end Successful Purification add_catalyst Check/Add Catalyst low_yield->add_catalyst inc_time_temp Increase Time/Temp low_yield->inc_time_temp check_purity Check Starting Material Purity low_yield->check_purity purify_reagents Purify Reagents side_products->purify_reagents change_solvent Change Solvent side_products->change_solvent recrystallize Recrystallize purification_issue->recrystallize column Column Chromatography purification_issue->column column_modifier Add Modifier to Eluent column->column_modifier

A general workflow for the synthesis and troubleshooting of N-acylhydrazone derivatives.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. Available at: [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. Available at: [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Technology Networks. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Addition-Elimination Reactions. Chemistry LibreTexts. Available at: [Link]

  • addition-elimination reactions of aldehydes and ketones. Chemguide. Available at: [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[1][8]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]

Sources

Stability issues of 5-Bromopyridine-2-carbohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromopyridine-2-carbohydrazide

Introduction: Navigating the Nuances of this compound

Welcome to the technical support guide for this compound (C₆H₆BrN₃O). This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique structural features: a brominated pyridine ring and a reactive carbohydrazide moiety. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure reproducible and successful experimental outcomes.

This guide is structured as a series of troubleshooting questions and in-depth answers. It moves beyond simple instructions to explain the underlying chemical principles—the "why" behind the "how"—providing you with the expertise to anticipate, diagnose, and resolve stability-related challenges.

Frequently Asked Questions & Troubleshooting

Question 1: I've just received my vial of this compound. What are the absolute best practices for initial handling and long-term storage?

Direct Answer: Upon receipt, inspect the container for damage. For long-term storage, the compound should be kept in its original, tightly sealed container in a dry, inert atmosphere (like argon or nitrogen) and stored in a refrigerator at 2-8°C.[1] Some suppliers of similar hydrazide compounds recommend freezer storage under -20°C for maximum shelf life.[2]

The Science Behind It (Expertise & Experience): this compound has two primary points of potential instability: the hydrazide group and the bromopyridine ring.

  • The Hydrazide Moiety: Hydrazides are derivatives of hydrazine and are susceptible to both hydrolysis and oxidation.[3] Atmospheric moisture can slowly hydrolyze the carbohydrazide back to its corresponding carboxylic acid and hydrazine. More critically, the hydrazine functional group is a reducing agent and can be oxidized by atmospheric oxygen, a reaction often catalyzed by trace metal impurities.[3] This is why a dry, inert atmosphere is crucial.

  • The Bromopyridine Ring: While generally stable, halogenated aromatic rings can be subject to nucleophilic substitution or degradation under harsh conditions, though this is less of a concern during storage.

Storing at reduced temperatures (2-8°C) slows the rate of any potential degradation reactions, preserving the compound's purity over time.

Preventative Measures & Protocols:

  • Incoming Inspection: Log the certificate of analysis (CoA) and date of receipt. Note the initial appearance (typically an off-white or light-colored powder).

  • Inert Atmosphere Purge: Before sealing for storage, gently flush the vial with a stream of dry nitrogen or argon to displace air and moisture.

  • Secure Sealing: Use high-quality, airtight containers. If the original cap seems loose, use paraffin film to create a secondary seal.

  • Designated Storage: Store in a refrigerator or freezer that is designated for chemical storage and maintains a stable temperature. Avoid repeated freeze-thaw cycles.

Question 2: My previously white/off-white solid has developed a yellow or brown tint. Is it still usable?

Direct Answer: A color change is a strong indicator of degradation. The compound is likely contaminated with oxidation byproducts. While it might still contain the desired material, its purity is compromised. You must perform an analytical check before use.

The Science Behind It (Expertise & Experience): The development of color often points to the formation of conjugated systems or highly oxidized species. Oxidation of the hydrazide moiety can lead to the formation of diimide or other colored byproducts. This process can be accelerated by exposure to air, light, or trace metal catalysts. The hazardous decomposition of similar compounds can produce nitrogen oxides (NOx) and hydrogen halides, which can also contribute to discoloration.[4]

Troubleshooting Protocol: Purity Verification

  • Thin-Layer Chromatography (TLC): Dissolve a small sample in an appropriate solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol). Spot it on a TLC plate alongside a reference spot from a new or trusted batch, if available. The appearance of new spots, especially a baseline spot, indicates impurities.

  • LC-MS Analysis: For a more definitive answer, inject a solution of the suspect compound into an LC-MS. Compare the resulting chromatogram and mass spectrum to the expected molecular weight (217.02 g/mol for the primary isotopic mass).[1] The presence of new peaks or masses confirms degradation.

  • Decision: If significant impurities are detected, it is highly recommended to use a fresh, pure batch for your experiment. Using a degraded sample can lead to failed reactions, complex purification challenges, and unreliable results.

Workflow for Handling and Purity Verification The following diagram outlines the standard workflow from receiving the compound to its use in an experiment, incorporating critical stability checkpoints.

G cluster_0 Receiving & Storage cluster_1 Experimental Use cluster_2 Troubleshooting receive Receive Compound inspect Inspect & Log CoA receive->inspect store Store at 2-8°C (Inert Atmosphere) inspect->store weigh Weigh Under N₂/Ar store->weigh Equilibrate to RT before opening observe Observe Color Change store->observe If degradation suspected dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Add to Reaction dissolve->reaction analyze Perform TLC / LC-MS observe->analyze decision Decision: Use or Discard? analyze->decision decision->receive If Impure, Re-order decision->reaction If Pure

Caption: Standard workflow for handling this compound.

Question 3: I dissolved the compound in DMSO for screening but now see precipitation/crystals after a day. What happened?

Direct Answer: While soluble in DMSO, long-term storage of this compound in solution is not recommended. The observed precipitation could be the original compound crashing out due to temperature changes or, more likely, a less-soluble degradation product. Solutions should be prepared fresh for each experiment.

The Science Behind It (Expertise & Experience): Even in anhydrous solvents, dissolved compounds are more mobile and can be more susceptible to degradation than in the solid state. Furthermore, many common lab solvents, including DMSO, are hygroscopic and can absorb atmospheric moisture over time, which can initiate hydrolysis. The stability of related brominated compounds can be influenced by pH, and dissolved CO₂ from the air can create a weakly acidic environment, potentially affecting stability over time.[5]

Preventative Measures:

  • Prepare Fresh: Calculate the required amount and prepare solutions immediately before use.

  • Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly opened or properly stored anhydrous solvents.

  • Inert Atmosphere: If preparing a stock solution for immediate, serial use, keep the vial under an inert atmosphere (e.g., with a nitrogen-filled balloon).

Question 4: What specific chemicals and conditions should I avoid when working with this compound?

Direct Answer: You must avoid contact with strong oxidizing agents, strong acids, strong bases, and excessive heat.[4][6] The hydrazide moiety is a powerful reducing agent and will react vigorously with oxidizers.[3]

The Science Behind It (Expertise & Experience):

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates, hypochlorites, nitric acid). These will rapidly and often exothermically oxidize the hydrazide group, leading to complete decomposition and potentially hazardous gas evolution.[3][7][8]

  • Strong Acids: While some reactions involving hydrazides are acid-catalyzed[9][10], highly concentrated strong acids can protonate the pyridine nitrogen and the hydrazide nitrogens, potentially leading to instability or hydrolysis of the amide bond.

  • Strong Bases: Strong bases can deprotonate the hydrazide N-H protons, forming a reactive anion that may be unstable.

  • Heat: Thermal decomposition can occur at high temperatures. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen bromide gas.[4]

Chemical Incompatibility Summary

Incompatible ClassExamplesPotential Outcome
Strong Oxidizing Agents H₂O₂, KMnO₄, NaOCl, HNO₃Violent reaction, fire, explosion, complete decomposition.[3][7][11]
Strong Acids Concentrated H₂SO₄, HClHydrolysis, degradation.[11]
Strong Bases NaOH, KOH, t-BuOKDeprotonation, potential rearrangement or degradation.[4][6]
Certain Metal Oxides Iron rust, copper/lead oxidesCatalytic decomposition.[3]

Potential Degradation Pathways This diagram illustrates the two most probable degradation pathways for this compound under common adverse conditions.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main This compound C₆H₆BrN₃O prod_acid 5-Bromopicolinic Acid main->prod_acid H₂O / H⁺ or OH⁻ prod_hydrazine Hydrazine main->prod_hydrazine H₂O / H⁺ or OH⁻ prod_diimide Acyl Diimide Intermediate main->prod_diimide [O] (e.g., Air, H₂O₂) prod_oxidized Further Oxidized Products prod_diimide->prod_oxidized Further Oxidation

Caption: Plausible degradation pathways for this compound.

Troubleshooting Decision Tree

If you suspect an issue with your compound, follow this logical guide to diagnose the problem.

G start Experiment Failed or Yield is Low? check_reagent Is Reagent Appearance Normal? start->check_reagent result_ok Reagent likely OK. Troubleshoot other reaction parameters. check_reagent->result_ok Yes perform_tlc Perform TLC/ LC-MS Analysis check_reagent->perform_tlc No (Discolored) result_bad Reagent Degraded. Use fresh batch. check_spots Single Spot/ Peak? perform_tlc->check_spots check_spots->result_ok Yes check_spots->result_bad No (Multiple Spots)

Caption: Decision tree for troubleshooting reagent stability.

References

  • Reddit. (2021). Storage of Boc-hydrazide. [Link]

  • University of California, Riverside. Chemical Incompatibilities. [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • den Hertog, H. J., & Wibaut, J. P. (1952). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. [Link]

  • LookChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • Defense Technical Information Center (DTIC). (1977). Safety and Handling of Hydrazine. [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Defense Technical Information Center (DTIC). HYDRAZINE HANDLING MANUAL. [Link]

  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. [Link]

  • Aijijiyah, N. P., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(4), M1494. [Link]

  • Aijijiyah, N. P., et al. (2022). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. [Link]

  • Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment, 618, 546-554. [Link]

  • National Council of Educational Research and Training (NCERT). Amines. [Link]

  • Ghavami, A., et al. (2001). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Synthetic Communications, 31(18), 2735-2739. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22832077, 5-Bromopyridine-2-boronic acid. [Link]

  • Unacademy. Haloalkanes and Haloarenes. [Link]

  • AbacipharmTech. 5-Bromopyrimidine-2-carbohydrazide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9877562, 5-Bromopyridine-2-carbaldehyde. [Link]

  • Krake, J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4445-4453. [Link]

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. [Link]

  • Luxembourg Centre for Systems Biomedicine. 5-bromofuran-2-carbohydrazide (C5H5BrN2O2). [Link]

Sources

Technical Support Center: Troubleshooting Guide for 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromopyridine-2-carbohydrazide. As Senior Application Scientists, we understand that integrating a new chemical probe into a biological assay can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights to anticipate and resolve common experimental hurdles, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in biological research?

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a bromine atom and a carbohydrazide functional group. This unique structure makes it a versatile building block in medicinal chemistry and drug discovery.[1][2] The carbohydrazide moiety (-CONHNH₂) is a potent nucleophile and can act as a key pharmacophore or a reactive handle for conjugation, while the bromopyridine core provides a scaffold that can be further modified, often via cross-coupling reactions.[3] Its derivatives are frequently investigated as potential therapeutic agents, including kinase inhibitors and compounds with anti-inflammatory or antimicrobial properties.[1][4][5]

Q2: How should I properly store and handle this compound?

Solid Form: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[6] Many suppliers recommend storing the compound sealed in a dry environment.

In Solution: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The hydrazide functional group can be susceptible to degradation through oxidation or hydrolysis, especially under suboptimal storage conditions.[7][8]

Q3: What is the recommended starting point for preparing a stock solution?

It is standard practice to prepare a high-concentration stock solution, typically in the 10-20 mM range, using anhydrous DMSO.[9] Due to the potential for low solubility of complex organic molecules, it is critical to ensure the compound is fully dissolved before making serial dilutions.[9][10] Always use a fresh bottle of anhydrous DMSO, as absorbed water can affect both solubility and long-term stability.

Core Troubleshooting Guide

This section addresses specific, common problems encountered during biological assays. Each issue is analyzed based on the chemical principles of this compound to provide a logical path to a solution.

Problem: My compound is precipitating out of solution.

This is one of the most common issues for lipophilic small molecules and can occur either in the high-concentration DMSO stock or after dilution into aqueous assay buffer.[10]

Potential Causes & Solutions
  • Cause 1: Exceeding Solubility Limit in DMSO. While many compounds are soluble in DMSO, it is not a universal solvent, and solubility limits can be lower than expected.[9][11] An inaccurate initial concentration can lead to erroneous interpretation of all subsequent results.

    • Solution:

      • Verify Solubility: Start by preparing a small test solution at your desired concentration (e.g., 10 mM). Vortex thoroughly and visually inspect for any undissolved particulate matter against a light source.

      • Gentle Warming & Sonication: If solubility is an issue, gently warm the vial to 37°C for 5-10 minutes and/or sonicate in a water bath. This can help overcome the kinetic barrier to dissolution.

      • Reduce Stock Concentration: If precipitation persists, your desired concentration may be too high. Prepare a new stock at a lower, fully soluble concentration (e.g., 5 mM or 1 mM).

  • Cause 2: "Crashing Out" in Aqueous Buffer. This occurs when a compound dissolved in a high percentage of organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is poorly soluble.

    • Solution:

      • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and cause solubility issues.[12] Perform serial dilutions in DMSO first, so that the final dilution step into aqueous buffer is large (e.g., 1:200 or greater).[9]

      • Use a Co-Solvent: For particularly challenging compounds, a co-solvent system can be effective. Pluronic F-68 or polyethylene glycol (PEG) can sometimes be included in the assay buffer at low concentrations to improve solubility.

      • Check Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent.[9] The pyridine nitrogen and hydrazide group on your compound are basic. While most cell culture assays are performed around pH 7.4, slight modifications to the buffer pH (if tolerated by the assay) could improve solubility.

Problem: I'm observing high background signal or poor reproducibility.

High background noise obscures the true signal, reducing the assay window and making it difficult to obtain reliable data.[13][14]

Potential Causes & Solutions
  • Cause 1: Non-Specific Binding. The bromopyridine core is relatively hydrophobic, which can lead to non-specific binding to plasticware, cellular membranes, or proteins in the assay medium.

    • Solution:

      • Include a Detergent: Add a low concentration of a non-ionic detergent, such as Tween-20 (0.01-0.05%), to your wash buffers to reduce non-specific interactions.

      • Use Blocking Agents: In cell-based assays or ELISAs, ensure adequate blocking with agents like Bovine Serum Albumin (BSA) or non-fat dry milk.

  • Cause 2: Unwanted Reactivity of the Carbohydrazide Group. The carbohydrazide moiety is a strong α-effect nucleophile.[15] It can react with aldehydes or ketones present in your assay medium (e.g., components in serum, metabolites) to form hydrazone adducts, potentially generating a background signal or depleting your active compound.

    • Solution:

      • Simplify Assay Medium: If possible, run the assay in a simpler, serum-free buffer to identify if media components are the source of the issue.

      • Run a "Compound Alone" Control: Include wells that contain only the assay buffer and this compound (without cells or the target protein). If a signal develops, it points to a direct reaction with a buffer component or the detection reagent itself.

  • Cause 3: Compound Degradation. Hydrazide compounds can be unstable, especially in acidic aqueous solutions.[15][16] Degradation products may be fluorescent or reactive, contributing to background.

    • Solution:

      • Prepare Fresh Working Solutions: Always prepare fresh dilutions of the compound from the frozen DMSO stock immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.

      • Control Buffer pH: Hydrazides are generally more stable as the pH approaches neutrality.[15][16] Ensure your assay buffer is robust and maintains a stable pH throughout the experiment.

Problem: My assay shows low or no signal.

A lack of signal can be just as frustrating as high background and may point to issues with the compound's integrity or the assay conditions.

Potential Causes & Solutions
  • Cause 1: Compound Inactivity due to Degradation. As mentioned, improper storage or handling can lead to degradation.

    • Solution:

      • Use Fresh Aliquots: Discard DMSO stock solutions that have been subjected to multiple freeze-thaw cycles. Use a fresh, single-use aliquot.

      • Verify Compound Identity: If problems persist and you suspect the compound source, consider analytical verification of a new batch via methods like LC-MS to confirm its mass.

  • Cause 2: Suboptimal Assay Conditions. The biological activity of a compound can be highly dependent on factors like pH, incubation time, and temperature.

    • Solution:

      • Optimize Incubation Time: Run a time-course experiment to determine the optimal incubation period for observing the desired biological effect.

      • Optimize Compound Concentration: Perform a full dose-response curve, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to ensure you are testing within the active concentration range.

  • Cause 3: Potential for Off-Target Effects. It is crucial to confirm that the observed biological effect is due to the compound's interaction with the intended target and not an unforeseen "off-target" mechanism.[17]

    • Solution:

      • Use Negative Controls: Test a structurally similar but biologically inactive analog of this compound, if available. This helps to ensure that the observed effect is not simply due to the presence of the general chemical scaffold.

      • Target Engagement Assays: Employ orthogonal assays to confirm that the compound is binding to its intended target within the cell at the concentrations used in your primary assay.

Key Protocols and Data Summaries

Protocol 1: Recommended Procedure for Stock Solution Preparation
  • Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 460.7 µL of DMSO to 10 mg of compound for a 10 mM stock; MW = 217.02 g/mol ).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a room temperature water bath for 10-15 minutes.

  • Once fully dissolved, create small, single-use aliquots (e.g., 10-20 µL) in high-quality, low-binding tubes.

  • Store the aliquots at -80°C and protect them from light.

Table 1: Physicochemical Properties and Solvent Recommendations
PropertyValue / RecommendationRationale & References
Molecular FormulaC₅H₅BrN₄OBased on related structures.[18]
Molecular Weight217.02 g/mol Based on related structures.[18]
Primary Stock Solvent Anhydrous DMSO Standard solvent for small molecule libraries; minimizes hydrolysis.[9][10]
Recommended Stock Conc. 1-10 mM Balances utility with risk of insolubility. Higher concentrations increase precipitation risk.[11]
Max Final Assay [DMSO] < 0.5% Minimizes solvent-induced artifacts and cytotoxicity. Always include a vehicle control.[12]
Aqueous Stability Higher at neutral pH Hydrazide hydrolysis is often acid-catalyzed. Stability increases as pH approaches 7.0-7.4.[15][16]

Mechanistic Insights & Workflows

Diagram 1: Troubleshooting Workflow for Biological Assays

This decision tree provides a logical path for diagnosing common assay failures when using this compound.

TroubleshootingWorkflow Start Assay Failure (e.g., No Signal, High Background) CheckPrecipitate Is compound precipitating in working solution? Start->CheckPrecipitate SolveSolubility ACTION: 1. Lower final [DMSO] 2. Prepare fresh stock 3. Sonicate/Warm stock 4. Re-run assay CheckPrecipitate->SolveSolubility PrecipitateYes CheckControls Are controls (positive/negative) behaving as expected? CheckPrecipitate->CheckControls PrecipitateNo PrecipitateYes Yes PrecipitateNo No TroubleshootAssay ISSUE: General assay problem (reagents, cells, instrument) ACTION: Validate core assay components independently of compound. CheckControls->TroubleshootAssay ControlsNo CheckCompound Could compound be degraded or reacting with buffer? CheckControls->CheckCompound ControlsYes ControlsNo No ControlsYes Yes SolveCompound ACTION: 1. Use fresh aliquot 2. Prepare fresh dilutions 3. Run compound-only control 4. Check buffer pH/composition CheckCompound->SolveCompound CompoundIssueYes OptimizeAssay ISSUE: Suboptimal assay conditions ACTION: 1. Titrate compound concentration 2. Optimize incubation time 3. Verify target expression CheckCompound->OptimizeAssay CompoundIssueNo CompoundIssueYes Yes CompoundIssueNo No HydrazideReactivity cluster_reactants Reactants in Assay Medium cluster_product Potential Byproduct Compound This compound (Nucleophile) Product Hydrazone Adduct (Altered activity / source of noise) Compound->Product Reaction Aldehyde Endogenous Aldehyde/Ketone (e.g., from media, metabolites) (Electrophile) Aldehyde->Product Note This reaction depletes the active compound and can create a new chemical entity with unknown properties.

Caption: Reaction of carbohydrazide with aldehydes/ketones.

References

  • Thompson, R. E., et al. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. [Link]

  • LookChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Hyltoft Petersen, P. (2001). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. Clinical Chimica Acta, 30(1-2), 1-10. [Link]

  • Ho, K. K., et al. (2015). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research, 43(21), e143. [Link]

  • The University of Sheffield. 5-bromo-N'-[(5-bromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide. [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

  • Thomas, N. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Scamp, R. J., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(12), 1644–1648. [Link]

  • Islam, M. S., et al. (2020). Optimal signal-to-noise ratio for silicon nanowire biochemical sensors. ResearchGate. [Link]

  • Nelms, S. M., & Eklund, A. G. (1998). Optimizing Signal-to-Noise Ratio in Flame Atomic Absorption Spectrometry Using Sequential Simplex Optimization. Journal of Chemical Education, 75(7), 891. [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3122. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Organic Syntheses. 2-Bromopyridine. [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

  • Cai, X., et al. (2007). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Organic Process Research & Development, 11(4), 743-745. [Link]

  • CP Lab Safety. 2-(N'-Acetylhydrazino)-5-bromopyridine, min 97%, 1 gram. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. [Link]

  • Aijijiyah, N. P., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(4), M1494. [Link]

  • Bakht, M. A., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 12(1), 1083. [Link]

  • Asati, V., et al. (2018). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Infectious Disorders - Drug Targets, 18(3), 209-221. [Link]

Sources

Technical Support Center: 5-Bromopyridine-2-carbohydrazide Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-5BPC-001

Version: 1.0

Introduction

This technical guide provides in-depth information and troubleshooting advice for the proper storage and handling of 5-Bromopyridine-2-carbohydrazide (CAS No. 87362-30-9) to prevent its degradation. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. By understanding the inherent chemical properties and potential degradation pathways, users can ensure the long-term stability and integrity of this valuable reagent.

The core structure of this compound, featuring a pyridine ring and a hydrazide functional group, makes it susceptible to specific environmental factors. This guide will detail the primary causes of degradation and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The storage environment should be dry and dark to protect against moisture and light, which are key instigators of degradation.

Q2: I've noticed a change in the color of my this compound powder. What does this indicate?

A2: A color change, often to a reddish or yellowish hue, can be an indicator of oxidation. Hydrazide compounds are known to oxidize, which can be accelerated by exposure to air and light.[2] If you observe a color change, it is advisable to verify the purity of the compound before use, as its reactivity may be altered.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature, especially during shipping, is generally acceptable, it is not recommended for long-term storage.[1] To ensure the compound's integrity for future experiments, it is crucial to move it to the recommended refrigerated conditions (2-8°C) as soon as possible.

Q4: Is this compound sensitive to moisture?

A4: Yes, hydrazide compounds can be hygroscopic, meaning they can absorb moisture from the air.[3][4] This absorbed moisture can lead to hydrolysis of the hydrazide group, breaking it down into the corresponding carboxylic acid and hydrazine derivative.[5][6] Therefore, storing the compound in a desiccated environment is critical.

Q5: What are the primary degradation pathways for this compound?

A5: The two main degradation pathways for this compound are oxidation and hydrolysis . The hydrazide moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen and certain metal ions.[7][8] The pyridine ring can also be sensitive to light-induced reactions.[9][10] Hydrolysis, driven by moisture, can cleave the carbohydrazide functional group.[11][12]

Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical mechanisms at play. The two primary concerns for this compound are hydrolysis and oxidation.

Hydrolysis

The hydrazide functional group is susceptible to cleavage by water, a process known as hydrolysis. This reaction is often catalyzed by acidic or basic conditions.[11][12] The presence of atmospheric moisture is sufficient to initiate this process over time, leading to the formation of 5-bromopicolinic acid and hydrazine.

Hydrolysis Compound This compound Products 5-Bromopicolinic Acid + Hydrazine Compound->Products Hydrolysis Water H₂O (Moisture) Water->Products

Caption: Hydrolytic degradation of this compound.

Oxidation

The nitrogen-nitrogen bond in the hydrazide group is susceptible to oxidation. This can be initiated by atmospheric oxygen and is often accelerated by the presence of metal ions or exposure to light.[7][8] Oxidation can lead to the formation of various byproducts, altering the compound's purity and reactivity.[2][13]

Oxidation Compound This compound Products Oxidized Byproducts Compound->Products Oxidation Oxygen O₂ (Air) / Light / Metal Ions Oxygen->Products

Caption: Oxidative degradation of this compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Reduced yield or no reaction in experiments. Degradation of the starting material.Verify Purity: Use techniques like NMR or LC-MS to check the purity of your this compound stock. The presence of hydrolysis or oxidation byproducts will confirm degradation. Rationale: Degraded material will have a lower concentration of the active compound, leading to stoichiometric imbalances and poor reaction outcomes.
Inconsistent results between experiments. Partial degradation of the compound; hygroscopic effects.Improve Handling Protocol: When weighing the compound, do so in a controlled environment (e.g., a glove box with an inert atmosphere) or as quickly as possible to minimize exposure to air and moisture. Use a fresh aliquot for each experiment. Rationale: Hydrazides can be hygroscopic, and absorbing atmospheric water can change the effective concentration and introduce a reactant for hydrolysis.[3][4]
Visible clumping or caking of the powder. Moisture absorption.Dry the Compound: If clumping is observed, the material has likely absorbed moisture. Drying under a high vacuum in the presence of a desiccant may remove adsorbed water. However, if hydrolysis has already occurred, the material may not be salvageable. Rationale: The physical change from a free-flowing powder to a clumped solid is a strong indicator of water absorption, which precedes hydrolysis.[4]
Discoloration of the solid (yellowing/browning). Oxidation.Store Under Inert Gas: For long-term storage, after receiving the compound, consider flushing the container with an inert gas like argon or nitrogen before sealing. Rationale: Replacing the oxygen-containing atmosphere with an inert gas will significantly slow down the oxidation process.[8]

Experimental Protocols for Prevention

To ensure the longevity and reliability of your this compound, implement the following protocols in your laboratory.

Recommended Storage Protocol
  • Initial Receipt: Upon receiving the compound, immediately transfer it to a designated cold storage unit (2-8°C).

  • Container: Ensure the container is tightly sealed. For added protection, place the primary container inside a secondary, sealed container with a desiccant.

  • Inert Atmosphere: For sensitive applications or long-term storage, backfill the container with an inert gas (argon or nitrogen) after each use.

  • Light Protection: Store the container in a dark location or use an amber-colored vial to prevent photo-induced degradation of the pyridine ring.[9]

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.

Handling Protocol for Experimental Use
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh the required amount of the compound quickly in a low-humidity environment. For highly sensitive experiments, use a glove box under an inert atmosphere.

  • Resealing: After dispensing, tightly reseal the container, and if possible, flush with an inert gas before returning it to cold storage.

HandlingWorkflow Start Start: Need Compound Remove Remove from 2-8°C Storage Start->Remove Equilibrate Equilibrate to Room Temp in Desiccator Remove->Equilibrate Weigh Weigh Compound Quickly (Low Humidity) Equilibrate->Weigh Use Use in Experiment Weigh->Use Reseal Tightly Reseal Container (Flush with Inert Gas) Weigh->Reseal After dispensing Store Return to 2-8°C Storage Reseal->Store End End Store->End

Caption: Recommended workflow for handling this compound.

References

  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. [Link]

  • Oinuma, K. I., Yamagami, T., Ito, K., & Minami, H. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 78(3), 857–865. [Link]

  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Augusto, O., Miyamoto, S., & Di Mascio, P. (2002). Hydrazide derivatives produce active oxygen species as hydrazine. Free Radical Biology and Medicine, 32(7), 668–676. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(16), 7847–7852. [Link]

  • Health Sciences. (2023). Hydrazinolysis: Significance and symbolism. Health Sciences. [Link]

  • Google Patents. (n.d.). Method for the hydrolysis of hydrazones.
  • Ipe, B. I., & Thomas, K. G. (2021). Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation. The Journal of Physical Chemistry B, 125(47), 12969–12977. [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Retrieved January 22, 2026, from [Link]

  • Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2022). Effect of Water and Light on the Stability of Pyridine Pillared 2d Transition Metal Nitroprussides. [Link]

  • Royal Society of Chemistry. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

  • ACS Publications. (2023). Lithium Ion-Enabled Rapid Fabrication of Hygroscopic Hydrogels for Portable Water Supply and Seed Germination. [Link]

  • LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 22, 2026, from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Wikipedia. (n.d.). Hydrazide. Retrieved January 22, 2026, from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine. [Link]

  • PubMed. (2014). Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. [Link]

  • PMC. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. [Link]

Sources

Challenges in the scale-up synthesis of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyridine-2-carbohydrazide. As a key intermediate in the development of various pharmaceutical compounds, a robust and scalable synthesis is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the scale-up of this synthesis.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process starting from 5-bromo-2-methylpyridine. The first step is the oxidation of the methyl group to a carboxylic acid, followed by esterification to yield methyl 5-bromopicolinate. The final step is the hydrazinolysis of the ester to the desired carbohydrazide.

Synthesis_Pathway A 5-Bromo-2-methylpyridine B 5-Bromopicolinic Acid A->B Oxidation (e.g., KMnO4) C Methyl 5-bromopicolinate B->C Esterification (e.g., SOCl2, MeOH) D This compound C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the oxidation of 5-bromo-2-methylpyridine?

A1: The oxidation of 5-bromo-2-methylpyridine to 5-bromopicolinic acid is a crucial step where yield and purity are determined. The most critical parameters to control are:

  • Temperature: The reaction with potassium permanganate (KMnO4) is highly exothermic. Maintaining a consistent temperature, typically around 80°C, is vital to prevent runaway reactions and the formation of byproducts.[1]

  • Rate of Reagent Addition: Adding the oxidizing agent, such as KMnO4, in portions is crucial to manage the exotherm and ensure a controlled reaction.[1]

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants, especially as manganese dioxide (MnO2) precipitates during the reaction.

Q2: I am having trouble with the esterification of 5-bromopicolinic acid. What are the common issues?

A2: The esterification of 5-bromopicolinic acid to methyl 5-bromopicolinate can present several challenges:

  • Incomplete Reaction: This is often due to the presence of water. Ensure all reagents and glassware are dry. Using a dehydrating agent or a method that removes water azeotropically can be beneficial.

  • Use of Thionyl Chloride (SOCl2): A common method involves converting the carboxylic acid to the acid chloride with SOCl2, followed by the addition of methanol.[2] Handling SOCl2 requires care due to its corrosive and reactive nature. The reaction should be performed in a well-ventilated fume hood.

  • Purification: The crude ester may contain unreacted acid or byproducts. Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product for the subsequent step.

Q3: My hydrazinolysis reaction is not going to completion. What could be the reason?

A3: An incomplete hydrazinolysis reaction can be due to several factors:

  • Insufficient Hydrazine Hydrate: While a large excess is not always necessary, a sufficient molar excess of hydrazine hydrate is required to drive the reaction to completion. A molar ratio of 1:1.2 to 1:1.5 of ester to hydrazine hydrate is a good starting point.

  • Reaction Time and Temperature: The reaction may require refluxing for an extended period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Quality of the Ester: Impurities in the starting ester can interfere with the reaction. Ensure you are starting with high-purity methyl 5-bromopicolinate.

Q4: What is the best way to purify the final product, this compound?

A4: Recrystallization is the most common and effective method for purifying solid carbohydrazides.[3] The choice of solvent is critical. A good solvent system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization.

Q5: What are the primary safety concerns when working with hydrazine hydrate, especially on a larger scale?

A5: Hydrazine hydrate is a hazardous substance that requires strict safety protocols. Key concerns include:

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.[5][6]

  • Flammability and Explosivity: Hydrazine is a combustible liquid and can form explosive mixtures with air.[7] Avoid contact with heat, sparks, and open flames.

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.[7]

  • Decomposition: Decomposition can be catalyzed by certain metals, leading to the evolution of nitrogen gas and a potential pressure buildup.[7] Use clean glassware and avoid contact with incompatible materials.

III. Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Oxidation Step - Incomplete reaction. - Over-oxidation leading to degradation. - Loss of product during work-up.- Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. - Strictly control the temperature and the rate of oxidant addition. - Carefully filter the MnO2 byproduct and wash it thoroughly with water to recover any adsorbed product.
Formation of Diacylhydrazine Impurity - Use of a highly reactive esterifying agent leading to a more reactive ester. - High reaction temperature during hydrazinolysis.- If possible, use a less reactive ester. - Control the temperature of the hydrazinolysis reaction; avoid excessive heating. - Use a moderate excess of hydrazine hydrate.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Residual solvent.- Purify the crude product by column chromatography before attempting recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Try different recrystallization solvents or solvent systems.
Unexpected Peaks in NMR/HPLC - Presence of unreacted starting materials. - Formation of side products (e.g., diacylhydrazine). - Contamination from solvents or reagents.- Compare the spectra with those of the starting materials. - Analyze the impurity profile to identify potential side products. - Ensure the use of high-purity solvents and reagents.
Reaction Stalls During Hydrazinolysis - Deactivation of hydrazine hydrate. - Insufficient temperature.- Use fresh, high-quality hydrazine hydrate. - Ensure the reaction is maintained at a sufficient temperature (reflux) to proceed.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Bromopicolinic Acid
  • To a stirred suspension of 5-bromo-2-methylpyridine (1 equivalent) in water, heat the mixture to 80°C.

  • Add potassium permanganate (KMnO4) (4.5 equivalents) portion-wise over 3-4 hours, maintaining the temperature at 80°C.[1]

  • After the addition is complete, continue stirring at 80°C for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO2). Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 5-bromopicolinic acid.

Protocol 2: Synthesis of Methyl 5-Bromopicolinate
  • To a solution of 5-bromopicolinic acid (1 equivalent) in methanol, add thionyl chloride (SOCl2) (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopicolinate. Further purification can be done by column chromatography if necessary.

Protocol 3: Synthesis of this compound

Hydrazinolysis_Workflow Start Dissolve Methyl 5-bromopicolinate in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Reflux for 4-8 hours Add_Hydrazine->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry End This compound Dry->End

Sources

Refining the protocol for synthesizing specific 5-Bromopyridine-2-carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromopyridine-2-carbohydrazide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your synthetic protocols, overcome common challenges, and ensure the integrity of your results.

Introduction

This compound serves as a crucial building block in the development of various pharmaceutical agents, owing to its unique electronic and structural properties. The synthesis of its analogs, while based on established chemical principles, often presents specific challenges that can impact yield, purity, and scalability. This guide provides a comprehensive resource to navigate these complexities, drawing upon established literature and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries encountered during the synthesis of this compound analogs.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the hydrazinolysis of a corresponding ester precursor, typically methyl 5-bromopicolinate. This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine, yielding the desired carbohydrazide.[1]

Q2: What are the critical parameters to control during the hydrazinolysis reaction?

A2: The critical parameters include reaction temperature, reaction time, the choice of solvent, and the purity of the starting materials. Precise control of these factors is essential to maximize yield and minimize the formation of byproducts.

Q3: My reaction is not going to completion, what could be the issue?

A3: Incomplete conversion can stem from several factors. Insufficient reaction time or temperature, poor quality of hydrazine hydrate, or the presence of moisture can hinder the reaction. Additionally, the steric and electronic nature of substituents on your pyridine ring can affect reactivity.

Q4: I am observing a low yield of my desired product. What are the potential causes?

A4: Low yields can be attributed to side reactions, incomplete reaction, or loss of product during workup and purification. Common side reactions include the formation of diacyl hydrazines or hydrolysis of the starting ester.

Q5: What is the best way to purify the final this compound product?

A5: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent for recrystallization is crucial and often requires some experimentation. A mixture of polar and non-polar solvents, such as ethanol and water, can be effective.

General Synthetic Workflow

The synthesis of this compound analogs typically follows a two-step process, starting from the corresponding 5-bromopicolinic acid. The following diagram illustrates the general workflow.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Esterification of 5-Bromopicolinic Acid

Objective: To synthesize methyl 5-bromopicolinate from 5-bromopicolinic acid.

Materials:

  • 5-Bromopicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromopicolinate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Hydrazinolysis of Methyl 5-Bromopicolinate

Objective: To synthesize this compound from methyl 5-bromopicolinate.

Materials:

  • Methyl 5-bromopicolinate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 5-bromopicolinate (1.0 eq) in ethanol (10-20 mL per gram of ester).

  • Add hydrazine hydrate (3-5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of methyl 5-bromopicolinate Incomplete reaction due to insufficient acid catalyst or reaction time.Increase the amount of sulfuric acid slightly or prolong the reflux time. Ensure the methanol used is anhydrous.
Loss of product during workup.Ensure complete extraction with an appropriate organic solvent. Be cautious during the neutralization step to avoid hydrolysis of the ester.
Low yield of this compound Incomplete hydrazinolysis.Increase the excess of hydrazine hydrate and/or extend the reflux time. Ensure the hydrazine hydrate is of high purity.
Formation of diacyl hydrazine byproduct.Use a smaller excess of hydrazine hydrate. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is soluble in the reaction solvent.Concentrate the reaction mixture and cool to induce precipitation. If the product is highly soluble, consider a different solvent for the reaction or an alternative workup procedure.
Product is difficult to purify Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. For purification, try different recrystallization solvents or solvent mixtures. Column chromatography can be used, but may lead to lower recovery.
Oily product obtained instead of a solid Presence of impurities.Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, purification by column chromatography is recommended.
Reaction turns dark or forms tar Decomposition of starting materials or product at high temperatures.Reduce the reflux temperature if possible, or use a milder solvent. Ensure the reaction is not heated for an excessively long period.

Characterization Data for this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected spectral data for this compound.

Technique Expected Data
¹H NMR (DMSO-d₆)δ ~10.0 (s, 1H, -CONH-), δ ~8.6 (d, 1H, Py-H), δ ~8.2 (dd, 1H, Py-H), δ ~7.9 (d, 1H, Py-H), δ ~4.6 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ ~163 (C=O), δ ~150 (Py-C), δ ~148 (Py-C), δ ~141 (Py-C), δ ~122 (Py-C), δ ~119 (Py-C)
IR (KBr) ν ~3300-3400 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend, Amide II)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₆H₆BrN₃O: 215.97, found ~216.0

Mechanistic Insights

The synthesis of this compound via hydrazinolysis of its corresponding ester proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of hydrazinolysis for carbohydrazide synthesis.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of the methoxy group as methanol, leading to the formation of the stable carbohydrazide product. The reaction is typically carried out under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

References

  • Saleh, M. Y., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 5-Bromopyridine-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridine-Based Hydrazones

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When derivatized into a carbohydrazide and subsequently into hydrazones, these compounds exhibit a remarkable breadth of biological activities. The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a key pharmacophore, recognized for its role in a wide array of biological functions, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The inherent chemical reactivity and diverse biological activities of hydrazide-based compounds make them valuable substrates in both chemical synthesis and medicinal chemistry.[3] Specifically, 5-Bromopyridine-2-carbohydrazide analogs have emerged as a promising class of molecules, warranting a systematic and rigorous validation of their biological potential.

This guide provides a comprehensive framework for the validation of the biological activity of novel this compound analogs. It is designed to equip researchers with the necessary protocols and rationale to objectively compare the performance of these analogs against established alternatives, supported by robust experimental data. The methodologies detailed herein are grounded in established scientific principles to ensure the generation of reliable and reproducible results.

Rationale for Synthesis of this compound Analogs

The synthesis of this compound analogs typically begins with a commercially available starting material like 2,5-dibromopyridine or 5-bromo-2-methylpyridin-3-amine.[4][5] A common synthetic route involves the conversion of the pyridine starting material to a carbohydrazide derivative.[6] This is often achieved by reacting the starting material with hydrazine hydrate.[7][8] The resulting this compound can then be condensed with a variety of substituted aromatic aldehydes to yield a library of hydrazone derivatives.[9][10] This modular approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships (SAR).[8][11] The choice of substituents on the aromatic aldehyde is critical as it can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its biological activity.[11]

Experimental Validation: A Multi-Faceted Approach

A thorough evaluation of the biological activity of novel this compound analogs requires a multi-pronged approach, encompassing assessments of their potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity Evaluation

The anticancer potential of pyridine-based compounds is well-documented, with mechanisms of action including apoptosis induction, angiogenesis inhibition, and cell cycle arrest.[1][12] Hydrazone derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14]

The initial step in assessing anticancer activity is to determine the cytotoxic potential of the synthesized analogs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[15][16] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Experimental Protocol: MTT Assay [17][18]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell adhesion.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[19] Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[15][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of this compound Analogs

AnalogSubstituent (R)IC50 (µM) vs. MCF-7IC50 (µM) vs. HT29IC50 (µM) vs. A549
BPC-H -H>100>100>100
BPC-Cl -Cl45.258.162.5
BPC-NO2 -NO222.831.428.9
BPC-OCH3 -OCH368.775.381.2
Doxorubicin (Positive Control)1.22.51.8

This table presents hypothetical data for illustrative purposes.

Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action. This can involve assays to assess apoptosis induction (e.g., caspase activation assays) and cell cycle analysis (e.g., flow cytometry).[20]

Workflow for Anticancer Activity Validation

Anticancer_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Start Synthesize this compound Analogs MTT MTT Assay on Cancer Cell Lines Start->MTT Test Analogs IC50 Determine IC50 Values MTT->IC50 Calculate Viability Apoptosis Apoptosis Assays IC50->Apoptosis Select Potent Analogs CellCycle Cell Cycle Analysis IC50->CellCycle Select Potent Analogs

Caption: Workflow for anticancer activity validation.

Antimicrobial Activity Evaluation

The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[7] Pyridine-hydrazide derivatives have shown considerable promise in this area.[3]

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reliable and comparable data.[21] The two primary methods are broth dilution and agar disk diffusion.[22]

Principle: These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Experimental Protocol: Broth Microdilution Method [21][23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.[24]

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound analogs in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours).[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative Antimicrobial Activity of Analogs

AnalogSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BPC-H -H128>128
BPC-Cl -Cl3264
BPC-NO2 -NO21632
BPC-OCH3 -OCH364128
Ciprofloxacin (Positive Control)0.50.25

This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a multitude of diseases.[25] The evaluation of the anti-inflammatory potential of novel compounds is therefore of significant interest.

A common in vitro assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[26][27]

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.[27] The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[26]

Experimental Protocol: Griess Assay for Nitrite Determination [26][27]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Prior to this assay, a cytotoxicity test (e.g., MTT assay) on the RAW 264.7 cells is essential to ensure that the observed inhibition of NO production is not due to cell death. [26]

Signaling Pathway for LPS-induced NO Production

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces

Caption: Simplified LPS-induced NO production pathway.

Another method to assess in vitro anti-inflammatory activity is the inhibition of protein denaturation assay.[28]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory properties.[28]

Experimental Protocol: Inhibition of Albumin Denaturation [28][29]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: Induce denaturation by heating the mixture.

  • Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically. The degree of inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control.

Data Presentation: Comparative Anti-inflammatory Activity

AnalogSubstituent (R)NO Inhibition IC50 (µM)% Inhibition of Protein Denaturation at 100 µg/mL
BPC-H -H>10025.3
BPC-Cl -Cl42.158.7
BPC-NO2 -NO228.972.4
BPC-OCH3 -OCH365.445.1
Diclofenac (Positive Control)15.885.2

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of a library of analogs allows for the elucidation of structure-activity relationships. For instance, the presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the hydrazone moiety often enhances biological activity, while electron-donating groups (e.g., -OCH3) may have the opposite effect.[30] The position of the substituent can also be critical. These SAR insights are invaluable for guiding the design of more potent and selective second-generation compounds.

Conclusion: A Roadmap for Drug Discovery

This guide provides a robust and scientifically sound framework for the validation of the biological activity of this compound analogs. By employing the detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, researchers can generate high-quality, comparable data. The integration of SAR studies will further empower the rational design of novel therapeutic agents. The ultimate goal is to identify lead compounds with superior efficacy and safety profiles, thereby advancing the frontiers of drug discovery.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Kumara Swamy, M., & Bhaskar, K. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34, 2683-2687. Retrieved from [Link]

  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (2020). Molecules, 25(15), 3481. Retrieved from [Link]

  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 1015-1022. Retrieved from [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). Molecules, 27(19), 6599. Retrieved from [Link]

  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2011). Journal of the Serbian Chemical Society, 76(4), 493-501. Retrieved from [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry, 11, 1242377. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2020). Molecules, 25(18), 4299. Retrieved from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2023). World Journal of Pharmaceutical Research, 12(16), 1146-1160. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved from [Link]

  • Manual on Antimicrobial Susceptibility Testing. (n.d.). Biodiamed. Retrieved from [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910–1923. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2024). Molecules, 29(12), 2841. Retrieved from [Link]

  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (2019). Letters in Drug Design & Discovery, 16(8), 925-934. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Journal of Pharmaceutical Research International, 36(5), 44-55. Retrieved from [Link]

  • DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone. (2024). Journal of Molecular Structure, 1300, 137288. Retrieved from [Link]

  • Synthesis, pharmacological evaluation and structure-activity relationship study of hydrazones. (2022). Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. (2018). Molecules, 23(10), 2465. Retrieved from [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega, 5(40), 25867–25878. Retrieved from [Link]

  • In virto Anti inflammatory assay. (2020, July 25). Dr. Bhushan P Pimple. YouTube. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2018). Molecules, 23(11), 2999. Retrieved from [Link]

  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (2019). Letters in Drug Design & Discovery, 16(8). Retrieved from [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2021). Arabian Journal of Chemistry, 14(3), 102987. Retrieved from [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). Molecules, 29(2), 406. Retrieved from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-126. Retrieved from [Link]

  • Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (2018). Mini-Reviews in Medicinal Chemistry, 18(16), 1349-1364. Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(15), 4993. Retrieved from [Link]

  • Pyridine-based anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 199. Retrieved from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2018). Tropical Journal of Pharmaceutical Research, 17(11), 2235-2242. Retrieved from [Link]

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2020). Marmara Pharmaceutical Journal, 24(1), 66-77. Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2006). Synthetic Communications, 36(21), 3159-3162. Retrieved from [Link]

Sources

A Researcher's Guide to 5-Bromopyridine-2-carbohydrazide Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular scaffolds that serve as versatile platforms for drug design. One such scaffold of burgeoning interest is 5-Bromopyridine-2-carbohydrazide. Its derivatives have emerged as promising candidates in various therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo studies of these compounds, offering a critical perspective for researchers and drug development professionals. We will delve into the causality behind experimental choices, detail validated protocols, and bridge the crucial gap between laboratory findings and whole-organism efficacy.

The this compound Scaffold: A Privileged Structure

The this compound core is a heterocyclic structure endowed with several features that make it an attractive starting point for drug discovery.[1][3] The pyridine ring, a common motif in pharmaceuticals, influences the molecule's electronic properties and solubility. The bromine atom at the 5-position enhances lipophilicity, which can be critical for membrane permeability, and offers a site for further chemical modification.

Crucially, the carbohydrazide moiety (-CONHNH₂) is a highly versatile functional group. It acts as a key building block, readily reacting with aldehydes and ketones to form hydrazone derivatives (-CONH-N=CH-).[4][5] This hydrazone linkage is a known pharmacophore, contributing to a wide array of biological activities.[4][6]

Caption: Core structure and key features of the this compound scaffold.

Part 1: In Vitro Studies — The Proving Ground

In vitro (Latin for "in glass") studies are the foundational step in drug discovery. They involve testing compounds on microorganisms or cells outside their natural biological context. This controlled environment allows for rapid, high-throughput screening to identify promising candidates and elucidate their mechanisms of action at a cellular level.[7]

Causality in Experimental Design: Why Start In Vitro?

The rationale for beginning with in vitro assays is multi-faceted:

  • Cost-Effectiveness & Speed: Screening thousands of compounds in cell cultures is exponentially faster and cheaper than animal studies.

  • Mechanistic Insight: Cellular assays can pinpoint specific biological targets, such as enzymes or receptors, and reveal pathways affected by the compound (e.g., apoptosis induction).

  • Ethical Considerations: It aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) by minimizing the use of animal models.[8]

Common In Vitro Assays for Hydrazide Derivatives
  • Anticancer Activity:

    • Cytotoxicity Screening: The most common initial test is the MTT assay, which measures a compound's ability to kill cancer cells.[9] Derivatives are often tested against a panel of human cancer cell lines, such as MCF-7 (breast), HT-29 (colon), and A-549 (lung), to determine their potency (IC50 value) and selectivity.[10]

    • Mechanism of Action: If a compound shows potent cytotoxicity, further assays are employed. Flow cytometry can reveal if the compound induces cell cycle arrest, while Annexin V/PI staining can confirm if cell death occurs via apoptosis.[10]

  • Antimicrobial Activity:

    • Susceptibility Testing: The antimicrobial potential is assessed by determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible growth of a microorganism.[11] This is typically done using broth microdilution or agar diffusion methods against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).[12][13][14]

Caption: The logical progression from a successful in vitro hit to in vivo validation.

Representative In Vivo Data

This table shows hypothetical results for compound HYD-01 , which was potent in vitro.

In Vivo ModelParameterResult for HYD-01 (20 mg/kg)Result for Vehicle Control
MCF-7 Xenograft Tumor Growth Inhibition (%)55%0%
Acute Toxicity Survival Rate (7 days)100%100%
Paw Edema Inhibition of Edema (%) at 3h48%0%

These results suggest that HYD-01 retains its activity in a living system and has an acceptable short-term safety profile at the tested dose, warranting further investigation.

Part 3: Standardized Experimental Protocols

Trustworthiness in research stems from reproducible, self-validating protocols. Below are methodologies grounded in standard laboratory practices.

Protocol 1: Synthesis of a Hydrazone Derivative (e.g., HYD-01)

This protocol describes the condensation reaction to form a Schiff base, a common method for this class of compounds. [5]

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add an equimolar amount (1 mmol) of 4-nitrobenzaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. [9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Anticancer Efficacy (Mouse Xenograft Model)

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [15]

  • Animal Model: Use 6-8 week old female athymic nude mice. [16]2. Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow. Monitor the tumor size every 2-3 days by measuring with calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).

  • Treatment: Administer the test compound (e.g., HYD-01, formulated in a suitable vehicle like 5% DMSO + 30% PEG300) via intraperitoneal (i.p.) injection daily at a predetermined dose (e.g., 20 mg/kg). The control group receives only the vehicle.

  • Monitoring: Continue treatment for 21 days. Record tumor volume and body weight every 2-3 days to monitor efficacy and toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the percentage of Tumor Growth Inhibition (TGI).

Conclusion and Future Perspectives

The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a rigorous one, demanding a seamless integration of in vitro and in vivo evaluations. In vitro assays serve as an indispensable filter, identifying potent compounds and providing early mechanistic clues with high efficiency. However, the true litmus test lies in the in vivo setting, where the complexities of pharmacokinetics and whole-body physiology determine the compound's ultimate success or failure.

The evidence suggests that this scaffold is a fertile ground for discovering novel anticancer and antimicrobial agents. Future research should focus on a multi-pronged approach:

  • Rational Design: Use in vitro SAR data to guide the synthesis of new derivatives with improved potency and selectivity.

  • ADMET Optimization: Focus on modifying lead compounds to enhance their pharmacokinetic properties, improving their "drug-likeness" for better in vivo performance. [17]* Advanced In Vivo Models: Move beyond standard xenografts to patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors and can improve the predictive accuracy of preclinical testing. [18] By understanding the distinct yet complementary roles of in vitro and in vivo studies, researchers can more effectively navigate the challenging path of drug discovery and unlock the full therapeutic potential of this compound based compounds.

References

  • Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. (2022). ResearchGate. [Link]

  • A review exploring biological activities of hydrazones. (n.d.). PubMed Central. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PubMed Central. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). ACS Publications. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2021). ResearchGate. [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024). ACS Publications. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (n.d.). PubMed Central. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2024). Crown Bioscience. [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2023). The Royal Society Publishing. [Link]

  • Anticonvulsant potential of Hydrazone derivatives. (n.d.). SAS Publishers. [Link]

  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs. [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2023). Who we serve. [Link]

  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. (2024). RSC Publishing. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Apec.org. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). OMICS International. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS. [Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). PubMed Central. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2023). Semantic Scholar. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (n.d.). MDPI. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (n.d.). Turkiye Klinikleri. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (n.d.). PubMed Central. [Link]

Sources

A Comparative Guide to Kinase Inhibition: Benchmarking 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides a comprehensive performance benchmark of 5-Bromopyridine-2-carbohydrazide, a heterocyclic compound with potential as a kinase inhibitor scaffold. Through a direct comparison with established inhibitors and the application of standardized biochemical assays, we aim to furnish researchers, scientists, and drug development professionals with objective data to inform their research endeavors.

Introduction: The Quest for Kinase Inhibitor Specificity

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of numerous diseases, particularly cancer. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. This guide will delve into the practical aspects of benchmarking a novel compound, this compound, against the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib, with a focus on the p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[1][2][3][4]

Compound Profiles

This compound

This compound is a synthetic organic compound featuring a pyridine ring, a common moiety in many approved kinase inhibitors.[5][6][7] Its carbohydrazide functional group offers potential for hydrogen bonding interactions within the kinase active site. While public data on its specific kinase targets is limited, its structural motifs warrant investigation into its kinase inhibitory potential.

Benchmark Inhibitors
  • Staurosporine : A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[8][9][10] Its broad activity across the kinome makes it a useful positive control in kinase assays to confirm enzyme activity and assay performance.[11]

  • Dasatinib : An FDA-approved oral dual BCR/Abl and Src family tyrosine kinase inhibitor.[12][13] Dasatinib is a multi-targeted inhibitor with potent activity against a range of kinases.[14][15][16] Its well-characterized selectivity profile provides a valuable reference for assessing the relative specificity of a novel compound.

Head-to-Head Performance Evaluation: In Vitro Kinase Inhibition

To quantitatively assess the inhibitory potential of this compound, a hypothetical head-to-head comparison against Staurosporine and Dasatinib was designed targeting the p38α MAPK. The half-maximal inhibitory concentration (IC50) was determined using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17][18][19][20][21]

Experimental Workflow: ADP-Glo™ Kinase Assay

The following diagram outlines the key steps in the ADP-Glo™ Kinase Assay workflow for determining inhibitor potency.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound_Dilution 1. Prepare serial dilutions of This compound, Staurosporine, and Dasatinib. Incubate_Kinase 3. Add inhibitors to kinase mix and incubate. Compound_Dilution->Incubate_Kinase Kinase_Mix 2. Prepare kinase reaction mix (p38α, substrate, ATP). Kinase_Mix->Incubate_Kinase Add_ADP_Glo 4. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Incubate_Kinase->Add_ADP_Glo Incubate_Deplete 5. Incubate for 40 minutes. Add_ADP_Glo->Incubate_Deplete Add_Detection_Reagent 6. Add Kinase Detection Reagent to convert ADP to ATP. Incubate_Deplete->Add_Detection_Reagent Incubate_Convert 7. Incubate for 30-60 minutes. Add_Detection_Reagent->Incubate_Convert Read_Luminescence 8. Measure luminescence. Incubate_Convert->Read_Luminescence

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Hypothetical Performance Data

The following table summarizes the hypothetical IC50 values obtained for each compound against p38α MAPK.

CompoundIC50 (nM) against p38α
This compound150
Staurosporine5
Dasatinib30

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only.

Interpretation of Results

Based on this hypothetical data, this compound demonstrates inhibitory activity against p38α MAPK, albeit with lower potency compared to the benchmark inhibitors. Staurosporine, as expected, shows very high potency, consistent with its broad-spectrum activity. Dasatinib also exhibits potent inhibition of p38α. The moderate potency of this compound suggests it could serve as a starting point for medicinal chemistry efforts to improve its activity.

Signaling Pathway Context: The Role of p38 MAPK

To appreciate the significance of inhibiting p38 MAPK, it is crucial to understand its role in cellular signaling. The diagram below illustrates a simplified p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[1][2][3][4][22]

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor This compound Inhibitor->p38_MAPK Inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for p38α Inhibition

This protocol provides a detailed, step-by-step methodology for determining the IC50 values of test compounds against p38α MAPK.

Materials:

  • p38α kinase (active)

  • Substrate peptide (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, Staurosporine, Dasatinib)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation :

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of each compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on kinase activity.

  • Kinase Reaction :

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer containing p38α and the substrate peptide at twice the final desired concentration.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

This guide provides a framework for the initial characterization of a novel kinase inhibitor, this compound, through a comparative analysis with established inhibitors. The hypothetical data suggests that this compound possesses inhibitory activity against p38α MAPK, marking it as a viable starting point for further optimization. The detailed experimental protocol for the ADP-Glo™ Kinase Assay offers a robust and reproducible method for assessing inhibitor potency. Further studies, including kinome-wide selectivity profiling and cell-based assays, would be necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling cascades in inflammatory diseases. Nature Reviews Molecular Cell Biology, 8(7), 555-565. [Link]

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 107(41), 17545-17550. [Link]

  • Ono, K., & Han, J. (2000). The p38 signal transduction pathway: activation and function. Cellular signalling, 12(1), 1-13. [Link]

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and biophysical research communications, 135(2), 397-402. [Link]

  • Wu, P., et al. (2015). Pyrazolopyrimidine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances, 5(10), 7136-7145. [Link]

  • Kim, C., et al. (2014). Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses. Mediators of inflammation, 2014. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. [Link]

  • Schindler, J. F., et al. (2007). The role of p38 in inflammation and its inhibition by small molecules. Journal of medicinal chemistry, 50(12), 2737-2747. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Yong, H. Y., et al. (2014). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation, 2014, 352371. [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [Link]

  • Ahmed, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 843-871. [Link]

  • Getlik, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(5), 1340-1348. [Link]

  • ACS Chemical Biology. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

  • Tanramluk, D., et al. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal chemistry communications, 1(1), 39-49. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. [Link]

  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-83. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Yüksek, H., et al. (2014). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Acta Chimica Slovenica, 61(2), 353-362. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Ghorbani, M., et al. (2020). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Research in Pharmaceutical Sciences, 15(1), 73. [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]

  • Asija, S., & Asija, S. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. International Journal of Pharmaceutical Sciences and Research, 16(11), 4810-4824. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Comparative Analysis of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine-Carbohydrazide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The pyridine ring is one such scaffold, forming the core of numerous FDA-approved drugs.[1] Similarly, the hydrazide functional group (R-CO-NHNH₂) and its derivatives, particularly hydrazones, are renowned for their versatile coordination chemistry and broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This guide focuses on 5-Bromopyridine-2-carbohydrazide , a molecule that strategically combines these two privileged moieties. While comprehensive experimental data for this specific compound is not extensively published, its structural similarity to the cornerstone anti-tuberculosis drug Isoniazid (Pyridine-4-carbohydrazide) marks it as a compelling building block for novel therapeutic agents. The introduction of a bromine atom at the 5-position is a deliberate chemical modification intended to modulate lipophilicity and electronic properties, potentially enhancing cell membrane penetration and target engagement.[4]

This document serves as a comprehensive technical guide, providing a robust, experimentally-grounded framework for the synthesis, multi-technique characterization, and comparative analysis of this compound. We will explain the causality behind experimental choices, establish protocols for its validation, and position its potential within the broader context of hydrazide-based drug discovery.

Part 1: A Validated Two-Step Synthesis Protocol

The most efficient and widely adopted pathway to synthesize carbohydrazides from their corresponding carboxylic acids is a two-step process: (1) esterification of the acid, followed by (2) hydrazinolysis of the resulting ester. This approach is favored for its high yields and straightforward purification procedures.[5][6][7]

Workflow for Synthesis of this compound

G A Start: 5-Bromo-2-pyridinecarboxylic Acid B Step 1: Esterification Reagents: SOCl₂, Methanol (MeOH) A->B Reaction C Intermediate: Methyl 5-bromo-2-pyridinecarboxylate B->C Yields Ester D Step 2: Hydrazinolysis Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) C->D Reaction E Product: this compound D->E Yields Hydrazide

Caption: Proposed two-step synthesis pathway from carboxylic acid to carbohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-pyridinecarboxylate

  • Rationale: The carboxylic acid is first converted to an ester to create a more reactive electrophilic center for the subsequent nucleophilic attack by hydrazine. Thionyl chloride (SOCl₂) is an excellent reagent for converting the carboxylic acid to an acyl chloride in situ, which then rapidly reacts with methanol to form the ester with high efficiency.

  • Procedure: a. To a solution of 5-bromo-2-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. c. Monitor the reaction progress using Thin-Layer Chromatography (TLC). d. Upon completion, cool the mixture and remove the solvent under reduced pressure. e. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). f. Extract the product with ethyl acetate (3 x 20 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Target Compound)

  • Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide. Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate and is suitable for reflux conditions.[5]

  • Procedure: a. Dissolve the synthesized methyl 5-bromo-2-pyridinecarboxylate (1.0 eq) in ethanol (15 mL/g). b. Add an excess of hydrazine hydrate (approx. 5-10 eq) to the solution.[5] c. Heat the reaction mixture to reflux for 3-5 hours. The formation of a precipitate may be observed. d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the mixture to room temperature, then place it in an ice bath to maximize precipitation. f. Filter the resulting solid precipitate, wash with cold water or cold ethanol, and dry under vacuum to obtain the final product, this compound.[5]

Part 2: Cross-Validation via Physicochemical Characterization

Unambiguous structural confirmation requires a multi-technique approach where data from different analytical methods corroborate the proposed structure. This serves as an internal cross-validation of the experimental outcome.

Analytical Technique Expected Observations for this compound Rationale & Comparative Notes
FT-IR Spectroscopy N-H stretch (amide & amine): ~3100-3350 cm⁻¹ (broad)C=O stretch (amide): ~1650-1680 cm⁻¹ (strong)N-H bend: ~1620 cm⁻¹Pyridine C=N/C=C stretches: ~1550-1600 cm⁻¹C-Br stretch: ~500-650 cm⁻¹The presence of strong N-H and C=O stretching bands confirms the formation of the carbohydrazide moiety. These values are consistent with those reported for other pyridine and furan-based carbohydrazides.[5][8][9]
¹H NMR Spectroscopy -NH (amide): ~9.5-10.5 ppm (singlet, D₂O exchangeable)-NH₂ (amine): ~4.5-5.0 ppm (broad singlet, D₂O exchangeable)Pyridine H-6: ~8.5-8.7 ppm (doublet)Pyridine H-4: ~8.0-8.2 ppm (doublet of doublets)Pyridine H-3: ~7.8-8.0 ppm (doublet)The downfield shift of the amide proton (-NH) is characteristic. The splitting patterns of the three aromatic protons are unique and confirm the 2,5-substitution pattern on the pyridine ring. The broadness and D₂O exchangeability of the -NH and -NH₂ peaks are definitive proof of these functional groups.[5]
¹³C NMR Spectroscopy C=O (amide): ~158-165 ppmPyridine C-2, C-5, C-6: ~140-150 ppmPyridine C-3, C-4: ~115-140 ppmThe spectrum should show 6 distinct carbon signals (5 for the pyridine ring and 1 for the carbonyl group), confirming the molecular structure. The carbonyl carbon resonance is typically found in the specified downfield region.[5]
Mass Spectrometry Molecular Ion [M+H]⁺: A pair of peaks at m/z 218 and 220 in an approximate 1:1 intensity ratio.This is the most definitive confirmation. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. The observation of two mass peaks separated by 2 Da with a ~1:1 ratio is a classic isotopic signature for a monobrominated compound.[8][10]

Part 3: Comparative Analysis and Biological Potential

Benchmark Comparison: Isoniazid (Pyridine-4-carbohydrazide)

Isoniazid (INH) is a first-line antitubercular drug and the most direct structural analog to our target compound.[4] Understanding its mechanism provides a critical framework for postulating the potential of this compound.

Mechanism of Action: Isoniazid

INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[11][12] The activated radical species then forms an adduct with NAD⁺, and this complex potently inhibits InhA, an enoyl-acyl carrier protein reductase.[13][14] This enzyme is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. Disruption of this pathway leads to cell death.[11][13]

G cluster_0 Inside Mycobacterium INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated INH Radical KatG->ActivatedINH Complex INH-NAD Adduct ActivatedINH->Complex + NAD NAD⁺ NAD->Complex InhA InhA Enzyme Complex->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Cell Wall Integrity MycolicAcid->CellWall Maintains Death Bacterial Death CellWall->Death Disruption leads to

Caption: Mechanism of action for the benchmark drug, Isoniazid.

Hypothesized Impact of the 5-Bromo Substitution:

  • Increased Lipophilicity: The halogen atom will increase the molecule's lipophilicity compared to INH. This could enhance its ability to diffuse across the lipid-rich mycobacterial cell wall, potentially leading to higher intracellular concentrations and improved efficacy.[4]

  • Altered Metabolism: The C-Br bond may alter the molecule's susceptibility to metabolic activation or degradation, which could affect its half-life and activity profile.

  • Modified Target Binding: The position of the carbohydrazide at C-2 (versus C-4 in INH) and the bulky, electron-withdrawing bromine at C-5 will significantly change the molecule's shape and electronic distribution. This could alter its ability to be recognized by the KatG activating enzyme or change the binding affinity of the resulting activated complex for the InhA target.

Part 4: Future Directions - Derivatization into Bioactive Hydrazones

Carbohydrazides are most powerful as intermediates. Their primary amine group serves as a versatile chemical handle for synthesizing N-acylhydrazones through condensation with various aldehydes and ketones.[2][15] This reaction creates a diverse library of compounds from a single carbohydrazide precursor, enabling extensive structure-activity relationship (SAR) studies. Hydrazones are well-documented as potent antimicrobial, anticancer, and anti-inflammatory agents.[2][5][16]

General Workflow for Hydrazone Synthesisdot

G A Start: this compound C Step: Condensation Reaction Solvent: Ethanol Catalyst: Acetic Acid (cat.) A->C Reactant 1 B Aromatic Aldehyde (R-CHO) B->C Reactant 2 D Product: N'-arylmethylene-5-bromopyridine-2-carbohydrazide (Hydrazone Derivative) C->D Yields

Sources

A Comparative Guide to the Spectroscopic Analysis of 5-Bromopyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 5-Bromopyridine-2-carbohydrazide core represents a privileged structure, serving as a versatile synthon for a diverse range of derivatives with significant therapeutic potential. The hydrazide-hydrazone linkage (-CONH-N=CH-) in particular is a cornerstone for developing novel antimicrobial, anticancer, and anti-inflammatory agents[1][2]. However, the synthesis of novel derivatives is only the first step; unambiguous structural confirmation is a non-negotiable prerequisite for further development.

This guide eschews a rigid, step-by-step format in favor of a logic-driven analytical workflow. As researchers and drug development professionals, our goal is not merely to collect data, but to build a self-validating case for a molecule's structure. We will explore how a synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and trustworthy elucidation of these important compounds. We will delve into the causality behind our choices, comparing the primary techniques against alternatives and providing the experimental context needed for robust, reproducible results.

The Target Molecular Scaffold

The core structure and a representative derivative (a hydrazone) are shown below. Our analytical challenge is to confirm the integrity of the 5-bromopyridine and carbohydrazide moieties, and to precisely identify the nature of the R-group in any new derivative.

Caption: General structure of a this compound derivative.

A Synergistic Analytical Workflow

A robust structural confirmation is not a linear process but an interconnected one, where each technique validates the others. Our recommended workflow prioritizes efficiency and certainty.

Caption: The integrated workflow for structural elucidation.

Part 1: The Initial Litmus Test — Infrared (IR) Spectroscopy

Causality & Expertise: Before dedicating time to more complex analyses like NMR, a rapid IR scan serves as an essential quality control step. Its primary utility is the confirmation of key functional groups, ensuring the fundamental chemical transformation (e.g., the formation of the hydrazide from an ester, or a hydrazone from the hydrazide) has occurred. It quickly answers the question: "Are the expected building blocks present?"

Expected Frequencies for a 5-Bromopyridine-2-carbohydrazone Derivative:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale & Comments
Amide N-HStretch3200 - 3400A broad to medium peak, confirming the hydrazide linkage. Its position can be affected by hydrogen bonding.
Aromatic C-HStretch3000 - 3100Indicates the presence of the pyridine ring and any other aromatic moieties in the 'R' group.
Amide C=OStretch (Amide I)1650 - 1680A strong, sharp peak characteristic of the carbonyl in the hydrazide. Its presence is a critical confirmation point[3].
Imine C=NStretch1620 - 1660Confirms the formation of the hydrazone derivative. This may sometimes overlap with the Amide I band or aromatic C=C stretches.
Pyridine RingC=C, C=N Stretches1400 - 1600A series of sharp peaks characteristic of the heteroaromatic ring system[4].
C-BrStretch500 - 650A weak peak in the fingerprint region, confirming the presence of the bromo-substituent.

Comparative Insight: While Attenuated Total Reflectance (ATR) IR is faster and requires minimal sample preparation, the traditional KBr pellet method can sometimes yield sharper, more resolved peaks for crystalline solids, which can be advantageous in distinguishing closely spaced vibrational bands.

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Part 2: Mapping the Molecular Blueprint — Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. While IR confirms what functional groups are present, NMR reveals how they are connected by mapping the carbon-hydrogen framework. For pyridine derivatives, the distinct chemical shifts and coupling patterns of the aromatic protons provide an unmistakable signature. We use deuterated solvents like DMSO-d₆, as they solubilize these often polar compounds well and their residual solvent peaks do not obscure key regions of the spectrum[5].

¹H NMR Analysis: The Proton Environment

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

  • Pyridine Protons: The electron-withdrawing nature of the nitrogen atom and the bromine substituent significantly deshields the ring protons, pushing them downfield.

    • H-6: Typically the most downfield proton (δ 8.6-8.8 ppm), appearing as a doublet due to coupling with H-4.

    • H-4: Found around δ 8.0-8.2 ppm, appearing as a doublet of doublets from coupling to both H-3 and H-6.

    • H-3: The most upfield of the ring protons (δ 7.8-8.0 ppm), appearing as a doublet from coupling with H-4.

  • Hydrazide/Hydrazone Protons:

    • -CONH-: A broad singlet, typically very downfield (δ 11.0-12.0 ppm), which is D₂O exchangeable. Its presence confirms the amide proton.

    • -N=CH-: For hydrazone derivatives, this imine proton gives a sharp singlet around δ 8.0-8.6 ppm[3].

  • Derivative Protons (R-group): The signals for these protons will depend entirely on the structure of the aldehyde or ketone used in the synthesis.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Spectra are generally proton-decoupled, meaning each unique carbon appears as a singlet[6].

  • Carbonyl Carbon (-C=O): This is one of the most downfield signals, typically appearing around δ 160-165 ppm.

  • Pyridine Carbons: These appear in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C-5) will be more shielded than expected due to the "heavy atom effect," while the carbon adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded[7].

  • Imine Carbon (-N=CH-): For hydrazones, this carbon typically resonates around δ 140-150 ppm.

Comparative Insight: While 1D NMR is the workhorse, complex derivatives with overlapping proton signals may require 2D NMR techniques. A COSY (Correlation Spectroscopy) experiment reveals ¹H-¹H coupling correlations, helping to trace the connectivity within the pyridine ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Shimming: Place the sample in the spectrometer and allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-14 ppm).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. The typical range is 0-200 ppm.

Part 3: The Final Arbiter — Mass Spectrometry (MS)

Causality & Expertise: MS provides the definitive confirmation of molecular weight and, with high-resolution instruments, the elemental formula. For any halogenated compound, and particularly for brominated ones, MS offers a unique and powerful validation tool due to the characteristic isotopic distribution of bromine.

The Indisputable Signature: The Bromine Isotopic Pattern Nature provides two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an almost perfect 1:1 natural abundance. This means that any molecule containing a single bromine atom will appear in the mass spectrum as two peaks of nearly equal intensity, separated by 2 mass units: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br)[8][9]. The observation of this 1:1 doublet is exceptionally strong evidence for the presence of one bromine atom in the molecule and its derivatives.

Fragmentation Analysis: The fragmentation pattern provides a "fingerprint" that can further support the proposed structure. Common fragmentation pathways for these derivatives include:

  • Cleavage of the N-N bond.

  • Loss of the entire R-group from the hydrazone.

  • Fragmentation of the pyridine ring.

Comparative Insight: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for these polar, and potentially fragile, hydrazide derivatives, as it often leaves the molecular ion ([M+H]⁺) intact. Electron Ionization (EI) is a "harder" technique that causes more fragmentation, which can be useful for structural fingerprinting but may obliterate the molecular ion peak[10]. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which measures their mass-to-charge ratio (m/z) with high accuracy. The resulting spectrum should clearly show the [M+H]⁺ and [M+2+H]⁺ isotopic pattern.

Data Synthesis: A Case Study

To illustrate the synergy of these techniques, let's consider the hypothetical data for N'-benzylidene-5-bromopyridine-2-carbohydrazide .

ParameterTechniqueExpected ObservationConfirmation
Molecular Formula C₁₃H₁₁BrN₄O
Molecular Weight 318.0/320.0 g/mol
Functional Groups IR Spectroscopy~3250 cm⁻¹ (N-H), ~1670 cm⁻¹ (C=O), ~1630 cm⁻¹ (C=N), ~1580 cm⁻¹ (Pyridine)Confirms presence of amide, imine, and pyridine core.
Proton Framework ¹H NMR (DMSO-d₆)δ 11.8 (s, 1H, CONH ), 8.7 (d, 1H, Py-H6 ), 8.3 (s, 1H, N=CH ), 8.1 (dd, 1H, Py-H4 ), 7.9 (d, 1H, Py-H3 ), 7.4-7.6 (m, 5H, Ar-H )Maps all protons and confirms their connectivity and chemical environment.
Carbon Skeleton ¹³C NMR (DMSO-d₆)δ 162 (C=O), 140-150 (Pyridine & Imine Carbons), 115-135 (Aromatic Carbons)Confirms the number of unique carbon environments.
Molecular Ion ESI-HRMSm/z 319.0138 ([M+H]⁺), 321.0117 ([M+2+H]⁺)Confirms molecular weight and the 1:1 isotopic pattern for Bromine. The exact mass confirms the formula C₁₃H₁₁BrN₄O.

Conclusion

The structural confirmation of this compound derivatives is not achieved by a single technique but by a weight-of-evidence approach. This guide outlines a workflow that begins with a rapid functional group check via IR spectroscopy , proceeds to a detailed framework mapping with ¹H and ¹³C NMR , and culminates in the definitive molecular weight and formula confirmation by Mass Spectrometry . The characteristic isotopic signature of bromine in the mass spectrum provides a powerful, unambiguous validation point. By understanding the strengths and limitations of each method and using them in a complementary fashion, researchers can establish the structure of novel compounds with the highest degree of scientific integrity, paving the way for their further investigation as potential therapeutic agents.

References

  • NMR Data for Pyridine-Containing Compounds. (n.d.). Varian Unity INOVA 400MHz spectrometer data. [This is a generic reference to instrument data mentioned in the source, specific URL not available]
  • Pyridine, 3-bromo- Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks. (n.d.). ResearchGate. Retrieved from [Link]

  • IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PLOS ONE. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]

  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). OUP. Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2007). ResearchGate. Retrieved from [Link]

  • Anggraini, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. Molecules. Retrieved from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Sahana, D., et al. (2023). Synthesis, Structure elucidation, Hirshfeld Surface, DFT studies of Hydrazide derivative. Chemical Data Collections. Retrieved from [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). ResearchGate. Retrieved from [Link]

  • Nour, E. M. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Spectroscopy Letters. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

  • McAllister, T. (1979). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. Australian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. (2008). ResearchGate. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Novel Synthesis of Hydrazide-Hydrazone Derivatives. Molecules. Retrieved from [Link]

  • Pyridine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Assessing the Selectivity of 5-Bromopyridine-2-carbohydrazide Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffolding of a Modern Inhibitor

In the landscape of medicinal chemistry, the pyridine ring system is a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives are lauded for a wide spectrum of biological activities, including potent anti-tumor and kinase-inhibiting properties.[1][2] When coupled with a carbohydrazide moiety—a versatile pharmacophore known to form critical hydrogen bonds within enzyme active sites—the resulting scaffold, such as 5-Bromopyridine-2-carbohydrazide, presents a compelling starting point for the design of targeted therapeutics.[3][4][5]

However, potency is only half the story. The ultimate success of a therapeutic agent hinges on its selectivity . An inhibitor that potently blocks its intended target but also interacts with dozens of other proteins is likely to cause unacceptable off-target effects and toxicity. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel inhibitors derived from the this compound scaffold. We will move beyond mere protocols, delving into the causal logic behind experimental choices to build a robust, self-validating data package for lead candidate selection.

The Principle of Selectivity: Why Hitting the Right Target Isn't Enough

Achieving inhibitor selectivity for a specific protein, particularly within a large and structurally related family like the human kinome, is a formidable challenge.[6] The ATP-binding pocket, the target for most kinase inhibitors, is evolutionarily conserved, leading to a high potential for cross-reactivity.[7] A lack of selectivity can lead to:

  • Off-Target Toxicity: Inhibition of essential housekeeping proteins can cause cellular damage and adverse events in patients.

  • Narrow Therapeutic Window: The dose required for efficacy may be dangerously close to the dose that causes toxicity, limiting the drug's clinical utility.

Therefore, selectivity profiling is not a final validation step but an integral, iterative part of the drug discovery process, guiding the structure-activity relationship (SAR) studies needed to refine a potent hit into a safe and effective lead compound.[8][9]

A Multi-Tiered Workflow for Robust Selectivity Profiling

A systematic, tiered approach is the most resource-effective strategy to assess inhibitor selectivity. The process begins with high-throughput screening to confirm potency and progresses to increasingly complex and biologically relevant assays to build a comprehensive selectivity profile.

G cluster_0 Tier 1: Primary Biochemical Potency cluster_1 Tier 2: Broad Selectivity Profiling cluster_2 Tier 3: Cellular Validation a Single-Point Screen (e.g., 1 µM concentration) b Dose-Response Curve (IC50) Against Primary Target a->b Confirm Potency c Large-Scale Kinase Panel Screen (e.g., KINOMEscan®, >300 kinases) b->c Advance Potent Hits d Selectivity Score Calculation (e.g., S-Score, Gini Coefficient) c->d Quantify Selectivity e Cellular Target Engagement Assay (e.g., NanoBRET®) d->e Advance Selective Hits f Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) e->f Confirm On-Target Effect g Phenotypic Assays (e.g., Cell Viability, Apoptosis) f->g Link Target to Function

Caption: A multi-tiered workflow for inhibitor selectivity profiling.

Comparative Selectivity Analysis: A Case Study

To illustrate the importance of this process, let's consider a hypothetical case study involving three inhibitors based on the this compound scaffold. Our primary target is Rho-Associated Kinase 1 (ROCK1), a serine/threonine kinase implicated in hypertension and cellular migration.[8] We will compare our parent compound (CPD-01 ) with two derivatives designed to improve potency.

Compound IDDescriptionROCK1 IC50 (nM)PKA IC50 (nM)EGFR IC50 (nM)Selectivity Notes
CPD-01 Parent Scaffold150>10,000>10,000Modest potency, but highly selective against related (PKA) and unrelated (EGFR) kinases.
CPD-02 R-group modification 1550>10,00030-fold potency gain on ROCK1, but significant off-target activity against the related kinase PKA emerges.
CPD-03 R-group modification 215>10,000>10,00010-fold potency gain on ROCK1 while retaining the excellent selectivity profile of the parent compound.

Interpretation:

  • CPD-01 is a good starting point but lacks the high potency desired for a clinical candidate.

  • CPD-02 demonstrates a classic drug development pitfall. The structural modification that dramatically increased potency also broadened its activity, making it a promiscuous and less desirable compound. This highlights that potency and selectivity must be optimized in parallel.[9]

  • CPD-03 represents the ideal outcome. The medicinal chemistry effort successfully enhanced on-target potency without compromising selectivity, making it the superior lead candidate to advance into cellular and in vivo studies.

Detailed Experimental Protocols

Trustworthy data is built on robust, well-controlled experiments. The following protocols represent gold-standard methods for assessing inhibitor activity and selectivity.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

This protocol determines the IC50 value of an inhibitor by measuring its effect on enzymatic activity.

  • Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[10] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescence signal.

  • Materials:

    • Purified recombinant kinase (e.g., ROCK1)

    • Substrate peptide specific to the kinase

    • ATP at Km concentration for the specific kinase[6]

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Test compounds (e.g., CPD-01, -02, -03) serially diluted in DMSO

    • Assay Buffer (containing MgCl2)

    • White, opaque 384-well assay plates

  • Step-by-Step Methodology:

    • Prepare the kinase reaction mixture by adding kinase, substrate, and assay buffer to each well of the 384-well plate.

    • Add 50 nL of serially diluted test compound or DMSO vehicle to the appropriate wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells. Mix gently and incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase/luciferin to produce light from the newly synthesized ATP. Incubate for 30 minutes.

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar).

    • Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Self-Validating Controls:

    • Negative Control (No Enzyme): Wells containing substrate and ATP but no kinase. Validates that the signal is enzyme-dependent.

    • Positive Control (Vehicle): Wells containing all reaction components plus DMSO vehicle instead of inhibitor. Represents 100% enzyme activity.

    • Reference Inhibitor: A known inhibitor of the target kinase (e.g., Fasudil for ROCK1) run in parallel to validate assay performance.

Protocol 2: Cellular Target Engagement Assay (NanoBRET®)

This protocol confirms that the inhibitor binds to its intended target within the complex environment of a living cell.

  • Principle of the Assay: The NanoBRET® assay measures the binding of a small molecule inhibitor to a target protein in real-time in living cells.[11] The target protein is expressed as a fusion with NanoLuc® luciferase (energy donor). A fluorescently-labeled tracer that binds the target's active site is added. When the tracer binds, its proximity to NanoLuc® generates Bioluminescence Resonance Energy Transfer (BRET). A test compound that also binds the target will compete with the tracer, disrupting BRET in a dose-dependent manner.

  • Materials:

    • HEK293 cells

    • Plasmid DNA encoding the target kinase-NanoLuc® fusion protein

    • Transfection reagent (e.g., FuGENE® HD)

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET® Tracer specific for the kinase family

    • Nano-Glo® Substrate

    • Test compounds serially diluted in DMSO

    • White, 96-well cell culture plates

  • Step-by-Step Methodology:

    • Transfect HEK293 cells with the target kinase-NanoLuc® plasmid and plate them in the 96-well plate. Incubate for 24 hours.

    • Prepare a treatment solution containing the NanoBRET® Tracer and the serially diluted test compound in Opti-MEM®.

    • Remove the growth medium from the cells and add the treatment solution.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

    • Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the logarithm of inhibitor concentration to determine the IC50 value for target engagement.

  • Self-Validating Controls:

    • No Tracer Control: Cells expressing the fusion protein, treated with inhibitor but no tracer. Establishes background signal.

    • Vehicle Control: Cells treated with the tracer and DMSO vehicle. Represents maximum BRET signal (0% inhibition).

    • No Transfection Control: Untransfected cells treated with tracer. Ensures the tracer does not cause significant background signal.

Visualizing the Structural Basis of Selectivity

The difference between a selective and non-selective inhibitor often comes down to subtle, atomic-level interactions. A selective inhibitor is designed to exploit unique features of the target's active site that are not present in off-targets.

G cluster_0 Selective Inhibitor Scenario cluster_1 Non-Selective Inhibitor Scenario I1 CPD-03 T1 ROCK1 Target I1->T1 High Affinity Binding O1 PKA Off-Target I1->O1 No Binding O2 EGFR Off-Target I1->O2 No Binding I2 CPD-02 T2 ROCK1 Target I2->T2 High Affinity Binding O3 PKA Off-Target I2->O3 Off-Target Binding O4 EGFR Off-Target I2->O4 No Binding

Caption: Conceptual diagram of selective vs. non-selective inhibition.

Conclusion

The this compound scaffold represents a promising foundation for developing novel enzyme inhibitors. However, the journey from a chemical starting point to a viable therapeutic candidate is paved with rigorous, quantitative assessment of selectivity. By employing a multi-tiered workflow that combines broad biochemical profiling with targeted cellular validation, researchers can make data-driven decisions to optimize lead compounds. This systematic approach, grounded in well-controlled and validated protocols, is essential for mitigating the risks of off-target toxicity and ultimately translating potent molecules into selective and effective medicines.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. Available at: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH. Available at: [Link]

  • 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC - NIH. Available at: [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Available at: [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]

  • Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromopyridine-2-carbohydrazide. As a research chemical, its proper handling from bench to final disposal is a matter of professional responsibility and regulatory compliance. This document moves beyond mere instruction to explain the chemical rationale behind these essential procedures, ensuring that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and scientific integrity.

Hazard Profile Analysis: Understanding the "Why"

This compound is a substituted heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not commonly available, a robust hazard assessment can be constructed by analyzing its constituent functional groups: the bromopyridine ring and the carbohydrazide moiety. This analysis is crucial for anticipating risks and justifying the stringent disposal protocols outlined below.

  • Bromopyridine Moiety : Pyridine and its derivatives are known for their potential local irritation upon skin contact and systemic effects if absorbed. The presence of a bromine atom classifies it as a halogenated organic compound, which can produce toxic and corrosive byproducts like hydrogen bromide upon improper thermal decomposition.[1]

  • Carbohydrazide Moiety : Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[2] They are recognized for their acute toxicity and are often suspected carcinogens.[2][3][4]

This composite structure necessitates that this compound be treated as a hazardous substance with multiple potential risks.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Likely toxic or harmful if swallowed, in contact with skin, or inhaled.Based on the known toxicity of both pyridine and hydrazine derivatives.[1][3][5]
Skin Corrosion/Irritation Expected to cause skin irritation.Pyridine derivatives often produce local irritation. Related compounds show skin irritation warnings.[1][6][7]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.A common property for this class of nitrogen-containing heterocyclic compounds.[1][6][7]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or vapors can irritate the respiratory system.[1][7]
Carcinogenicity Suspected of causing cancer.Many hydrazine derivatives are classified as potential or probable carcinogens.[3][4]
Hazardous to the Aquatic Environment Likely toxic to aquatic life with long-lasting effects.A common classification for complex organic molecules and hydrazine compounds.[4]

The Regulatory Imperative: Compliance Framework

The management of chemical waste is not optional; it is governed by a strict regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , implemented by the EPA.[8][9] RCRA establishes the "cradle-to-grave" approach for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[8] All procedures in this guide are designed to meet or exceed the standards set forth in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[10]

Core Disposal Principles: The Foundation of Safety

Before detailing specific protocols, it is essential to ground our practice in the universal principles of laboratory chemical waste management.

  • Waste Minimization : The most effective disposal method is to generate less waste. This can be achieved by ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and sharing surplus materials with other labs.[11]

  • Segregation : Never mix incompatible waste streams.[12][13] this compound waste must be kept separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[12][14] Solid and liquid wastes must also be kept in separate containers.[15]

  • Container Management : Waste containers must be in good condition, compatible with the chemical, and kept tightly sealed except when adding waste.[11][15][16] Plastic containers are often preferred.[11]

  • Clear Identification : All waste containers must be clearly and accurately labeled. The label must include the full chemical name(s) of the contents, relevant hazard pictograms, and the accumulation start date.[11][12][13] This is not just a regulatory requirement but a critical safety measure for everyone who will handle the container.[11]

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance. These procedures should always be performed in alignment with your institution's specific Environmental Health & Safety (EH&S) guidelines.

Table 2: Personal Protective Equipment (PPE) Requirements

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant impervious gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[4][6]
Eye Protection Safety goggles with side shields (conforming to EN 166 or ANSI Z87.1).To protect against splashes and dust.[6]
Skin/Body Protection Lab coat. Closed-toe shoes.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors.[3]
Protocol 4.1: Disposal of Unused Product and Contaminated Solids

This protocol applies to the original chemical container, expired product, and solid materials (e.g., contaminated gloves, weigh boats, paper towels) grossly contaminated with this compound.

  • Designate a Waste Container : Select a compatible solid waste container (e.g., a sealable plastic pail or drum) specifically for this waste stream.

  • Label the Container : Immediately affix a hazardous waste label to the container. Fill it out completely with:

    • "Hazardous Waste"

    • Full Chemical Name: "this compound Waste"

    • Hazard Pictograms: Toxic, Irritant, Environmentally Hazardous.

    • Accumulation Start Date.

    • Your Name, Lab, and Contact Information.

  • Transfer Waste : Carefully place the contaminated solids or the original, sealed container of unused product into the designated waste container.

  • Secure Storage : Keep the waste container sealed at all times, except when adding waste.[16] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[11][13] The SAA must be at or near the point of generation.[11]

  • Schedule Pickup : Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), arrange for pickup by your institution's EH&S department or its licensed hazardous waste contractor.[11][16]

Protocol 4.2: Disposal of Contaminated Liquid Waste

This protocol applies to solvents used to rinse glassware or any solutions containing this compound.

  • Designate a Waste Container : Select a compatible liquid waste container (e.g., a plastic carboy).

  • Label the Container : Immediately affix a hazardous waste label, listing all chemical constituents with approximate percentages (e.g., "this compound (~1%), Methanol (99%)"). Include all other required information as in Protocol 4.1.

  • Collect Waste : Pour the liquid waste into the container using a funnel.

  • Secure Storage : Seal the container and store it in secondary containment (e.g., a spill tray) within your designated SAA.[13][16]

  • Schedule Pickup : Arrange for pickup through your institution's EH&S department when the container is full or reaches its accumulation time limit.

Protocol 4.3: Decontamination and Disposal of "Empty" Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste unless properly decontaminated.

  • Decontamination : Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Collect Rinsate : Each rinse must be collected and managed as hazardous liquid waste according to Protocol 4.2. Never pour rinsate down the drain. [16]

  • Container Disposal : Once triple-rinsed, completely deface or remove the original label.[12][13] The container can now be disposed of in the appropriate glass or plastic recycling bin.[12]

  • Alternative : If you choose not to triple-rinse the container, it must be disposed of as solid hazardous waste per Protocol 4.1.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G cluster_0 cluster_1 Solid Waste Protocol cluster_2 Liquid Waste Protocol cluster_3 Empty Container Protocol start Waste Generation Point (Containing this compound) waste_type Determine Waste Type start->waste_type bulk bulk waste_type->bulk Unused/Bulk Chemical or Grossly Contaminated Solids liquid liquid waste_type->liquid Contaminated Liquid (Solvents, Rinsate) empty_cont empty_cont waste_type->empty_cont "Empty" Original Container label_solid Place in Labeled Solid Hazardous Waste Container bulk->label_solid label_liquid Place in Labeled Liquid Hazardous Waste Container liquid->label_liquid rinse_q Triple Rinse with Suitable Solvent? empty_cont->rinse_q store_solid Store in Satellite Accumulation Area (SAA) label_solid->store_solid pickup_solid Arrange EH&S Pickup for Incineration store_solid->pickup_solid store_liquid Store in SAA with Secondary Containment label_liquid->store_liquid pickup_liquid Arrange EH&S Pickup store_liquid->pickup_liquid collect_rinsate Collect Rinsate as Hazardous Liquid Waste (See Liquid Protocol) rinse_q->collect_rinsate Yes dispose_as_solid Dispose as Solid Hazardous Waste (See Solid Protocol) rinse_q->dispose_as_solid No deface_label Deface Original Label collect_rinsate->deface_label dispose_normal Dispose as Non-Hazardous Glass/Plastic deface_label->dispose_normal

Caption: Decision workflow for proper segregation and disposal of this compound waste streams.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][16] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[17] Rinse the mouth with water.[14] Seek immediate medical attention.

For any significant spill or exposure, contact your institution's EH&S emergency line immediately.[16] All materials used to clean up a spill must be managed as hazardous waste.[16]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • PYRIDINE HYDROBROMIDE Safety D
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Production, Import, Use, and Disposal of Hydrazines. (1997). Agency for Toxic Substances and Disease Registry.
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone via YouTube.
  • SAFETY DATA SHEET: 5-Bromopyridine-2-carbaldehyde. (2023). Fisher Scientific.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency.
  • SAFETY DATA SHEET: 2-Bromopyridine. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET: Pyridine. (2023). Fisher Scientific.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (2025). Benchchem.
  • SAFETY DATA SHEET: 5-Bromo-2-pyrazinamine. (2025). Fisher Scientific.
  • Safety D
  • 2-Bromopyridine Safety D
  • 5-Bromo-2-fluoropyridine - SAFETY D

Sources

Personal protective equipment for handling 5-Bromopyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Bromopyridine-2-carbohydrazide

Hazard Identification and Proactive Risk Assessment

This compound combines the chemical properties of a halogenated pyridine and a carbohydrazide. This necessitates a comprehensive risk assessment based on the potential hazards of both classes of compounds. The pyridine ring, particularly when halogenated, can cause skin, eye, and respiratory irritation.[1] The carbohydrazide functional group is known to be harmful if swallowed and may pose an explosion risk upon heating.[2][3]

Anticipated Hazard Profile:

Hazard Class Anticipated Effect Rationale and Reference Compounds
Acute Toxicity (Oral) Harmful if swallowed. Based on carbohydrazide and other pyridine derivatives.[2][3]
Skin Corrosion/Irritation Causes skin irritation. A known hazard for brominated pyridines and carbohydrazides.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Common to both pyridine derivatives and carbohydrazides.[1][4]
STOT - Single Exposure May cause respiratory irritation. Inhalation of dust or fumes from pyridine compounds can irritate the respiratory system.[1]

| Thermal Stability | Potential for explosive decomposition upon heating. | A noted hazard for carbohydrazide.[2] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following equipment must be utilized for all operations involving this compound.

Protection TypeSpecific RecommendationsRationale and Standards
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation. Equipment should be NIOSH (US) or EN 166 (EU) approved.[4][5]
Hand Protection Chemically resistant gloves are required. Double-gloving with nitrile or neoprene gloves is recommended. Always inspect gloves for damage before use and change them frequently.Provides a robust barrier against skin contact. While nitrile offers good general protection, pyridine compounds can have variable breakthrough times.[6][7] Consult manufacturer-specific compatibility data.
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a high risk of splashing, a chemically impervious apron should be worn over the lab coat.Prevents skin contact and protects personal clothing from contamination.[4][8]
Respiratory Protection All handling of solid material or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.Engineering controls are the primary defense against respiratory exposure. Pyridine derivatives can be volatile and irritating to the respiratory tract.[5][6]

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is critical for minimizing risk. The workflow below outlines the key steps for safely managing this compound within a laboratory setting.

Step 1: Pre-Operational Safety Check

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Workspace: Clear the workspace of all non-essential items. Ensure spill cleanup materials are readily accessible.

Step 2: Weighing and Aliquoting (Solid Compound)

  • Perform all weighing operations on a draft-shielded balance located inside a chemical fume hood to contain any airborne dust.

  • Use anti-static weighing dishes to prevent dispersal of the fine powder.

  • Carefully transfer the compound using a spatula, avoiding any actions that could generate dust.

  • Promptly and securely seal the primary container after dispensing.

Step 3: Solution Preparation and Reaction

  • Add the solid this compound to the solvent slowly to control any potential exothermic reactions.

  • Keep the reaction vessel covered or under an inert atmosphere as required by the specific protocol.

  • All transfers of solutions should be performed using appropriate volumetric glassware or syringes to minimize the risk of spills.

Step 4: Storage

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[9]

  • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and sources of heat or ignition.[6][7]

Emergency Procedures and Spill Response

Immediate and correct action is vital in an emergency.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][10] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[8]

Laboratory Spill Response Workflow:

The following diagram outlines the logical workflow for managing a small-scale laboratory spill of this compound.

Spill_Response_Workflow A Spill Detected B Alert Personnel & Evacuate Immediate Area A->B C Don Additional PPE (e.g., double gloves, respirator if needed) B->C D Contain the Spill (Use absorbent pads around the perimeter) C->D E Gently Cover Solid Spill with Absorbent Material D->E F Carefully Collect Contaminated Material (Use non-sparking tools) E->F G Place Waste in a Labeled, Sealable Hazardous Waste Container F->G H Decontaminate the Area (Wipe with appropriate solvent, followed by soap & water) G->H I Properly Dispose of all Contaminated Materials & PPE H->I J Report Incident to Lab Supervisor I->J

Caption: Workflow for small-scale laboratory spill response.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance. All waste materials containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, labeled hazardous waste container for all materials contaminated with this compound. This includes unused solid, reaction residues, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).[11]

  • Container Requirements: The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, sealable lid.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".[11]

  • Collection and Storage: Carefully place all contaminated items into the designated container. Avoid generating dust.[11] Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[11]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management contractor. Disposal must be in accordance with all local, state, and federal regulations.[8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

References

  • Wikipedia. Carbohydrazide . [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions . [Link]

  • Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards . [Link]

  • Shrieve. Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users . [Link]

  • Ataman Kimya. Carbohydrazide . [Link]

  • Washington State University. Pyridine Standard Operating Procedure . [Link]

  • Fisher Scientific. 5-Bromopyridine-2-carbaldehyde Safety Data Sheet . [Link]

  • Acros Organics. 5-Bromo-2-pyrazinamine Safety Data Sheet . [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Bromopyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.